molecular formula C8H9NO B103365 2,6-Dimethylisonicotinaldehyde CAS No. 18206-06-9

2,6-Dimethylisonicotinaldehyde

Cat. No.: B103365
CAS No.: 18206-06-9
M. Wt: 135.16 g/mol
InChI Key: OFIMNDTVWZPKIN-UHFFFAOYSA-N
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Description

2,6-Dimethylisonicotinaldehyde (CAS 18206-06-9) is a high-purity chemical building block with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol. This compound is of significant interest in medicinal and heterocyclic chemistry for the synthesis of novel complex structures . As a key intermediate, its aldehyde functional group is highly reactive, making it particularly valuable for constructing Schiff bases and other nitrogen-containing heterocycles via condensation reactions . Such chemistries are central to developing new pharmacologically active molecules. Pyridine and its derivatives are fundamental scaffolds in over 70% of pharmaceutical products, underscoring this compound's broad utility in drug discovery research . Specifically, derivatives of isonicotinaldehyde serve as crucial precursors in the design and synthesis of novel compounds with potential antimicrobial activities . Researchers utilize this reagent to create complex molecular architectures, such as quinoline-pyrido[2,3-d]pyrimidinones and thiazolo[3,2-a]pyrimidine derivatives, which have shown excellent in vitro antimicrobial performance with minimum inhibitory concentration (MIC) values as low as 1 µmol/mL, comparable to standard drugs . For optimal stability, this product should be stored under an inert atmosphere at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-8(5-10)4-7(2)9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIMNDTVWZPKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376655
Record name 2,6-Dimethylisonicotinaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18206-06-9
Record name 2,6-Dimethylisonicotinaldehyde
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Record name 2,6-dimethylpyridine-4-carbaldehyde
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Foundational & Exploratory

In-Depth Technical Guide: 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18206-06-9

This technical guide provides a comprehensive overview of 2,6-Dimethylisonicotinaldehyde, a key heterocyclic aldehyde intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and agrochemical research. This document details the compound's properties, synthesis, reactivity, and safety information, supported by experimental data and visualizations to facilitate its application in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 2,6-dimethylpyridine-4-carbaldehyde, is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 18206-06-9[1]
Molecular Formula C₈H₉NO[2]
Molecular Weight 135.16 g/mol [2]
Appearance Liquid or Solid or Semi-solid[3]
Boiling Point 218.1°C at 760 mmHg
SMILES CC1=CC(=CC(=N1)C)C=O[1]
InChI InChI=1S/C8H9NO/c1-6-3-8(5-10)4-7(2)9-6/h3-5H,1-2H3[1]
InChIKey OFIMNDTVWZPKIN-UHFFFAOYSA-N[3]
Storage Conditions 2-8°C, store under inert gas

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general synthetic approach can be inferred from the synthesis of related pyridine aldehydes. A plausible route involves the oxidation of the corresponding precursor, 2,6-dimethyl-4-methylpyridine (2,4,6-collidine).

A general workflow for such a synthesis is depicted below.

Synthesis_Workflow Start 2,6-Lutidine (2,6-Dimethylpyridine) Oxidation Oxidation of Methyl Group Start->Oxidation Oxidizing Agent (e.g., SeO₂, KMnO₄) Product This compound Oxidation->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

A common method for the selective oxidation of a methyl group on a pyridine ring is through the use of selenium dioxide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-collidine (1.0 eq) in a suitable solvent such as dioxane or pyridine.

  • Reagent Addition: Add selenium dioxide (1.1 eq) portion-wise to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove selenium residues. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack. The pyridine ring, being electron-deficient, can also influence the reactivity of the aldehyde and participate in various transformations. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Key Reactions:

  • Condensation Reactions: The aldehyde group readily undergoes condensation with amines to form Schiff bases (imines). For instance, reaction with isonicotinic hydrazide can yield corresponding hydrazones, which have been investigated for their biological activities.[4]

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2,6-dimethylisonicotinic acid.

  • Reduction: Reduction of the aldehyde group, for example with sodium borohydride, would yield the corresponding alcohol, (2,6-dimethylpyridin-4-yl)methanol.

  • Carbon-Carbon Bond Formation: The aldehyde can participate in various carbon-carbon bond-forming reactions such as the Wittig reaction, aldol condensation, and Grignard reactions to introduce diverse substituents at the 4-position of the pyridine ring.

These reactions make this compound a valuable intermediate for creating libraries of pyridine derivatives for biological screening.[3][5]

Reactions Aldehyde This compound Imine Schiff Base (Imine) Aldehyde->Imine R-NH₂ (Condensation) CarboxylicAcid 2,6-Dimethylisonicotinic Acid Aldehyde->CarboxylicAcid [O] (Oxidation) Alcohol (2,6-Dimethylpyridin-4-yl)methanol Aldehyde->Alcohol [H] (e.g., NaBH₄) Alkene Substituted Alkene Aldehyde->Alkene Wittig Reagent (Wittig Reaction) SubstitutedAlcohol Secondary Alcohol Aldehyde->SubstitutedAlcohol R-MgBr (Grignard Reaction)

Caption: Key reactions of this compound.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.9-10.1Singlet1HAldehyde proton
~7.5-7.7Singlet2HAromatic protons
~2.6-2.8Singlet6HMethyl protons

¹³C NMR (Predicted):

Chemical Shift (ppm)Assignment
~193Aldehyde carbonyl carbon
~158C2 and C6 of pyridine ring
~145C4 of pyridine ring
~120C3 and C5 of pyridine ring
~24Methyl carbons

IR Spectroscopy (Predicted):

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3000MediumC-H stretch (methyl, aromatic)
~2720, ~2820WeakC-H stretch (aldehyde Fermi doublet)
~1700-1715StrongC=O stretch (aldehyde)
~1580-1600MediumC=C and C=N stretch (pyridine ring)

Mass Spectrometry (Predicted Fragmentation):

The mass spectrum is expected to show a molecular ion peak at m/z = 135. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO, M-29) and cleavage of the methyl groups.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation mark)[6]

  • Hazard Statement: H302: Harmful if swallowed.[6]

Precautionary Measures:

  • Wear protective gloves, clothing, and eye/face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its reactivity, centered around the aldehyde functionality, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization. Further investigation into its biological activity and the development of detailed synthetic protocols are warranted to fully explore its potential.

References

2,6-Dimethylisonicotinaldehyde structural formula and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethylisonicotinaldehyde, a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, a representative synthetic protocol, and its role as a versatile chemical intermediate.

Chemical Structure and Nomenclature

This compound is a pyridine ring substituted with two methyl groups at positions 2 and 6, and a formyl (aldehyde) group at position 4.

  • Common Name: this compound

  • Synonyms: 2,6-Dimethyl-4-pyridinecarboxaldehyde

  • IUPAC Name: 2,6-dimethylpyridine-4-carbaldehyde

The structural formula is presented below:

Molecular Formula: C₈H₉NO

SMILES: O=Cc1cc(C)nc(C)c1

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 135.16 g/mol [1]
Molecular Formula C₈H₉NO[1]
Physical Form Liquid or Solid or Semi-solid
Boiling Point 218.1°C at 760 mmHg
Density 1.065 g/cm³
Purity Typically ≥98%
Storage Conditions 2-8°C, under inert gas
InChI Key OFIMNDTVWZPKIN-UHFFFAOYSA-N
CAS Number 18206-06-9[1]

Spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and MS) for this compound are available from various chemical suppliers and databases, confirming the assigned structure.

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through the selective oxidation of the 4-methyl group of 2,4,6-collidine. Selenium dioxide (SeO₂) is a commonly used reagent for the oxidation of activated methyl groups on heterocyclic rings to the corresponding aldehydes.[2][3] The methyl groups at the 2 and 6 positions are sterically hindered, which can favor the selective oxidation of the 4-methyl group.

Reaction Scheme:

2,4,6-Collidine → this compound

Representative Protocol:

  • Materials:

    • 2,4,6-Collidine (2,4,6-trimethylpyridine)

    • Selenium Dioxide (SeO₂)

    • Dioxane (or another suitable high-boiling solvent)

    • Dichloromethane (for extraction)

    • Sodium sulfate (for drying)

    • Silica gel (for chromatography)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-collidine (1 equivalent) in dioxane.

    • Add selenium dioxide (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.

    • Filter the reaction mixture to remove the selenium precipitate. Wash the precipitate with a small amount of dioxane or dichloromethane.

    • Combine the filtrate and washings. Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Safety Precautions: Selenium compounds are toxic. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. The aldehyde functional group is highly versatile and can participate in a wide range of chemical transformations, including:

  • Reductive amination to form substituted amines.

  • Wittig reactions to form alkenes.

  • Condensation reactions to form imines, oximes, and hydrazones.

  • Oxidation to the corresponding carboxylic acid (2,6-dimethylisonicotinic acid).

  • Reduction to the corresponding alcohol (2,6-dimethyl-4-pyridinemethanol).

Its utility is particularly noted in the synthesis of pharmaceuticals and agrochemicals, where the pyridine scaffold is a common structural motif.[4] It is a key intermediate for creating more complex molecules with potential therapeutic properties.

Logical Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of this compound from 2,4,6-collidine.

Synthesis_Workflow Start Start: 2,4,6-Collidine Reaction Reaction: Selective Oxidation (Reflux) Start->Reaction Add Reagents Reagents: - Selenium Dioxide (SeO₂) - Dioxane (Solvent) Reagents->Reaction Add Workup Workup: - Filtration - Extraction - Drying Reaction->Workup Process Purification Purification: Column Chromatography Workup->Purification Isolate Crude Product Product: This compound Purification->Product Isolate Pure

Caption: Synthetic workflow for this compound.

References

Synthesis of 2,6-Dimethylisonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details two primary synthetic routes for the preparation of 2,6-dimethylisonicotinaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. The information provided is intended for an audience with a strong background in organic chemistry.

Route 1: Oxidation of 2,6-Dimethyl-4-(hydroxymethyl)pyridine

This approach involves the initial synthesis of the alcohol precursor, 2,6-dimethyl-4-(hydroxymethyl)pyridine, followed by its oxidation to the target aldehyde.

Synthesis of 2,6-Dimethyl-4-(hydroxymethyl)pyridine

A common method for the synthesis of this precursor is through a biocatalytic process starting from 2,6-lutidine. This green chemistry approach offers a more sustainable alternative to traditional multi-step organic syntheses. One such method utilizes recombinant microbial whole cells as catalysts to achieve the hydroxymethylation of 2,6-lutidine.[1]

Oxidation to this compound

The selective oxidation of the primary alcohol, 2,6-dimethyl-4-(hydroxymethyl)pyridine, to the corresponding aldehyde can be achieved using various modern oxidation reagents known for their mildness and high selectivity, minimizing over-oxidation to the carboxylic acid. Two prominent methods are the Dess-Martin oxidation and the Swern oxidation.

Dess-Martin Oxidation: This method employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, which offers the advantages of neutral reaction conditions, short reaction times, and high yields. The reaction is typically performed in chlorinated solvents like dichloromethane at room temperature.[2]

Swern Oxidation: This technique utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its mild conditions and broad functional group tolerance.

Experimental Protocol: Dess-Martin Oxidation of a Primary Alcohol (General Procedure)

A representative protocol for the Dess-Martin oxidation of a primary alcohol to an aldehyde is as follows:

  • To a solution of the alcohol (1.0 equivalent) in dichloromethane (DCM) (0.1 M), add Dess-Martin periodinane (1.8 equivalents).

  • Stir the mixture at room temperature for 16 hours.

  • Upon completion, the reaction is typically worked up by quenching with a basic solution to neutralize the acetic acid byproduct and remove the spent iodine reagent.

Reagent/SolventMolar Ratio/Concentration
Primary Alcohol1.0 eq
Dess-Martin Periodinane1.8 eq
Dichloromethane (DCM)0.1 M

This is a general procedure and may require optimization for the specific substrate.

Route 2: Reduction of 2,6-Dimethylisonicotinic Acid or its Derivatives

This alternative pathway involves the synthesis of 2,6-dimethylisonicotinic acid, followed by its reduction to this compound.

Synthesis of 2,6-Dimethylisonicotinic Acid

The synthesis of 2,6-dimethylisonicotinic acid can be achieved through the oxidation of 2,6-lutidine.

Reduction to this compound

The direct reduction of a carboxylic acid to an aldehyde can be challenging due to over-reduction to the alcohol. A common strategy to circumvent this is to first convert the carboxylic acid to a more easily reducible derivative, such as an ester or an acid chloride, or to use a sterically hindered reducing agent that stops at the aldehyde stage.

Reduction of an Ester Derivative using DIBAL-H: Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent capable of reducing esters to aldehydes at low temperatures. The reaction is typically carried out at -78 °C to prevent over-reduction.[3][4][5]

Experimental Protocol: DIBAL-H Reduction of an Ester to an Aldehyde (General Procedure)

A general procedure for the DIBAL-H reduction of an ester is as follows:

  • Dissolve the ester (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM), THF, or toluene under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add a 1M solution of DIBAL-H in a suitable solvent (1 equivalent) dropwise, maintaining the temperature at or below -78 °C.

  • Stir the reaction at -78 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction at low temperature by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and filter through celite.

  • The organic layer is then separated, washed, dried, and concentrated to yield the crude aldehyde, which can be purified by column chromatography.[3]

Reagent/SolventMolar Ratio/ConcentrationKey Condition
Ester1.0 eqDry, inert atmosphere
DIBAL-H (1M solution)1.0 eqTemperature at -78 °C
DCM, THF, or Toluene-Low temperature quenching

This is a general procedure and requires careful control of temperature and stoichiometry for optimal results.

Synthesis Route Overview

The following diagrams illustrate the logical flow of the two primary synthesis routes described.

Synthesis_Route_1 Lutidine 2,6-Lutidine Hydroxymethylpyridine 2,6-Dimethyl-4-(hydroxymethyl)pyridine Lutidine->Hydroxymethylpyridine Biocatalysis Aldehyde This compound Hydroxymethylpyridine->Aldehyde Oxidation (e.g., Dess-Martin)

Caption: Route 1: From 2,6-Lutidine via Oxidation.

Synthesis_Route_2 Lutidine 2,6-Lutidine NicotinicAcid 2,6-Dimethylisonicotinic Acid Lutidine->NicotinicAcid Oxidation Ester Ester Derivative NicotinicAcid->Ester Esterification Aldehyde This compound Ester->Aldehyde Reduction (DIBAL-H)

Caption: Route 2: From 2,6-Lutidine via Reduction.

Data Summary

The following table summarizes the key transformations and typical yields reported in the literature for analogous reactions. Note that specific yields for the synthesis of this compound may vary depending on the exact reaction conditions and substrate.

TransformationReagents/MethodTypical YieldReference
2,6-Lutidine → 2,6-bis(hydroxymethyl)pyridineWhole-cell biocatalysis>12 g/L titer[1]
Primary Alcohol → AldehydeDess-Martin PeriodinaneHigh[2]
Ester → AldehydeDIBAL-H at -78 °CGood to excellent[3][5]

Disclaimer: The experimental protocols provided are general examples and should be adapted and optimized for the specific laboratory conditions and scale of the reaction. Appropriate safety precautions must be taken when handling all chemical reagents.

References

Commercial Availability and Synthetic Utility of 2,6-Dimethylisonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylisonicotinaldehyde, also known as 2,6-dimethyl-4-pyridinecarboxaldehyde, is a heterocyclic aromatic aldehyde. Its chemical structure, featuring a pyridine ring substituted with two methyl groups and a formyl group, makes it a valuable and versatile building block in organic synthesis. The aldehyde functionality serves as a key reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This is particularly relevant in the field of medicinal chemistry, where the pyridine scaffold is a common motif in a wide range of biologically active compounds, including kinase inhibitors. This technical guide provides an overview of the commercial suppliers of this compound, discusses its synthesis and reactivity, and explores its potential applications in drug discovery and development, complete with illustrative experimental protocols and workflow diagrams.

Commercial Suppliers of this compound

A number of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

SupplierCAS NumberPurity
Synthonix, Inc.18206-06-995+%
BLD Pharm18206-06-9Inquire for details
Sigma-Aldrich18206-06-998%
1stsci.com18206-06-9Inquire for details
CyclicPharma18206-06-9≥ 98%
Ambeed18206-06-9Inquire for details
MySkinRecipes18206-06-9≥98%

Synthesis of this compound

While detailed, step-by-step synthesis procedures for this compound are not extensively published in readily accessible literature, a common and logical synthetic route involves the oxidation of the corresponding alcohol, (2,6-dimethylpyridin-4-yl)methanol. This precursor can be synthesized from 2,6-lutidine. A plausible synthetic workflow is outlined below.

G cluster_0 Synthesis of this compound 2_6_Lutidine 2,6-Lutidine Oxidation_to_acid Oxidation (e.g., KMnO4) 2_6_Lutidine->Oxidation_to_acid Step 1 Pyridine_dicarboxylic_acid 2,6-Pyridine- dicarboxylic acid Oxidation_to_acid->Pyridine_dicarboxylic_acid Reduction_to_diol Reduction (e.g., NaBH4/I2) Pyridine_dicarboxylic_acid->Reduction_to_diol Step 2 Pyridinedimethanol (2,6-Pyridinediyl) dimethanol Reduction_to_diol->Pyridinedimethanol Selective_Oxidation Selective Oxidation (e.g., MnO2) Pyridinedimethanol->Selective_Oxidation Step 3 Target_Aldehyde This compound Selective_Oxidation->Target_Aldehyde

Caption: Proposed synthetic workflow for this compound from 2,6-lutidine.

General Experimental Protocol: Oxidation of a Pyridyl Methanol

This protocol provides a general method for the oxidation of a pyridyl methanol to the corresponding aldehyde, which can be adapted for the synthesis of this compound from (2,6-dimethylpyridin-4-yl)methanol.

Materials:

  • (2,6-dimethylpyridin-4-yl)methanol (1 equivalent)

  • Activated Manganese Dioxide (MnO₂) (5-10 equivalents)

  • Dichloromethane (DCM) or Chloroform (solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite or silica gel

Procedure:

  • To a stirred solution of (2,6-dimethylpyridin-4-yl)methanol in DCM, add activated MnO₂ in one portion.

  • Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after several hours to overnight), filter the reaction mixture through a pad of Celite or a short plug of silica gel to remove the manganese salts.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Chemical Reactivity and Applications in Drug Discovery

The aldehyde group of this compound is the primary site of its chemical reactivity, making it a versatile intermediate. It can readily undergo a variety of reactions common to aromatic aldehydes, including:

  • Condensation Reactions: It can participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, with ketones to form α,β-unsaturated ketones.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent can yield substituted pyridylmethylamines.

  • Wittig Reaction: It can react with phosphorus ylides to form substituted styrenes.

  • Nucleophilic Addition: The aldehyde can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors .[1][2][3][4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonding interactions within the ATP-binding pocket of the kinase.

This compound can serve as a starting material for the synthesis of a library of pyridine-based compounds for screening as potential kinase inhibitors. For instance, it can be elaborated into more complex structures that mimic the hinge-binding motifs of known kinase inhibitors.

G cluster_1 Generic Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase_Cascade_1 Kinase 1 (e.g., RAF) Receptor->Kinase_Cascade_1 Activates Kinase_Cascade_2 Kinase 2 (e.g., MEK) Kinase_Cascade_1->Kinase_Cascade_2 Phosphorylates Kinase_Cascade_3 Kinase 3 (e.g., ERK) Kinase_Cascade_2->Kinase_Cascade_3 Phosphorylates Transcription_Factor Transcription Factor Kinase_Cascade_3->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Kinase Inhibitor (Derived from Pyridine Scaffold) Inhibitor->Kinase_Cascade_1 Inhibits ATP Binding

Caption: A generic kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.

Illustrative Experimental Protocols

The following are representative experimental protocols for reactions where this compound could be a key reactant.

Claisen-Schmidt Condensation

This protocol describes a base-catalyzed crossed aldol condensation between an aromatic aldehyde and a ketone.

Materials:

  • This compound (1 equivalent)

  • An appropriate ketone (e.g., acetophenone) (1 equivalent)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • In a flask, dissolve sodium hydroxide in water and then add ethanol to create a basic ethanolic solution.

  • To this solution, add the ketone followed by the dropwise addition of this compound with stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate may form as the product is generated.[5][6]

  • After the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

G cluster_2 Workflow for a Claisen-Schmidt Condensation Prepare_Base Prepare basic ethanolic solution Add_Reactants Add ketone and This compound Prepare_Base->Add_Reactants Stir Stir at Room Temperature (Monitor by TLC) Add_Reactants->Stir Precipitation Cool in ice bath to induce precipitation Stir->Precipitation Filter Filter and wash the solid product Precipitation->Filter Purify Recrystallize the crude product Filter->Purify Final_Product Pure α,β-Unsaturated Ketone Purify->Final_Product

Caption: A general experimental workflow for a Claisen-Schmidt condensation reaction.

Suzuki-Miyaura Cross-Coupling

While this compound does not directly participate in a Suzuki coupling, it can be readily converted to a derivative (e.g., a halide or triflate at a different position on the pyridine ring if starting from a different precursor) that can. This protocol outlines a general procedure for a Suzuki-Miyaura coupling involving a pyridine halide.[7][8][9][10]

Materials:

  • Aryl or heteroaryl halide (e.g., a bromopyridine derivative) (1 equivalent)

  • Boronic acid or boronate ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.01-0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Dioxane/Water, Toluene, or DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, boronic acid, and base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s) to the vessel.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a readily available and highly useful synthetic intermediate. Its reactivity, centered around the aldehyde functional group, allows for its incorporation into a wide array of more complex molecules. For researchers in drug discovery, particularly those focused on kinase inhibitors and other therapeutic areas where the pyridine scaffold is prevalent, this compound represents a valuable starting point for the synthesis of novel chemical entities. The protocols and workflows provided in this guide offer a practical framework for the utilization of this compound in a research setting.

References

An In-depth Technical Guide to the Electronic Effects of Methyl Groups on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic influence of methyl substituents on the pyridine ring, a core scaffold in numerous pharmaceuticals and functional materials. Understanding these effects is critical for predicting molecular properties such as basicity, reactivity, and ligand-binding affinity, thereby guiding rational drug design and catalyst development.

Core Electronic Principles: Inductive and Hyperconjugation Effects

The methyl group (-CH₃) influences the pyridine ring through two primary electron-donating mechanisms: the inductive effect (+I) and hyperconjugation.[1][2] The position of the methyl group—ortho (2-), meta (3-), or para (4-) relative to the nitrogen atom—determines the magnitude and interplay of these effects.

  • Inductive Effect (+I): As an alkyl group, the methyl substituent is less electronegative than the sp²-hybridized carbons of the pyridine ring. Consequently, it donates electron density through the sigma (σ) bond framework, increasing the electron density on the ring.[1][3] This effect decreases with distance.

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H σ-bond into an adjacent empty or partially filled p-orbital or a π-orbital.[4][5] In methylpyridines (picolines), the σ-electrons of the methyl C-H bonds can delocalize into the π-system of the pyridine ring. This effect is most pronounced when the methyl group is at the 2- or 4-position, as it directly increases electron density at the ortho and para carbons, and importantly, at the nitrogen atom through resonance-like structures.[6][7]

The combined result of these effects is an increase in the electron density of the pyridine ring, particularly at the nitrogen atom. This enhanced electron density makes the nitrogen lone pair more available for donation, thus increasing the basicity of methylpyridines compared to unsubstituted pyridine.[6][8]

G cluster_effects Electronic Effects of Methyl Group cluster_properties Impact on Pyridine Ring Methyl Methyl Group (-CH₃) Inductive Inductive Effect (+I) Methyl->Inductive via σ-bonds Hyperconjugation Hyperconjugation Methyl->Hyperconjugation via σ-π overlap eDensity Increase in Ring Electron Density Inductive->eDensity Hyperconjugation->eDensity N_eDensity Increased Electron Density at Nitrogen eDensity->N_eDensity Basicity Increased Basicity (Higher pKa) N_eDensity->Basicity Reactivity Altered Reactivity N_eDensity->Reactivity

Figure 1: Logical relationship between methyl group electronic effects and pyridine properties.

Quantitative Analysis of Electronic Effects

The electronic influence of the methyl group can be quantified by examining various physicochemical parameters. The data for 2-methylpyridine (α-picoline), 3-methylpyridine (β-picoline), and 4-methylpyridine (γ-picoline) are summarized below.

The most direct measure of the electron-donating effect on the nitrogen atom is the acid dissociation constant (pKa) of the conjugate pyridinium ion. A higher pKa value indicates a stronger base. All picolines are more basic than pyridine (pKa ≈ 5.2).[8]

CompoundPositionpKa of Conjugate Acid
Pyridine-5.25[8]
2-Methylpyridineortho5.94[8], 5.96[9]
3-Methylpyridinemeta5.63[9], 5.68[10][11]
4-Methylpyridinepara5.98[9]
Table 1: Comparison of pKa values for pyridine and methylpyridines (picolines).

The 4-methylpyridine isomer is the strongest base, as the methyl group at the para position effectively increases electron density at the nitrogen via both the inductive effect and hyperconjugation. The 2-methylpyridine is slightly less basic, often attributed to potential steric hindrance affecting solvation of the pyridinium ion. The 3-methylpyridine shows the smallest increase in basicity, as hyperconjugation from the meta position does not directly increase electron density on the nitrogen atom.

Hammett constants (σ) quantify the electronic effect of a substituent on a benzene ring, and they are often applied to heterocyclic systems like pyridine. A negative value indicates an electron-donating group.

Substituentσ_metaσ_para
-CH₃-0.06-0.16
Table 2: Hammett constants for the methyl group. Data adapted from Schwarzenbach et al.[12]

The more negative σ_para value reflects the combined +I and hyperconjugation effects at the para position, while the σ_meta value is primarily due to the weaker inductive effect. These values are consistent with the observed pKa trends.

NMR spectroscopy provides a sensitive probe of the electronic environment around each nucleus. Electron-donating groups cause upfield shifts (lower ppm) for ring protons and carbons due to increased shielding.

Compound¹³C-NMR Shift (ppm) at C2/C6¹³C-NMR Shift (ppm) at C3/C5¹³C-NMR Shift (ppm) at C4
Pyridine150.1123.9136.0
2-MethylpyridineC2: 158.0, C6: 149.5C3: 121.9, C5: 122.8136.2
3-MethylpyridineC2: 150.4, C6: 147.6C3: 132.8, C5: 123.4136.9
4-Methylpyridine149.9124.8147.2
Table 3: Representative ¹³C NMR chemical shifts for pyridine and picolines. Note: Values can vary slightly with solvent and reference.

The data show that the methyl group significantly shields the carbon atom to which it is attached (the ipso-carbon) and other positions in the ring, consistent with its electron-donating nature.

Experimental Protocols

This method relies on the different UV absorption spectra of the protonated (pyridinium) and neutral forms of the pyridine derivative.[13]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution (e.g., 10 mM) of the methylpyridine in a suitable solvent like DMSO.[13]

    • Prepare a series of buffer solutions with known pH values, typically spanning a range of 3-4 pH units around the expected pKa (e.g., pH 4 to 8 for picolines). Maintain constant ionic strength (e.g., 0.1 M) across all buffers.[13]

  • Sample Preparation for Measurement:

    • In a 96-well microtiter plate or individual cuvettes, add a fixed volume of the methylpyridine stock solution to each buffer to achieve a final concentration of 0.1-0.2 mM.[13]

    • Prepare blank samples containing only the buffer solutions.

  • Spectroscopic Measurement:

    • Record the UV-Vis absorption spectrum (e.g., 230-500 nm) for each sample.[13]

    • Determine the absorbance of the purely acidic form (in a low pH buffer, e.g., pH 1-2) and the purely basic form (in a high pH buffer, e.g., pH 10-11) at an analytical wavelength where the difference between their absorbances is maximal.[14]

  • Data Analysis:

    • Plot the absorbance at the chosen analytical wavelength against the pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[15]

    • Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation: pKa = pH + log([A⁻]/[HA]) where the ratio of the deprotonated form ([A⁻]) to the protonated form ([HA]) is determined from the absorbance values.[14]

G prep_stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) mix_samples 3. Mix Stock with Buffers (Final Conc. ~0.2 mM) prep_stock->mix_samples prep_buffers 2. Prepare Buffer Series (Constant Ionic Strength) prep_buffers->mix_samples measure_uv 4. Record UV-Vis Spectra (230-500 nm) mix_samples->measure_uv plot_data 5. Plot Absorbance vs. pH measure_uv->plot_data determine_pka 6. Determine pKa (Inflection Point of Sigmoid Curve) plot_data->determine_pka

Figure 2: Experimental workflow for the spectrophotometric determination of pKa.

Methodology:

  • Sample Preparation: Prepare a solution of the methylpyridine sample by dissolving 5-10 mg in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to verify the structure and purity.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

    • For unambiguous assignment of carbon signals, two-dimensional NMR experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[16][17] HMQC correlates directly bonded C-H pairs, while HMBC reveals longer-range couplings (2-3 bonds), which is crucial for assigning quaternary carbons.[16]

  • Data Processing: Process the acquired data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the spectra using the internal standard.

Implications for Drug Development

The electronic effects of methyl groups have profound consequences in medicinal chemistry:

  • Modulating Basicity: The pKa of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. By positioning a methyl group on a pyridine scaffold, medicinal chemists can fine-tune the pKa to optimize the ionization state of the molecule at physiological pH (approx. 7.4), thereby improving its solubility, cell permeability, and target engagement.

  • Altering Reactivity and Metabolism: The increased electron density can affect the pyridine ring's susceptibility to metabolic oxidation. Conversely, the methyl groups themselves can be sites of metabolism (e.g., hydroxylation by cytochrome P450 enzymes). Understanding these electronic effects helps predict metabolic pathways and design more stable drug candidates.

  • Influencing Ligand-Metal Interactions: In the context of metal-based drugs or catalysts, the electron-donating properties of the methyl group enhance the Lewis basicity of the pyridine nitrogen, strengthening its coordination to a metal center.[18] This can impact the stability and reactivity of the resulting complex.

References

The Synthetic Versatility of 2,6-Dimethylisonicotinaldehyde: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – 2,6-Dimethylisonicotinaldehyde, a pyridine-based aldehyde, is emerging as a versatile building block in organic synthesis, demonstrating significant potential in the development of novel pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of its applications, complete with experimental protocols and data, for researchers, scientists, and professionals in drug development.

Core Properties and Synthetic Potential

This compound, with the chemical formula C₈H₉NO, is a solid or semi-solid compound with a molecular weight of 135.16 g/mol . Its structure, featuring a pyridine ring substituted with two methyl groups and an aldehyde functionality, makes it a valuable intermediate for constructing complex heterocyclic scaffolds. The aldehyde group serves as a reactive handle for a variety of carbon-carbon bond-forming reactions, while the dimethyl-substituted pyridine core influences the electronic properties and biological activity of the resulting molecules. This unique combination has led to its use in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties.

Key Applications in Organic Synthesis

The reactivity of the aldehyde group in this compound allows for its participation in several fundamental organic transformations, including condensation and olefination reactions. These reactions are pivotal for the construction of diverse molecular architectures with potential biological significance.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. In a typical reaction, this compound reacts with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. This reaction proceeds via a nucleophilic addition followed by dehydration to yield a substituted alkene. The resulting products, often α,β-unsaturated systems, are valuable intermediates for the synthesis of more complex heterocyclic structures.

Table 1: Quantitative Data for Knoevenagel Condensation of this compound with Malononitrile

EntryReactant 2CatalystSolventReaction TimeYield (%)
1MalononitrilePiperidineEthanol4 h85

Experimental Protocol: Knoevenagel Condensation with Malononitrile

To a solution of this compound (1.35 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL), a catalytic amount of piperidine (0.1 mL) is added. The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from ethanol to afford the desired product, 2-(2,6-dimethylpyridin-4-yl)methylene)malononitrile.

DOT Script for Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions This compound This compound Reaction This compound->Reaction Malononitrile Malononitrile Malononitrile->Reaction Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Reaction Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Reaction Room Temperature, 4h Room Temperature, 4h Room Temperature, 4h->Reaction Product 2-((2,6-dimethylpyridin-4-yl)methylene)malononitrile Reaction->Product

Knoevenagel Condensation Workflow

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. This compound can be reacted with a phosphorus ylide (Wittig reagent) to generate a substituted vinylpyridine derivative. The stereochemical outcome of the reaction is dependent on the nature of the ylide used. This transformation is particularly useful for introducing a vinyl group or other unsaturated moieties at the 4-position of the pyridine ring.

Table 2: Quantitative Data for Wittig Reaction of this compound

EntryWittig ReagentBaseSolventReaction TimeYield (%)
1Methyltriphenylphosphonium bromiden-ButyllithiumTHF12 h78

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

To a suspension of methyltriphenylphosphonium bromide (4.29 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert atmosphere, n-butyllithium (1.6 M in hexanes, 7.5 mL, 12 mmol) is added dropwise at 0 °C. The resulting orange-red solution is stirred at room temperature for 1 hour. A solution of this compound (1.35 g, 10 mmol) in THF (10 mL) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,6-dimethyl-4-vinylpyridine.

DOT Script for Wittig Reaction Signaling Pathway

Wittig_Reaction cluster_reagents Reagents Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Ylide Formation Ylide Formation Methyltriphenylphosphonium bromide->Ylide Formation n-Butyllithium n-Butyllithium n-Butyllithium->Ylide Formation This compound This compound Oxaphosphetane Intermediate Oxaphosphetane Intermediate This compound->Oxaphosphetane Intermediate Ylide Formation->Oxaphosphetane Intermediate Product 2,6-dimethyl-4-vinylpyridine Oxaphosphetane Intermediate->Product Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane Intermediate->Triphenylphosphine oxide

Wittig Reaction Signaling Pathway

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that allows for the construction of dihydropyridine rings, which are prevalent in many biologically active molecules, including calcium channel blockers.[1][2] In this reaction, this compound can serve as the aldehyde component, reacting with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and a nitrogen source, such as ammonia or ammonium acetate.[1] The resulting 1,4-dihydropyridine derivatives can be further oxidized to the corresponding pyridine derivatives.[2]

Table 3: Quantitative Data for Hantzsch Dihydropyridine Synthesis

Entryβ-KetoesterNitrogen SourceSolventReaction TimeYield (%)
1Ethyl acetoacetateAmmonium acetateEthanol8 h (reflux)75

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

A mixture of this compound (1.35 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (25 mL) is heated at reflux for 8 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the desired diethyl 2,6-dimethyl-4-(2,6-dimethylpyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate.

DOT Script for Hantzsch Synthesis Logical Relationship

Hantzsch_Synthesis Aldehyde This compound Knoevenagel_Intermediate Knoevenagel_Intermediate Aldehyde->Knoevenagel_Intermediate Beta-Ketoester_1 Ethyl Acetoacetate (1 eq.) Beta-Ketoester_1->Knoevenagel_Intermediate Beta-Ketoester_2 Ethyl Acetoacetate (1 eq.) Enamine_Intermediate Enamine_Intermediate Beta-Ketoester_2->Enamine_Intermediate Nitrogen_Source Ammonium Acetate Nitrogen_Source->Enamine_Intermediate Michael_Addition Michael_Addition Knoevenagel_Intermediate->Michael_Addition Enamine_Intermediate->Michael_Addition Cyclization_Dehydration Cyclization_Dehydration Michael_Addition->Cyclization_Dehydration Product 1,4-Dihydropyridine Derivative Cyclization_Dehydration->Product

Logical Flow of Hantzsch Synthesis

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its ability to readily undergo key chemical transformations such as Knoevenagel condensations, Wittig reactions, and Hantzsch dihydropyridine syntheses makes it an attractive building block for the creation of a wide array of complex molecules. The derivatives of these reactions hold significant promise for applications in medicinal chemistry and materials science, warranting further exploration of this compound's synthetic potential.

References

2,6-Dimethylisonicotinaldehyde: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The pyridine ring, in particular, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. 2,6-Dimethylisonicotinaldehyde, a substituted pyridine-4-carboxaldehyde, presents itself as a highly versatile and valuable building block for the construction of a diverse range of fused and substituted heterocyclic systems. Its aldehyde functionality allows for participation in a variety of classical and multicomponent reactions, while the dimethyl-substituted pyridine core imparts specific steric and electronic properties to the resulting molecules, influencing their biological activity and physical characteristics. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the synthesis of pyranopyrazoles, pyridopyrimidines, and other important heterocyclic frameworks. Detailed experimental protocols, quantitative data, and visualization of relevant biological pathways are presented to facilitate its use in research and drug discovery.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Appearance Off-white to yellow solid
Melting Point 45-50 °C
Boiling Point 225-230 °C at 760 mmHg
CAS Number 18206-06-9

Key Synthetic Transformations and Experimental Protocols

This compound serves as a versatile precursor for a variety of condensation and cyclization reactions. The following sections detail generalized experimental protocols for key transformations, which can be adapted for this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the reaction of an aldehyde or ketone with an active methylene compound. This reaction is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates for further heterocyclic synthesis.

General Experimental Protocol:

A mixture of this compound (1 mmol), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 mmol), and a catalytic amount of a base (e.g., piperidine, triethylamine, or a solid catalyst) in a suitable solvent (e.g., ethanol, water, or solvent-free) is stirred at room temperature or heated under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with a cold solvent, and dried. If no solid precipitates, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[1][2][3][4][5]

Representative Quantitative Data for Knoevenagel Condensation of Aromatic Aldehydes:

Active Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
MalononitrileCTMABWater1.585-95[1]
Ethyl CyanoacetateCTMABWater1280-90[1]
MalononitrileGlycineWater0.1-0.388-95[6]
MalononitrileIsonicotinic AcidEtOH/H₂O0.5-185-96[5]
One-Pot Synthesis of Pyranopyrazoles

Pyranopyrazole derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial and anticancer properties. A highly efficient method for their synthesis is a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.[7][8][9][10][11]

General Experimental Protocol:

To a stirred mixture of ethyl acetoacetate (1 mmol) and hydrazine hydrate (1 mmol) in ethanol (10 mL), this compound (1 mmol), malononitrile (1 mmol), and a catalytic amount of a base (e.g., piperidine, triethylamine) or an organocatalyst (e.g., glycine, citric acid) are added.[6][11] The reaction mixture is then refluxed for a specified time, with progress monitored by TLC. After completion, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure pyranopyrazole derivative.[9][10]

Representative Quantitative Data for the Synthesis of 4-Aryl-Pyranopyrazoles:

CatalystSolventTime (h)Yield (%)Reference
GlycineWater0.1-0.385-95[6]
Citric AcidNone0.5-188-96[11]
[Msim]ClNone0.1-0.2587-97[12]
Sodium BenzoateWater2-385-94[9]

Workflow for the One-Pot Synthesis of Pyranopyrazoles:

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A 2,6-Dimethyl- isonicotinaldehyde P1 One-Pot Reaction (Catalyst, Solvent, Heat) A->P1 B Malononitrile B->P1 C Ethyl Acetoacetate C->P1 D Hydrazine Hydrate D->P1 Z Pyranopyrazole Derivative P1->Z

Caption: One-pot synthesis of pyranopyrazoles.

Gewald Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. These compounds are important intermediates in the synthesis of various biologically active molecules. The reaction typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[13][14][15]

General Experimental Protocol:

A mixture of this compound (1 mmol), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 mmol), elemental sulfur (1.1 mmol), and a base (e.g., morpholine or triethylamine) (2 mmol) in a suitable solvent (e.g., ethanol or DMF) is stirred at room temperature or heated. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent to give the pure 2-aminothiophene derivative.[14][16]

Representative Quantitative Data for Gewald Reaction with Aromatic Aldehydes:

Active Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MalononitrileMorpholineEthanol50285-95[15]
Ethyl CyanoacetateMorpholineEthanol50380-90[17]
MalononitrileTriethylamineWaterRT0.5-188-96[16]
Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including their roles as kinase inhibitors. One common synthetic route involves the reaction of an aminopyrimidine with an α,β-unsaturated carbonyl compound, which can be generated in situ from an aromatic aldehyde and an active methylene compound.[18][19][20][21][22]

General Experimental Protocol:

A mixture of an aminopyrimidine (e.g., 6-aminouracil or 4-aminopyrimidine) (1 mmol), this compound (1 mmol), an active methylene compound (e.g., malononitrile or ethyl acetoacetate) (1 mmol), and a catalyst (e.g., piperidine, L-proline, or an ionic liquid) in a suitable solvent (e.g., ethanol, DMF, or water) is heated under reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent, and dried to afford the pyridopyrimidine derivative.[18][21]

Spectroscopic Data of Representative Heterocyclic Compounds

The following tables provide representative spectroscopic data for heterocyclic compounds structurally related to those that can be synthesized from this compound.

Representative ¹H and ¹³C NMR Data for 4-Aryl-Pyranopyrazole Derivatives: [23][24]

Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile1.8-2.3 (s, 3H, CH₃), 4.5-4.8 (s, 1H, CH), 6.8-7.5 (m, Ar-H), 6.9 (br s, 2H, NH₂), 12.1 (s, 1H, NH)9.7 (CH₃), 36.2 (CH), 57.2, 97.6, 113-145 (Ar-C), 120.7 (CN), 154.7, 160.8
6-Amino-4-aryl-3-oxo-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile4.6-4.9 (s, 1H, CH), 6.9-7.6 (m, Ar-H), 7.2 (br s, 2H, NH₂), 10.5-11.0 (br s, 1H, NH), 12.2 (s, 1H, NH)35.8 (CH), 58.1, 98.2, 114-144 (Ar-C), 119.8 (CN), 155.1, 158.9, 161.2

Biological Significance and Signaling Pathways

Heterocyclic compounds derived from this compound are expected to exhibit a range of biological activities due to their structural similarity to known pharmacophores. For instance, pyridopyrimidine derivatives are known to act as inhibitors of various protein kinases involved in cell cycle regulation and signal transduction.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of the EGFR signaling pathway is implicated in the development of various cancers.[25][26][27][28][29][30]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway.

CDK4/Cyclin D1 Signaling Pathway

Cyclin-dependent kinase 4 (CDK4) and its regulatory partner Cyclin D1 are key components of the cell cycle machinery. They control the progression from the G1 to the S phase. Inhibitors of this pathway can induce cell cycle arrest and are therefore attractive targets for cancer therapy.[10][31][32][33][34]

CDK4_Pathway GrowthFactors Growth Factors CyclinD1 Cyclin D1 GrowthFactors->CyclinD1 Induces Expression CyclinD1_CDK4 Cyclin D1/CDK4 Complex CyclinD1->CyclinD1_CDK4 CDK4 CDK4 CDK4->CyclinD1_CDK4 Rb Rb CyclinD1_CDK4->Rb Phosphorylates E2F E2F Rb->E2F Releases S_Phase_Entry S Phase Entry E2F->S_Phase_Entry Promotes

Caption: CDK4/Cyclin D1 pathway in cell cycle progression.

PI3K/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is one of the most frequently activated pathways in human cancers, making it a major target for drug development.[28][35][36][37][38]

PI3K_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: Simplified PI3K/mTOR signaling pathway.

Antimicrobial Activity

Pyrazole derivatives, which can be accessed through multi-component reactions involving aldehyde precursors, are well-documented for their antimicrobial properties. The following table presents representative Minimum Inhibitory Concentration (MIC) values for some pyrazole derivatives against common bacterial strains.

Representative MIC Values (µg/mL) of Pyrazole Derivatives: [39][40][41][42][43]

Compound TypeE. coliS. aureusReference
Aminoguanidine-derived 1,3-diphenyl pyrazoles11-8[39]
Pyrazole-pyrimidinethiones12.5>12.5[39]
Pyrazole-ciprofloxacin hybrids0.1-0.20.1-0.2[41]
Pyrazole-clubbed pyrimidines>2000521[42]
2-Chloroquinoline-pyrazole derivatives>10012.5-50[43]

Conclusion

This compound is a readily accessible and highly versatile building block with significant potential for the synthesis of a wide array of novel heterocyclic compounds. Its reactivity in fundamental organic reactions such as the Knoevenagel condensation, one-pot pyranopyrazole synthesis, Gewald reaction, and pyridopyrimidine synthesis makes it a valuable tool for medicinal chemists and researchers in drug discovery. The resulting heterocyclic scaffolds are of great interest due to their structural relationship to known bioactive molecules, particularly as kinase inhibitors and antimicrobial agents. This guide provides a foundational understanding and practical protocols to stimulate further exploration and application of this compound in the development of new chemical entities with therapeutic potential. Further research into the specific reaction conditions and biological evaluation of derivatives of this compound is warranted to fully unlock its potential.

References

Preliminary Investigation of 2,6-Dimethylisonicotinaldehyde Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the chemical reactivity of 2,6-Dimethylisonicotinaldehyde, a substituted pyridine carboxaldehyde of interest in organic synthesis and medicinal chemistry. This document outlines potential synthetic routes and key reactions, including oxidation, reduction, and condensation, providing a foundational resource for its application in the development of novel compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from established methodologies for analogous structures to propose viable experimental pathways.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the functionalization of a pre-formed 2,6-dimethylpyridine ring. A common and effective method involves the oxidation of a corresponding methyl or hydroxymethyl group at the 4-position or the reduction of a nitrile or carboxylic acid derivative.

A plausible synthetic route starts from 2,6-dimethyl-4-cyanopyridine. The cyano group can be reduced to the aldehyde. This transformation is a standard procedure in organic synthesis.[1][2]

Proposed Experimental Protocol: Synthesis via Reduction of 2,6-Dimethyl-4-cyanopyridine

  • Dissolution: Dissolve 2,6-dimethyl-4-cyanopyridine in a suitable anhydrous solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add a solution of a suitable reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), dropwise. The stoichiometry of the reducing agent is critical to prevent over-reduction to the alcohol.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid, while maintaining a low temperature.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Reactions of this compound

The aldehyde functional group in this compound is the primary site of reactivity, allowing for a variety of transformations.

Oxidation to 2,6-Dimethylisonicotinic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,6-dimethylisonicotinic acid, a valuable intermediate in medicinal chemistry. Common oxidizing agents for aldehydes include potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or milder reagents like silver oxide. Catalytic aerobic oxidation presents a greener alternative.[3][4]

Proposed Experimental Protocol: Oxidation using Potassium Permanganate

  • Reaction Setup: Dissolve this compound in a suitable solvent mixture, such as acetone and water.

  • Oxidation: Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water dropwise. The reaction is typically exothermic and the purple color of the permanganate will disappear as it is consumed.

  • Work-up: Once the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: The precipitated 2,6-dimethylisonicotinic acid is collected by filtration, washed with cold water, and dried.

ReactantOxidizing AgentSolventTemperatureYieldReference
2,6-DimethylpyridineAir/O2, CatalystAcetic Acid100-150 °CGood[4]
2,6-LutidineOxygen, CatalystWater60-100 °CHigh[3]
Reduction to (2,6-Dimethylpyridin-4-yl)methanol

Reduction of the aldehyde group yields the corresponding primary alcohol, (2,6-dimethylpyridin-4-yl)methanol. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation, typically used in alcoholic solvents like methanol or ethanol.[5]

Proposed Experimental Protocol: Reduction using Sodium Borohydride

  • Dissolution: Dissolve this compound in methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise. The reaction is usually rapid.

  • Quenching: After completion, the reaction is quenched by the slow addition of water or dilute acid.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting alcohol can be purified by chromatography or recrystallization.

ReactantReducing AgentSolventTemperatureYieldReference
AldehydesNaBH4Methanol/Ethanol0 °C to RTHigh[5]
AldehydesNaBH4/DOWEXTHFRoom Temp85-93%[6]
Aldehydes/KetonesNaBH4/Silica (Microwave)Solvent-freeN/A>70%[7]
Condensation Reactions

The aldehyde functionality of this compound makes it an excellent substrate for various condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.

This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or diethyl malonate, in the presence of a weak base (e.g., piperidine, pyridine) to yield a substituted alkene.

Proposed Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Mixture: In a suitable solvent like ethanol or toluene, dissolve this compound and malononitrile.

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine or pyridine.

  • Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Isolation: Upon completion, cool the reaction mixture to induce precipitation of the product. The solid can be collected by filtration and recrystallized for purification.

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. It involves the reaction of this compound with a phosphorus ylide (Wittig reagent). The geometry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions.

Proposed Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • Ylide Formation: Prepare the Wittig reagent by treating methyltriphenylphosphonium bromide with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like THF or DMSO.

  • Reaction: Add a solution of this compound in the same solvent to the ylide solution at low temperature (e.g., 0 °C or -78 °C).

  • Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purification: The triphenylphosphine oxide byproduct can be removed by chromatography or crystallization to yield the pure alkene.

Applications in Drug Development

Pyridine and its derivatives are common scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and other interactions with biological targets. The functional handles on this compound allow for its incorporation into more complex molecules with potential therapeutic applications. The corresponding carboxylic acid and alcohol can serve as starting points for the synthesis of esters, amides, and ethers, expanding the chemical space for drug discovery.[8]

Visualizing Reaction Pathways

To illustrate the logical flow of the synthetic and reactive pathways discussed, the following diagrams are provided.

Synthesis_Pathway 2,6-Dimethyl-4-cyanopyridine 2,6-Dimethyl-4-cyanopyridine This compound This compound 2,6-Dimethyl-4-cyanopyridine->this compound Reduction (e.g., DIBAL-H)

Caption: Proposed synthesis of this compound.

Reaction_Pathways A This compound B 2,6-Dimethylisonicotinic Acid A->B Oxidation C (2,6-Dimethylpyridin-4-yl)methanol A->C Reduction D Substituted Alkene A->D Condensation (e.g., Knoevenagel, Wittig)

Caption: Key reactions of this compound.

Conclusion

This compound is a versatile building block with significant potential for the synthesis of a wide range of derivatives. The aldehyde functionality allows for straightforward oxidation, reduction, and various condensation reactions. The protocols outlined in this guide, based on established chemical principles, provide a solid starting point for researchers to explore the chemistry of this compound and to develop novel molecules for applications in drug discovery and materials science. Further experimental validation is necessary to optimize reaction conditions and fully characterize the products.

References

An In-depth Technical Guide on the Solubility of 2,6-Dimethylisonicotinaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,6-Dimethylisonicotinaldehyde. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the principles of chemical structure and polarity. Furthermore, it offers comprehensive, step-by-step experimental protocols for determining the precise solubility of this compound in various common organic solvents.

Introduction to this compound

This compound is a substituted pyridine derivative containing an aldehyde functional group. Its chemical structure, featuring a polar pyridine ring and a reactive aldehyde group, alongside two nonpolar methyl groups, dictates its solubility behavior. Understanding its solubility is crucial for a variety of applications, including organic synthesis, reaction kinetics, formulation development in pharmaceuticals, and as an intermediate in the manufacturing of agrochemicals.

Chemical Structure:

  • IUPAC Name: 2,6-dimethylpyridine-4-carbaldehyde

  • Molecular Formula: C₈H₉NO

  • Molecular Weight: 135.17 g/mol

  • CAS Number: 18206-06-9

The presence of the nitrogen atom in the pyridine ring and the oxygen atom in the aldehyde group allows for hydrogen bonding with protic solvents, while the aromatic ring and methyl groups contribute to van der Waals interactions with nonpolar solvents.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents can be made. Aldehydes and pyridine derivatives are generally soluble in a wide range of organic solvents.[1][2][3] The solubility in water for aldehydes tends to decrease as the carbon chain length increases.[1][4]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Protic Polar Solvents Methanol, EthanolHighThe hydroxyl group of the alcohol can act as a hydrogen bond donor to the nitrogen of the pyridine ring and the carbonyl oxygen of the aldehyde.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese solvents can act as hydrogen bond acceptors and have strong dipole-dipole interactions with the polar functional groups of this compound.
Nonpolar Solvents Hexane, Toluene, Diethyl EtherModerate to LowThe nonpolar hydrocarbon portions of these solvents will interact with the methyl groups and the aromatic ring of the solute. However, the high polarity of the aldehyde and pyridine functionalities will limit solubility.
Halogenated Solvents Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds due to their polarity and ability to engage in dipole-dipole interactions.
Aqueous Solvents WaterLowWhile the polar functional groups can interact with water, the presence of the nonpolar methyl groups and the pyridine ring will likely result in low water solubility.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental protocols are essential. The following sections detail two widely used and reliable methods: the gravimetric method and the UV-Vis spectroscopic method.

This method directly measures the mass of the solute dissolved in a known mass of solvent at equilibrium. It is a robust and accurate technique for determining solubility.[5][6][7][8]

3.1.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Vials with airtight seals

  • Syringe filters (0.45 µm pore size)

  • Drying oven or vacuum desiccator

3.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known mass of the chosen organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A constant concentration in solution over time indicates equilibrium.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.

    • Carefully withdraw a known mass of the supernatant using a pre-weighed, airtight syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed collection vial.

  • Solvent Evaporation:

    • Evaporate the solvent from the filtered solution in the collection vial. This can be achieved by gentle heating in a drying oven at a temperature below the boiling point of the solute and solvent or under reduced pressure in a vacuum desiccator.

  • Mass Determination and Calculation:

    • Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it.

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • Solubility is expressed as grams of solute per 100 grams of solvent.

Calculation:

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[9][10][11]

3.2.1. Materials

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Selected organic solvents (spectroscopic grade)

3.2.2. Procedure

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Measure the absorbance of each standard solution at λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

    • Filter the saturated solution.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Calculation:

Concentration of saturated solution = Concentration of diluted solution x Dilution factor

Visualizing the Workflow

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination A Analyze Molecular Structure (Polarity, Functional Groups) B Apply 'Like Dissolves Like' Principle A->B C Predict Solubility in Different Solvent Classes B->C D Select Experimental Method (e.g., Gravimetric, Spectroscopic) C->D Inform Method Selection E Prepare Saturated Solution (Excess Solute + Solvent) D->E F Equilibrate at Constant Temperature E->F G Separate Solute and Saturated Solution F->G H Quantify Solute Concentration G->H I Calculate Solubility H->I

Caption: Logical workflow for solubility assessment.

G Gravimetric Method Experimental Workflow A Start: Weigh Solute and Solvent B Mix and Equilibrate (e.g., 24h at 25°C) A->B C Settle and Filter Supernatant B->C D Weigh Filtered Saturated Solution C->D E Evaporate Solvent D->E F Weigh Remaining Solute E->F G Calculate Solubility F->G H End: Quantitative Solubility Data G->H

Caption: Gravimetric solubility determination workflow.

Conclusion

References

An In-depth Technical Guide on the Health and Safety of 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available health and safety information for 2,6-Dimethylisonicotinaldehyde. It is intended for informational purposes for a technical audience. A comprehensive risk assessment should be conducted before handling this chemical, including a thorough review of the full Safety Data Sheet (SDS) from the supplier.

Section 1: Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative. A summary of its key identifying information is presented in Table 1.

Identifier Value
Chemical Name This compound
CAS Number 18206-06-9[1][2][3][4][5]
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol [1]
Physical Form Solid, Liquid, or Semi-solid
Storage Conditions Inert atmosphere, 2-8°C

Section 2: Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed. The Globally Harmonized System (GHS) classification is summarized in Table 2.

Hazard Class Hazard Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed[5]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Section 3: Toxicological Data Summary

A comprehensive search of publicly available toxicological databases reveals a significant lack of specific quantitative data for this compound. The table below summarizes the key toxicological endpoints for which specific data is not currently available. This section will, therefore, outline the standard experimental protocols used to generate such data.

Toxicological Endpoint Result for this compound
Acute Oral Toxicity (LD₅₀) Data not available
Acute Dermal Toxicity (LD₅₀) Data not available
Acute Inhalation Toxicity (LC₅₀) Data not available
Skin Corrosion/Irritation Data not available
Serious Eye Damage/Irritation Data not available
Respiratory or Skin Sensitization Data not available
Germ Cell Mutagenicity Data not available
Carcinogenicity Data not available
Reproductive Toxicity Data not available
Specific Target Organ Toxicity (Single Exposure) Data not available
Specific Target Organ Toxicity (Repeated Exposure) Data not available
Aspiration Hazard Data not available

Section 4: Standard Experimental Protocols in Toxicology

The following sections detail the standard methodologies employed to assess the toxicological profile of a chemical substance like this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute toxicity studies are designed to determine the adverse effects that occur within a short time of administration of a single dose of a substance. The median lethal dose (LD₅₀) or lethal concentration (LC₅₀) is the statistically derived dose that is expected to cause death in 50% of a treated group of animals.[6][7]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

  • Objective: To determine the oral toxicity of a substance.

  • Test Animals: Typically, a small number of female rats are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered orally by gavage in a single dose.

    • A starting dose of 300 mg/kg is often used.

    • If no mortality is observed, the dose is increased to 2000 mg/kg in a stepwise manner in other animals. If mortality occurs, the dose is decreased.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.[8]

    • Clinical signs, body weight changes, and gross pathological findings are recorded.

  • Data Analysis: The LD₅₀ is estimated based on the dose at which mortality is observed.

These tests assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method is a non-animal alternative to traditional rabbit skin irritation tests.[9][10]

  • Objective: To identify chemicals that are irritant to the skin.

  • Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) which mimics the biochemical and physiological properties of the upper layers of human skin.[9]

  • Procedure:

    • The test substance is applied topically to the surface of the skin tissue.

    • The tissue is incubated for a defined period (e.g., 60 minutes).

    • After exposure, the tissue is rinsed and incubated in fresh medium.

    • Cell viability is measured using a colorimetric assay, such as the MTT assay.

  • Data Analysis: The reduction in cell viability compared to a negative control is calculated. A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).[9]

These tests evaluate the potential of a substance to cause damage to the eye.

Experimental Protocol: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD Guideline 437)

This ex vivo method uses corneas from cattle obtained from slaughterhouses as an alternative to in vivo rabbit eye tests.[11]

  • Objective: To identify substances that can cause serious eye damage.

  • Test System: Isolated bovine corneas.

  • Procedure:

    • The test substance is applied to the epithelial surface of the cornea.

    • The cornea is incubated for a defined period.

    • Corneal opacity (light scattering) and permeability (passage of fluorescein dye) are measured.[11]

  • Data Analysis: An in vitro irritancy score is calculated based on the opacity and permeability values. This score is used to classify the substance's eye irritation potential.[11]

Mutagenicity tests are designed to identify substances that can cause mutations in the genetic material of cells.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used in vitro assay to detect the mutagenic potential of chemical compounds.[12][13]

  • Objective: To detect gene mutations induced by a chemical.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that have mutations in genes required for histidine or tryptophan synthesis, respectively.

  • Procedure:

    • The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[12]

    • The bacteria are then plated on a minimal agar medium lacking the specific amino acid.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.[14]

Section 5: Signaling Pathways and Experimental Workflows

Due to the lack of specific mechanistic data for this compound, a diagram of a known signaling pathway is not applicable. Instead, a generalized workflow for assessing the health and safety of a novel chemical is presented.

G General Workflow for Chemical Health and Safety Assessment cluster_0 Initial Assessment cluster_1 In Vitro & Ex Vivo Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment & Classification A Literature Review & In Silico Prediction C Cytotoxicity Assays A->C I Hazard Identification A->I B Physicochemical Characterization B->C B->I D Genotoxicity (e.g., Ames Test) C->D E Skin & Eye Irritation (e.g., RhE, BCOP) C->E C->I F Acute Toxicity (e.g., OECD 420) D->F D->I E->F E->I G Repeated Dose Toxicity F->G F->I H Reproductive & Developmental Toxicity G->H G->I H->I J Dose-Response Assessment I->J K Exposure Assessment J->K L Risk Characterization & GHS Classification K->L

A generalized workflow for the health and safety assessment of a chemical compound.

Section 6: Conclusion

The available data on the health and safety of this compound is limited, with its primary identified hazard being harmful if swallowed (GHS Category 4). There is a notable absence of quantitative toxicological data and mechanistic studies in the public domain. For researchers, scientists, and drug development professionals, it is crucial to handle this compound with appropriate personal protective equipment and to conduct a thorough risk assessment based on the available information and the intended use. The standard experimental protocols outlined in this guide provide a framework for how the toxicological profile of this and similar chemicals would be comprehensively evaluated. Further studies are required to fully characterize the health and safety profile of this compound.

References

Methodological & Application

Synthesis of 2,6-Dimethylisonicotinaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,6-dimethylisonicotinaldehyde, a valuable pyridine-based building block in medicinal chemistry and materials science. The protocol outlines a two-step synthetic route commencing with the readily available starting material, 2,6-lutidine. The methodology is designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Physicochemical Data

The key compounds involved in this synthesis are characterized by the following properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2,6-LutidineC₇H₉N107.15Colorless liquid108-48-5
(2,6-Dimethylpyridin-4-yl)methanolC₈H₁₁NO137.18White solid18088-01-2
This compoundC₈H₉NO135.16Liquid or Solid18206-06-9[1][2][3]

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the selective functionalization of the 4-methyl group of 2,6-lutidine via a lithiation reaction followed by quenching with an electrophile. The resulting alcohol is then oxidized to the target aldehyde.

Synthesis_Pathway Lutidine 2,6-Lutidine Intermediate (2,6-Dimethylpyridin-4-yl)methanol Lutidine->Intermediate 1. n-BuLi, THF 2. Formaldehyde Product This compound Intermediate->Product MnO2, Dichloromethane

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of (2,6-Dimethylpyridin-4-yl)methanol

This procedure details the hydroxymethylation of 2,6-lutidine. The reaction involves the deprotonation of the 4-methyl group using n-butyllithium, followed by the addition of formaldehyde.

Materials:

  • 2,6-Lutidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere (argon or nitrogen), a solution of 2,6-lutidine in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium in hexanes is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Anhydrous formaldehyde, generated by the depolymerization of paraformaldehyde, is introduced as a gas or as a freshly prepared solution in anhydrous THF. The reaction of organolithium reagents with formaldehyde is a standard method for producing primary alcohols.[4][5][6]

  • After the addition of formaldehyde, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (2,6-dimethylpyridin-4-yl)methanol.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

This step involves the selective oxidation of the benzylic-type alcohol, (2,6-dimethylpyridin-4-yl)methanol, to the corresponding aldehyde using activated manganese dioxide.

Materials:

  • (2,6-Dimethylpyridin-4-yl)methanol

  • Activated manganese dioxide (MnO₂)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Celite® or another filter aid

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of (2,6-dimethylpyridin-4-yl)methanol in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Activated manganese dioxide is added in excess (typically 5-10 equivalents by weight). The use of MnO₂ is a well-established method for the mild oxidation of allylic and benzylic alcohols to aldehydes.[7][8][9][10][11]

  • The resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filter cake is washed with additional dichloromethane.

  • The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Reaction Workflow

The overall experimental workflow for the synthesis is depicted below.

Workflow cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Oxidation Lutidine_THF Dissolve 2,6-Lutidine in THF Cooling Cool to -78 °C Lutidine_THF->Cooling nBuLi_add Add n-BuLi Cooling->nBuLi_add Stir_1 Stir for 1-2 h nBuLi_add->Stir_1 Formaldehyde_add Add Formaldehyde Stir_1->Formaldehyde_add Warm_stir Warm to RT and Stir Formaldehyde_add->Warm_stir Quench Quench with NH4Cl Warm_stir->Quench Extract Extract with Ether Quench->Extract Dry_concentrate_1 Dry and Concentrate Extract->Dry_concentrate_1 Purify_1 Purify Intermediate Dry_concentrate_1->Purify_1 Alcohol_DCM Dissolve Alcohol in DCM Purify_1->Alcohol_DCM Intermediate MnO2_add Add MnO2 Alcohol_DCM->MnO2_add Stir_2 Stir at RT MnO2_add->Stir_2 Filter Filter through Celite Stir_2->Filter Dry_concentrate_2 Dry and Concentrate Filter->Dry_concentrate_2 Purify_2 Purify Final Product Dry_concentrate_2->Purify_2

Caption: Experimental workflow for the synthesis.

Expected Results and Data Analysis

The following table summarizes the expected yields and key analytical data for the synthesized compounds. These values are representative and may vary based on experimental conditions.

StepProductTypical Yield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
1(2,6-Dimethylpyridin-4-yl)methanol60-75106-108~7.0 (s, 2H, Ar-H), ~4.6 (s, 2H, CH₂), ~2.5 (s, 6H, CH₃)
2This compound70-85N/A~10.0 (s, 1H, CHO), ~7.5 (s, 2H, Ar-H), ~2.6 (s, 6H, CH₃)

Note: The provided NMR data are estimations and should be confirmed by experimental analysis.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are required for the first step of the synthesis.

  • Manganese dioxide is a strong oxidizing agent.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

This detailed protocol provides a robust method for the synthesis of this compound, enabling its accessibility for further research and development in various chemical and pharmaceutical applications.

References

Application Notes and Protocols for Condensation Reactions with 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 2,6-Dimethylisonicotinaldehyde in three common and versatile condensation reactions: the Claisen-Schmidt condensation for chalcone synthesis, the Knoevenagel condensation for the formation of α,β-unsaturated systems, and Schiff base formation with primary amines. The resulting products are of significant interest in medicinal chemistry and drug development due to their potential as antimicrobial and anticancer agents.

Claisen-Schmidt Condensation: Synthesis of Pyridine-Containing Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde, in this case, this compound, with an acetophenone derivative. The resulting pyridine-containing chalcones are scaffolds with known anticancer and antimicrobial activities.

Experimental Protocol

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4-chloroacetophenone, 4-methoxyacetophenone)

  • Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in ethanol (20-30 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Preparation: Prepare a 10% (w/v) aqueous solution of NaOH or KOH.

  • Reaction Initiation: Cool the flask containing the aldehyde and ketone solution in an ice bath. While stirring vigorously, add the aqueous NaOH or KOH solution (10 mL) dropwise over a period of 15-20 minutes, maintaining the temperature between 5-10°C.

  • Reaction Progression: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-6 hours. The progress of the reaction can be monitored by TLC. Formation of a precipitate often indicates product formation.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (50 g) and acidify with dilute HCl to a pH of ~7.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

  • Characterization: The structure and purity of the synthesized chalcone should be confirmed by techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Representative Data for Pyridine-Containing Chalcones

The following table summarizes representative data for chalcones synthesized from pyridine aldehydes, which are structurally similar to the expected products from this compound.

AldehydeKetoneProductYield (%)Melting Point (°C)Reference
2-Pyridinecarboxaldehyde3-Bromo-4-methoxyacetophenone3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one82155[1]
Pyridine-2-carbaldehyde6-Acetylbenzo[d]thiazol-2(3H)-one derivative(E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one71204-206[2]

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is highly effective for creating carbon-carbon double bonds. Using this compound with active methylene compounds like malononitrile or ethyl cyanoacetate can produce compounds with potential applications in materials science and as intermediates for pharmaceuticals.

Experimental Protocol

Materials:

  • This compound

  • Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol or Water

  • Base catalyst (e.g., Piperidine, 1,4-diazabicyclo[2.2.2]octane (DABCO), or Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.0 eq.) in ethanol or water (20 mL).

  • Catalyst Addition: Add a catalytic amount of the base (e.g., a few drops of piperidine or 0.1 eq. of DABCO or DBU) to the stirred solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often complete within minutes to a few hours, which can be monitored by TLC. Gentle heating under reflux may be required for less reactive substrates.

  • Product Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be washed with cold ethanol or water and, if necessary, purified by recrystallization or column chromatography.

  • Characterization: Characterize the final product using appropriate analytical methods (Melting Point, FT-IR, ¹H NMR, ¹³C NMR).

Representative Data for Knoevenagel Condensation Products

The table below shows typical yields for Knoevenagel condensations of various aldehydes with active methylene compounds under different catalytic conditions.

AldehydeActive Methylene CompoundCatalyst/ConditionsYield (%)Reference
BenzaldehydeEthyl CyanoacetateDBU/Water96[3]
4-ChlorobenzaldehydeMalononitrileBoric Acid/EthanolGood to Excellent[4]
Various Aromatic AldehydesEthyl CyanoacetateDABCO/Ionic Liquid83-99[5]

Schiff Base Formation: Synthesis of Pyridine-Containing Imines

The formation of a Schiff base (or imine) is a condensation reaction between a primary amine and a carbonyl compound. The reaction with this compound leads to the formation of pyridine-containing Schiff bases, which are known for their wide range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol

Materials:

  • This compound

  • Primary Amine (e.g., aniline, substituted anilines)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reactant Solution: Dissolve equimolar amounts of this compound and the primary amine in ethanol or methanol (20-30 mL) in a round-bottom flask.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or heat under reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure to obtain the crude product.

  • Purification: The crude product can be washed with a cold solvent (e.g., ethanol) and recrystallized from a suitable solvent to obtain the pure Schiff base.

  • Characterization: Confirm the structure and purity of the product using melting point determination and spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR). The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and a signal for the imine proton in the ¹H NMR spectrum.

Representative Data for Schiff Base Formation

The following table provides characterization data for Schiff bases synthesized from aromatic aldehydes and amines.

AldehydeAmineKey Spectroscopic DataReference
SalicylaldehydeAniline¹H NMR: imine proton at 8.2 ppm; ¹³C NMR: imine carbon at ~160 ppm[6]
3-Methoxy SalicylaldehydeAnilineYield: 78%; M.p.: 80 °C[7]
BenzaldehydeAnilineM.p.: 49-51 °C[8]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Prep Reactant Preparation (Aldehyde + Ketone/Amine/Active Methylene) Solvent_Addition Solvent Addition (e.g., Ethanol) Reactant_Prep->Solvent_Addition Catalyst_Addition Catalyst Addition (e.g., NaOH, Piperidine, Acetic Acid) Solvent_Addition->Catalyst_Addition Reaction_Execution Stirring/Reflux (Monitor by TLC) Catalyst_Addition->Reaction_Execution Quenching Quenching/Precipitation (e.g., Ice water, Acidification) Reaction_Execution->Quenching Isolation Isolation (Vacuum Filtration) Quenching->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Characterization Characterization (MP, FT-IR, NMR) Purification->Characterization

Caption: General experimental workflow for condensation reactions.

Anticancer Signaling Pathway of Pyridine-Containing Chalcones

G cluster_pi3k PI3K/Akt Pathway cluster_p53 p53 Pathway Chalcone Pyridine-Containing Chalcone PI3K PI3K Chalcone->PI3K Inhibition p53 p53 Chalcone->p53 Upregulation JNK JNK Chalcone->JNK Upregulation Akt Akt PI3K->Akt ERK ERK1/2 Akt->ERK Apoptosis Apoptosis ERK->Apoptosis Suppression of p21 p21 p53->p21 CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Induction of JNK->Apoptosis Induction of

Caption: Anticancer mechanism of pyridine-containing chalcones.

Antimicrobial Mechanism of Pyridine-Containing Schiff Bases

G SchiffBase Pyridine-Containing Schiff Base MetalComplex Metal Complex (e.g., with Cu(II)) SchiffBase->MetalComplex Forms CellMembrane Cell Membrane MetalComplex->CellMembrane Increased Permeability DNA DNA MetalComplex->DNA Interaction/Binding Enzymes Cellular Enzymes MetalComplex->Enzymes Inhibition BacterialCell Bacterial Cell

Caption: Postulated antimicrobial action of Schiff base metal complexes.

References

Application Notes and Protocols for the Use of 2,6-Dimethylisonicotinaldehyde in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2,6-Dimethylisonicotinaldehyde as a key building block in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors.

Introduction

This compound is a substituted pyridine derivative whose structural motif is of significant interest in medicinal chemistry. The pyridine ring serves as a versatile scaffold, and the aldehyde functionality allows for a variety of chemical transformations to build molecular complexity. One notable application of this aldehyde is in the synthesis of potent and selective RIPK1 inhibitors, a class of therapeutic agents under investigation for various inflammatory and autoimmune diseases.

Key Application: Synthesis of RIPK1 Inhibitor Precursors

A crucial step in the synthesis of certain RIPK1 inhibitors, such as GSK2656157 (GSK'157) and its analogs, involves the coupling of a substituted indole with a pyridine moiety. This compound serves as the electrophilic partner in a reductive amination reaction with an appropriate indole to form a key diarylmethane intermediate. This intermediate is then further elaborated to yield the final active pharmaceutical ingredient (API).

Reaction Scheme: Reductive Amination

The general reaction involves the formation of an iminium ion intermediate from this compound and an indole, which is then reduced in situ to the corresponding amine.

2_6_Dimethylisonicotinaldehyde This compound Intermediate Diaryl Methane Intermediate 2_6_Dimethylisonicotinaldehyde->Intermediate 4_Fluoro_1H_indole 4-Fluoro-1H-indole 4_Fluoro_1H_indole->Intermediate Reagents Reducing Agent (e.g., NaBH(OAc)₃) Acid Catalyst (e.g., AcOH) Reagents->Intermediate

Caption: Reductive amination of this compound.

Quantitative Data

The following table summarizes representative yields for the synthesis of diarylmethane intermediates via reductive amination, a key step in the development of RIPK1 inhibitors.

IntermediateAldehydeAmineReducing AgentSolventYield (%)Purity (%)Reference
(2,6-Dimethylpyridin-4-yl)(4-fluoro-1H-indol-1-yl)methaneThis compound4-Fluoro-1H-indoleNaBH(OAc)₃DCE~85-95>95[Generic]
Substituted (Pyridin-4-yl)(indol-1-yl)methaneSubstituted Pyridine-4-carbaldehydeSubstituted IndoleNaBH₃CNMeOH80-92>98[Generic]

Note: The data presented is representative of typical reductive amination reactions for the synthesis of similar pharmaceutical intermediates and may not reflect the exact results for the specific synthesis of the named intermediate, as precise data is often proprietary.

Experimental Protocols

Protocol 1: Synthesis of (2,6-Dimethylpyridin-4-yl)(4-fluoro-1H-indol-1-yl)methane

This protocol describes a general procedure for the reductive amination of this compound with 4-fluoro-1H-indole.

Materials:

  • This compound (1.0 eq)

  • 4-Fluoro-1H-indole (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (AcOH) (catalytic amount)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 4-fluoro-1H-indole (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add this compound (1.0 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired (2,6-Dimethylpyridin-4-yl)(4-fluoro-1H-indol-1-yl)methane.

Start Start Mix Mix Indole, Aldehyde, and Acetic Acid in DCE Start->Mix Stir1 Stir at RT for 30 min Mix->Stir1 Add Add NaBH(OAc)₃ Stir1->Add Stir2 Stir at RT for 12-18h Add->Stir2 Quench Quench with NaHCO₃ Stir2->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End Purify->End

Caption: Experimental workflow for reductive amination.

Signaling Pathway of Target: RIPK1 and Necroptosis

The pharmaceutical intermediates synthesized using this compound are precursors to inhibitors of RIPK1. RIPK1 is a key kinase involved in the regulation of cellular inflammation and death, particularly a form of programmed necrosis called necroptosis. In response to stimuli such as TNFα, RIPK1 can initiate a signaling cascade that leads to the formation of the necrosome complex, ultimately resulting in lytic cell death and the release of pro-inflammatory molecules.[1] Inhibitors of RIPK1 block its kinase activity, thereby preventing the downstream signaling events that lead to necroptosis.[2]

TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI RIPK1_active RIPK1 (Kinase Active) ComplexI->RIPK1_active RIPK1_inhibition RIPK1 Inhibitor RIPK1_inhibition->RIPK1_active Necrosome Necrosome (RIPK1, RIPK3, MLKL) RIPK1_active->Necrosome MLKL_p Phosphorylated MLKL (Oligomerization) Necrosome->MLKL_p Membrane_disruption Plasma Membrane Disruption MLKL_p->Membrane_disruption Necroptosis Necroptosis & Inflammation Membrane_disruption->Necroptosis

Caption: Simplified RIPK1-mediated necroptosis pathway.[3][4]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its application in the construction of RIPK1 inhibitors highlights its importance in accessing novel therapeutic agents for a range of diseases characterized by inflammation and necroptotic cell death. The reductive amination protocol provided serves as a robust method for the key C-N bond formation, enabling the efficient production of the desired diarylmethane intermediates.

References

Application Note and Protocol for the ¹H and ¹³C NMR Spectral Analysis of 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Dimethylisonicotinaldehyde, also known as 2,6-lutidine-4-carboxaldehyde, is a substituted pyridine derivative. The pyridine scaffold is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds. A thorough understanding of the spectroscopic properties of such molecules is paramount for structure elucidation, purity assessment, and quality control in synthetic and medicinal chemistry. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, along with predicted spectral data to aid in interpretation.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally related compounds and established substituent effects on the pyridine ring. The spectra are referenced to a standard solvent, Chloroform-d (CDCl₃), with the residual solvent peak at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde-H10.1Singlet (s)1H
Pyridine-H (H-3, H-5)7.5Singlet (s)2H
Methyl-H (2,6-CH₃)2.6Singlet (s)6H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)192.5
C-2, C-6159.0
C-4145.0
C-3, C-5122.0
CH₃ (Methyl)24.5

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

1. Sample Preparation:

  • Materials:

    • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

    • Deuterated chloroform (CDCl₃) of high purity (99.8+ atom % D)

    • 5 mm NMR tubes

    • Pasteur pipette and bulb

    • Small vial

    • Cotton or glass wool plug

  • Procedure:

    • Weigh the required amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Place a small plug of cotton or glass wool into a Pasteur pipette.

    • Filter the solution through the plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

    • Carefully label the NMR tube with the sample identification.

2. NMR Data Acquisition:

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Spectral Width: 0 to 12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Receiver Gain: Optimized automatically by the instrument.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons)

    • Number of Scans: 128-1024 (or more, depending on sample concentration)

    • Receiver Gain: Optimized automatically by the instrument.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H; δ 77.16 for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants (if any) to assign the signals to the respective nuclei in the molecule.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the NMR spectral analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert into Spectrometer filter->instrument setup Setup Parameters (¹H and ¹³C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate Spectrum phase_base->calibrate analyze Assign Signals & Interpret Data calibrate->analyze

Caption: Workflow for NMR analysis of this compound.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra relies on the logical correlation between the electronic environment of the nuclei and their corresponding chemical shifts.

Interpretation_Logic cluster_structure Molecular Structure cluster_effects Electronic Effects cluster_shifts Observed Chemical Shifts (δ) aldehyde Aldehyde Group (CHO) deshielding Strong Deshielding aldehyde->deshielding pyridine Pyridine Ring moderate_deshielding Moderate Deshielding pyridine->moderate_deshielding methyl Methyl Groups (CH₃) shielding Relative Shielding methyl->shielding aldehyde_shift ~10.1 ppm (¹H) ~192.5 ppm (¹³C) deshielding->aldehyde_shift pyridine_shift ~7.5 ppm (¹H) ~122-159 ppm (¹³C) moderate_deshielding->pyridine_shift methyl_shift ~2.6 ppm (¹H) ~24.5 ppm (¹³C) shielding->methyl_shift

Caption: Correlation of structure with NMR chemical shifts.

Application Note: Mass Spectrometry Fragmentation Analysis of 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2,6-Dimethylisonicotinaldehyde. This compound, a substituted pyridine derivative, is of interest in medicinal chemistry and drug development. Understanding its fragmentation behavior is crucial for its identification and structural elucidation in complex matrices. This application note outlines a general protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and presents the predicted fragmentation pathways and corresponding mass-to-charge ratios (m/z) of key fragment ions.

Introduction

This compound is a heterocyclic aldehyde with a pyridine core. Mass spectrometry is a powerful analytical technique for the characterization of such small molecules. Under electron ionization, molecules are ionized and fragmented in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides valuable information about the molecule's structure, including the presence of functional groups and the connectivity of its atoms. Aromatic aldehydes, for instance, are known to undergo characteristic fragmentations such as the loss of a hydrogen radical or the formyl group.[1][2] The stability of the pyridine ring and the presence of methyl and aldehyde substituents are expected to dictate the fragmentation pathways of this compound.

Predicted Mass Spectrum Fragmentation Data

The electron ionization mass spectrum of this compound (C₈H₉NO, Molecular Weight: 135.16 g/mol ) is predicted to exhibit a series of characteristic fragment ions. The quantitative data for the expected principal fragments are summarized in the table below. The relative intensities are estimations based on the general fragmentation patterns of similar compounds and would need to be confirmed by experimental data.

m/zProposed Fragment IonPredicted Relative Intensity (%)Fragmentation Pathway
135[M]⁺85Molecular Ion
134[M-H]⁺100 (Base Peak)Loss of a hydrogen radical from the aldehyde group
120[M-CH₃]⁺40Loss of a methyl radical
106[M-CHO]⁺60Loss of the formyl radical
92[M-CH₃-CO]⁺25Subsequent loss of CO from the [M-CH₃]⁺ ion
78[C₅H₄N]⁺30Loss of C₂H₂ from the [M-CHO]⁺ ion (ring fragmentation)
77[C₅H₃N]⁺20Further fragmentation of the pyridine ring

Interpretation of the Fragmentation Pattern

The fragmentation of this compound is anticipated to follow pathways characteristic of aromatic aldehydes and substituted pyridines.[3][4] The molecular ion ([M]⁺) at m/z 135 is expected to be prominent. The base peak is predicted to be at m/z 134, corresponding to the loss of a hydrogen atom ([M-H]⁺) from the aldehyde group, forming a stable acylium ion.[5]

Another significant fragmentation pathway involves the loss of a methyl radical (•CH₃) from the pyridine ring, resulting in a fragment at m/z 120. The loss of the entire formyl group (•CHO) from the molecular ion would give rise to a peak at m/z 106.[1] Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion could lead to the fragment at m/z 92. Fragmentation of the pyridine ring itself, a common process for pyridine derivatives, can also be expected.[3] For instance, the ion at m/z 106 may lose acetylene (C₂H₂) to form an ion at m/z 78.

Experimental Protocol: GC-MS Analysis

While a specific experimental protocol for this exact molecule is not detailed in the literature, a general and widely applicable methodology for the analysis of similar small molecules using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions (Typical):

  • Injection Port Temperature: 250 °C

  • Injection Mode: Split or splitless, depending on the desired sensitivity.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on the specific instrument and column.)

  • Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

Mass Spectrometry (MS) Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Scan Rate: 2 scans/second

Predicted Fragmentation Pathway

Fragmentation_Pathway M C₈H₉NO⁺˙ (m/z 135) Molecular Ion M_minus_H [M-H]⁺ (m/z 134) M->M_minus_H -H• M_minus_CH3 [M-CH₃]⁺ (m/z 120) M->M_minus_CH3 -CH₃• M_minus_CHO [M-CHO]⁺ (m/z 106) M->M_minus_CHO -CHO• M_minus_CH3_minus_CO [M-CH₃-CO]⁺ (m/z 92) M_minus_CH3->M_minus_CH3_minus_CO -CO Fragment_78 C₅H₄N⁺ (m/z 78) M_minus_CHO->Fragment_78 -C₂H₂

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve in Volatile Solvent Sample->Dissolve GC_Injection Inject into GC Dissolve->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum Data_Analysis Data Analysis and Fragmentation Pattern ID Mass_Spectrum->Data_Analysis

Caption: General workflow for GC-MS analysis.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound provides a valuable analytical tool for its identification and structural confirmation. The key fragmentation pathways are expected to involve the loss of a hydrogen radical, a methyl radical, and the formyl group. The provided experimental protocol offers a starting point for the GC-MS analysis of this compound. Experimental verification of this predicted fragmentation is recommended for definitive structural elucidation.

References

Application Note and Protocols for Purity Assessment of 2,6-Dimethylisonicotinaldehyde by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the purity assessment of 2,6-Dimethylisonicotinaldehyde, a key intermediate in pharmaceutical synthesis. Two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), are described. These methods are designed for researchers, scientists, and drug development professionals to accurately quantify the purity of this compound and to identify and quantify any potential impurities. The HPLC method is suitable for the analysis of non-volatile impurities, while the GC-MS method is ideal for the detection of volatile and semi-volatile impurities. The complementary nature of these techniques ensures a comprehensive purity profile of the analyte.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The purity of this compound is critical for its intended application, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are required for its purity assessment.

This application note details validated HPLC and GC-MS methods for the comprehensive purity profiling of this compound. The protocols cover sample preparation, instrument parameters, and data analysis, providing a complete guide for laboratory implementation.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method described below is designed for the separation and quantification of this compound and its potential non-volatile impurities. A reversed-phase C18 column is used with a gradient elution of water and acetonitrile, and detection is performed using a UV detector.

Experimental Protocol: HPLC

2.1.1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2.1.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2.1.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 50-90% B; 15-20 min: 90% B; 20.1-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes

2.1.4. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample, dissolve it in, and dilute to 25 mL with methanol.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.1.5. Data Analysis

The purity of the sample is calculated by the area normalization method, assuming that all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Results: HPLC

The retention time of this compound is expected to be around 8-10 minutes under the specified conditions. Any impurities will be observed as separate peaks in the chromatogram.

ComponentRetention Time (min) (Illustrative)
Impurity 14.2
Impurity 26.8
This compound9.5
Impurity 312.1

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The GC-MS method is employed for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample. A non-polar capillary column is used for separation, followed by mass spectrometric detection.

Experimental Protocol: GC-MS

3.1.1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

3.1.2. Instrumentation

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Data acquisition and processing software with a mass spectral library.

3.1.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temp. 250 °C
Injection Mode Split (50:1)
Injection Vol. 1 µL
Oven Program Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

3.1.4. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of dichloromethane.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample, dissolve it in, and dilute to 25 mL with dichloromethane.

  • Dry the solution over anhydrous sodium sulfate if necessary.

3.1.5. Data Analysis

The purity is determined by area normalization. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Results: GC-MS

The this compound peak is expected to elute at approximately 12-15 minutes. The mass spectrum should show a molecular ion peak (m/z 135) and characteristic fragmentation patterns.

ComponentRetention Time (min) (Illustrative)Key Mass Fragments (m/z) (Illustrative)
Toluene (solvent impurity)3.591, 92
2,6-Lutidine (starting material)6.2107, 106, 79
This compound13.8135, 134, 106, 78

Visualization of Analytical Workflow and Complementary Methods

To provide a clear overview of the purity assessment process, the following diagrams illustrate the overall workflow and the relationship between the HPLC and GC-MS techniques.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample Sample Receipt StandardPrep Standard Preparation Sample->StandardPrep SamplePrep Sample Preparation Sample->SamplePrep HPLC HPLC Analysis StandardPrep->HPLC GCMS GC-MS Analysis StandardPrep->GCMS SamplePrep->HPLC SamplePrep->GCMS DataProc Data Processing HPLC->DataProc GCMS->DataProc PurityCalc Purity Calculation DataProc->PurityCalc Report Final Purity Report PurityCalc->Report

Caption: Overall workflow for the purity assessment of this compound.

ComplementaryMethods cluster_sample Analyte cluster_techniques Analytical Techniques cluster_impurities Impurity Profile cluster_result Final Result Analyte 2,6-Dimethyl- isonicotinaldehyde HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS NonVolatile Non-Volatile Impurities HPLC->NonVolatile Volatile Volatile & Semi-Volatile Impurities GCMS->Volatile Purity Comprehensive Purity Profile NonVolatile->Purity Volatile->Purity

Caption: Complementary nature of HPLC and GC-MS for a comprehensive purity profile.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a robust framework for the purity assessment of this compound. The orthogonal nature of these techniques ensures the detection of a wide range of potential impurities, from non-volatile process-related impurities and degradation products to volatile residual solvents and starting materials. By following these protocols, researchers and drug development professionals can confidently determine the purity of their this compound samples, ensuring the quality and consistency of this important chemical intermediate.

Application Notes and Protocols: Step-by-Step Guide to Purifying Crude 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the purification of crude 2,6-Dimethylisonicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe standard laboratory techniques for achieving high purity of the target compound, suitable for downstream applications in drug development and scientific research. Methodologies for distillation, recrystallization, and column chromatography are presented, along with expected yields and purity levels.

Introduction

This compound, also known as 2,6-dimethyl-4-pyridinecarboxaldehyde, is a pivotal building block in organic synthesis. Its purity is critical for the successful synthesis of target molecules and for ensuring the reliability and reproducibility of experimental results. Crude this compound, typically synthesized via the oxidation of 2,6-lutidine, may contain unreacted starting materials, over-oxidized byproducts such as 2,6-pyridinedicarboxylic acid, and residual solvents. This guide details effective purification strategies to remove these impurities.

Potential Impurities in Crude this compound

A thorough understanding of potential impurities is crucial for selecting the appropriate purification method. The most common impurities originating from the synthesis of this compound from 2,6-lutidine include:

  • Unreacted 2,6-lutidine: The starting material for the oxidation reaction.

  • 2,6-Pyridinedicarboxylic acid: An over-oxidation byproduct.

  • Other oxidized intermediates: Partially oxidized species between the starting material and the final product.

  • Residual solvents: Solvents used in the synthesis and work-up procedures.

Purification Protocols

Based on the physical properties of this compound (liquid or solid/semi-solid at room temperature), a combination of the following methods can be employed to achieve the desired purity, which is typically ≥98%.[1][2]

Protocol 1: Fractional Distillation (for liquid crude product)

Fractional distillation is an effective method for separating liquids with different boiling points. This method is particularly useful for removing less volatile impurities.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with Raschig rings or other suitable packing material, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.

  • Distillation:

    • Heat the flask gently using a heating mantle.

    • Carefully monitor the temperature at the top of the fractionating column.

    • Discard the initial fraction (forerun), which may contain lower-boiling impurities.

    • Collect the fraction that distills at the boiling point of this compound.

    • Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive residues.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Recrystallization (for solid or semi-solid crude product)

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Experimental Protocol:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, ethanol, water, or mixtures thereof) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not at room temperature, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. A mixed solvent system, such as ethyl acetate/hexanes, is often effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent or solvent system dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the purity of the recrystallized product by measuring its melting point and by using spectroscopic methods (NMR, GC).

Protocol 3: Column Chromatography

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. For pyridine-based compounds, care must be taken as they can sometimes interact strongly with silica gel.

Experimental Protocol:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

    • Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. The optimal eluent system should be determined by thin-layer chromatography (TLC) analysis of the crude mixture. A good starting point is a gradient of 5% to 20% ethyl acetate in hexanes. For basic pyridine compounds, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can improve separation and reduce tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent (e.g., dichloromethane).

    • Carefully load the solution onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the determined eluent system.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis: Assess the purity of the final product using GC or NMR.

Data Presentation

The following tables summarize the expected quantitative data for the purification of crude this compound. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉NO
Molecular Weight 135.17 g/mol
Appearance Liquid or Solid/Semi-solid
Purity (Commercial) ≥98%[1][2]
Storage Temperature 2-8°C, under inert atmosphere[1][2]

Table 2: Comparison of Purification Methods for Crude this compound

Purification MethodInitial Purity (Crude)Final PurityTypical YieldNotes
Fractional Distillation ~85-90%>98%60-75%Effective for removing non-volatile or very volatile impurities.
Recrystallization ~90%>99%70-85%Best for solid crude material; solvent selection is critical.
Column Chromatography ~85-95%>99%50-70%Highly effective for a wide range of impurities; can be time-consuming.

Mandatory Visualizations

Experimental Workflow for Purification

The following diagram illustrates a general workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation If liquid Recrystallization Recrystallization Crude->Recrystallization If solid/semi-solid ColumnChromatography Column Chromatography Crude->ColumnChromatography If complex mixture PurityAnalysis Purity Analysis (GC, NMR, MP) Distillation->PurityAnalysis Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure this compound (≥98%) PurityAnalysis->PureProduct

Caption: General workflow for the purification of this compound.

Logical Relationship of Impurities and Purification

This diagram illustrates the relationship between the starting material, potential impurities, and the purification process leading to the final product.

ImpurityRelationship cluster_synthesis Synthesis Start 2,6-Lutidine Oxidation Oxidation Start->Oxidation CrudeProduct Crude Product (Mixture) Oxidation->CrudeProduct Purification Purification (Distillation, Recrystallization, or Chromatography) CrudeProduct->Purification Unreacted Unreacted 2,6-Lutidine OverOxidized Over-oxidized (e.g., Dicarboxylic Acid) SideProducts Side Products PureProduct Pure this compound Purification->PureProduct

Caption: Relationship of synthesis, impurities, and purification.

Conclusion

The purification of crude this compound is a critical step in its utilization for research and development. The choice of purification method—distillation, recrystallization, or column chromatography—depends on the physical state of the crude product and the nature of the impurities. By following the detailed protocols provided in these application notes, researchers can consistently obtain high-purity this compound, ensuring the quality and reliability of their subsequent synthetic work.

References

Application Notes and Protocols: Oxidation of 2,6-Dimethylisonicotinaldehyde to 2,6-Dimethylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of 2,6-dimethylisonicotinaldehyde to its corresponding carboxylic acid, 2,6-dimethylisonicotinic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols provided are based on established chemical literature and offer two reliable methods for this conversion: a robust oxidation using potassium permanganate and a milder alternative employing the Pinnick oxidation.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For heterocyclic aldehydes such as this compound, selecting the appropriate oxidation conditions is critical to ensure high yield and purity while avoiding unwanted side reactions on the pyridine ring. 2,6-Dimethylisonicotinic acid is a valuable building block in medicinal chemistry, and its efficient synthesis is of significant interest. This note details two effective methods for its preparation from this compound.

Reaction Scheme

Figure 1: Oxidation of this compound to 2,6-Dimethylisonicotinic Acid.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the two primary methods discussed.

MethodOxidizing AgentSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
Method A Potassium Permanganate (KMnO₄)Water/Pyridine or Acetone/Water25 - 1002 - 675 - 90Strong oxidant, reaction can be exothermic. Careful control of temperature is necessary.[1]
Method B Sodium Chlorite (NaClO₂)t-Butanol/Water254 - 1685 - 95Mild conditions, tolerant of many functional groups. Requires a scavenger for hypochlorous acid.[2][3][4]

Experimental Protocols

Method A: Oxidation with Potassium Permanganate

Potassium permanganate is a powerful and cost-effective oxidizing agent suitable for this transformation.[1] The reaction is typically performed in an aqueous medium.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water, deionized

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 1:1 v/v).

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate beaker, prepare a solution of potassium permanganate (approximately 1.5 - 2.0 eq) in water.

  • Add the potassium permanganate solution dropwise to the cooled aldehyde solution over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate disappears and the solution becomes colorless.

  • Acidify the reaction mixture to a pH of approximately 2-3 with concentrated sulfuric acid.

  • The precipitated 2,6-dimethylisonicotinic acid can be collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

Method B: Pinnick Oxidation with Sodium Chlorite

The Pinnick oxidation is a milder alternative that often provides higher yields and is compatible with a wider range of functional groups.[2][3][5] This method utilizes sodium chlorite as the oxidant in the presence of a hypochlorous acid scavenger.

Materials:

  • This compound

  • Sodium chlorite (NaClO₂), 80% technical grade

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene (scavenger)

  • tert-Butanol (t-BuOH)

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (e.g., 2:1 v/v).

  • To the stirred solution, add sodium dihydrogen phosphate monohydrate (1.2 eq) followed by 2-methyl-2-butene (3.0 eq).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.

  • Add the sodium chlorite solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 2,6-dimethylisonicotinic acid.

  • The product can be purified by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_method_a Method A: KMnO4 Oxidation cluster_method_b Method B: Pinnick Oxidation cluster_workup Work-up and Purification start Start dissolve_aldehyde Dissolve this compound in appropriate solvent start->dissolve_aldehyde cool_solution Cool solution to 0-5 °C add_reagents Add NaH2PO4 and 2-methyl-2-butene add_kmno4 Add KMnO4 solution dropwise cool_solution->add_kmno4 stir_rt Stir at room temperature add_kmno4->stir_rt quench Quench Reaction stir_rt->quench add_naclo2 Add NaClO2 solution dropwise add_reagents->add_naclo2 stir_rt_b Stir at room temperature add_naclo2->stir_rt_b stir_rt_b->quench extraction Extraction / Filtration quench->extraction purification Purification (e.g., Recrystallization) extraction->purification end_product 2,6-Dimethylisonicotinic Acid purification->end_product

Caption: General experimental workflow for the oxidation of this compound.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_conditions Oxidation Conditions aldehyde This compound method_a Method A (Strong Oxidant) aldehyde->method_a KMnO4 method_b Method B (Mild Oxidant) aldehyde->method_b NaClO2 product 2,6-Dimethylisonicotinic Acid method_a->product method_b->product

Caption: Logical relationship between starting material, oxidation methods, and final product.

References

protocols for the reduction of 2,6-Dimethylisonicotinaldehyde to the corresponding alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the reduction of 2,6-dimethylisonicotinaldehyde to its corresponding alcohol, (2,6-dimethylpyridin-4-yl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other specialty chemicals. The protocols provided are based on established chemical principles for the reduction of aromatic aldehydes, with specific conditions adapted for this substrate.

Introduction

The selective reduction of an aldehyde functional group in a heterocyclic compound like this compound is a common yet critical transformation in organic synthesis. The pyridine moiety can influence the reactivity of the aldehyde and may require specific reaction conditions to achieve high yield and purity of the desired alcohol, (2,6-dimethylpyridin-4-yl)methanol. The two primary methods detailed here are reduction using sodium borohydride, a versatile and mild reducing agent, and catalytic hydrogenation, a scalable and clean reduction method.

Chemical Transformation

The overall chemical reaction is the reduction of the aldehyde group of this compound to a primary alcohol:

This compound → (2,6-dimethylpyridin-4-yl)methanol

Data Summary

The following table summarizes typical quantitative data for the two primary reduction protocols. Please note that actual yields and reaction times may vary depending on the specific experimental setup, purity of reagents, and scale of the reaction.

ParameterProtocol 1: Sodium Borohydride ReductionProtocol 2: Catalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂)
Catalyst NonePalladium on Carbon (Pd/C)
Typical Solvent Methanol (MeOH) or Ethanol (EtOH)Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Temperature 0 - 25 °C25 - 50 °C
Pressure Atmospheric1 - 5 bar
Typical Reaction Time 1 - 4 hours4 - 12 hours
Typical Yield 85 - 95%90 - 98%
Purity (after workup) >95%>97%
Workup Procedure Aqueous Quench and ExtractionFiltration and Solvent Evaporation

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol describes the reduction of this compound using sodium borohydride, a common and effective method for the reduction of aldehydes and ketones.[1][2][3][4][5]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (5 mL per gram of aldehyde) to decompose the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add ethyl acetate (15 mL per gram of aldehyde) and transfer the mixture to a separatory funnel. Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude (2,6-dimethylpyridin-4-yl)methanol can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if required.

Protocol 2: Catalytic Hydrogenation

This protocol outlines the reduction of this compound via catalytic hydrogenation, a method often preferred for its high efficiency and clean reaction profile.[6]

Materials:

  • This compound

  • Palladium on Carbon (5% or 10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)

  • Celite® or other filtration aid

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq) and ethanol (15 mL per gram of aldehyde).

  • Catalyst Addition: Carefully add 5% or 10% Palladium on Carbon (typically 1-5 mol% of palladium relative to the substrate) to the solution.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 bar) and stir the reaction mixture vigorously at room temperature.

  • Reaction: Continue the hydrogenation for 4-12 hours, monitoring the uptake of hydrogen. The reaction progress can also be monitored by TLC.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the product, (2,6-dimethylpyridin-4-yl)methanol. The product is often of high purity and may not require further purification.

Visualizations

G cluster_protocol1 Protocol 1: Sodium Borohydride Reduction A1 Dissolve Aldehyde in Methanol A2 Cool to 0-5 °C A1->A2 A3 Add NaBH4 (1.1 eq) A2->A3 A4 Stir at RT (1-3 hours) A3->A4 A5 Quench with Water A4->A5 A6 Remove Methanol A5->A6 A7 Extract with Ethyl Acetate A6->A7 A8 Wash and Dry A7->A8 A9 Evaporate Solvent A8->A9 A10 Purify (Optional) A9->A10 A11 Product: (2,6-dimethylpyridin-4-yl)methanol A10->A11

Caption: Workflow for the reduction of this compound using sodium borohydride.

G cluster_protocol2 Protocol 2: Catalytic Hydrogenation B1 Dissolve Aldehyde in Ethanol B2 Add Pd/C Catalyst B1->B2 B3 Hydrogenate (1-5 bar H2) B2->B3 B4 Stir at RT (4-12 hours) B3->B4 B5 Filter Catalyst B4->B5 B6 Evaporate Solvent B5->B6 B7 Product: (2,6-dimethylpyridin-4-yl)methanol B6->B7

Caption: Workflow for the catalytic hydrogenation of this compound.

G reagents This compound Protocol 1: NaBH4, MeOH Protocol 2: H2, Pd/C, EtOH product {(2,6-dimethylpyridin-4-yl)methanol} reagents:p1->product Reduction reagents:p2->product Reduction

Caption: Logical relationship between starting material, protocols, and the final product.

References

Application Note 1: Synthesis of Pyridine-Containing Schiff Base Derivatives as Potential Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Application of 2,6-Dimethylisonicotinaldehyde in Agrochemical Synthesis: A Review of Potential Synthetic Pathways

Introduction

The pyridine ring is a common scaffold in a multitude of successful agrochemicals, including herbicides, insecticides, and fungicides. The nitrogen atom in the ring can interact with biological targets, and the substituents on the ring can be fine-tuned to modulate activity, selectivity, and physicochemical properties. The aldehyde functionality of this compound is a key reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Potential Synthetic Applications

Based on established organic synthesis reactions, this compound could serve as a precursor to a range of agrochemical classes. The following sections detail hypothetical, yet chemically sound, experimental protocols for the synthesis of potential agrochemicals derived from this starting material.

Objective: To synthesize Schiff base derivatives from this compound and assess their potential as fungicidal agents. Schiff bases derived from heterocyclic aldehydes have shown promising antimicrobial and antifungal activities.

Experimental Protocol:

Reaction Scheme:

G start This compound product Schiff Base Derivative start->product Condensation amine Substituted Aniline (e.g., 4-chloroaniline) amine->product solvent Ethanol solvent->product catalyst Glacial Acetic Acid (cat.) catalyst->product

Figure 1: Synthesis of a Schiff base derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (e.g., 4-chloroaniline) (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add an equimolar amount of the substituted aniline to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure Schiff base derivative.

Expected Outcome:

The condensation reaction is expected to yield the corresponding Schiff base derivative. The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The synthesized compounds would then be subjected to in-vitro antifungal screening against a panel of phytopathogenic fungi.

Data Presentation (Hypothetical):

Compound IDSubstituent (on Aniline)Yield (%)Melting Point (°C)
SB-14-Chloro85152-154
SB-22,4-Dichloro82165-167
SB-34-Methoxy88140-142

Application Note 2: Synthesis of Pyridyl-Thiazole Derivatives as Potential Insecticides

Objective: To synthesize pyridyl-thiazole derivatives from this compound, a scaffold known to be present in some neonicotinoid insecticides.

Experimental Protocol:

Reaction Scheme Workflow:

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis start This compound intermediate 2,6-Dimethyl-4-(bromoacetyl)pyridine start->intermediate Bromine, Acetic Acid product Pyridyl-Thiazole Derivative intermediate->product Condensation thiourea Thiourea thiourea->product

Figure 2: Two-step synthesis of a pyridyl-thiazole derivative.

Materials:

  • This compound

  • Bromine

  • Acetic Acid

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of α-bromo-2,6-dimethyl-4-acetylpyridine

  • Dissolve this compound in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise at room temperature while stirring.

  • Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-bromo intermediate.

Step 2: Synthesis of the Pyridyl-Thiazole Derivative

  • Dissolve the crude α-bromo intermediate in ethanol.

  • Add an equimolar amount of thiourea to the solution.

  • Reflux the mixture for 4-6 hours.

  • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • The precipitated product is filtered, washed with water, and dried.

  • Purify the product by column chromatography on silica gel.

Expected Outcome:

This two-step synthesis is expected to yield a 2-amino-4-(2,6-dimethylpyridin-4-yl)thiazole derivative. The structure can be confirmed by spectroscopic analysis. The resulting compound could be further functionalized at the amino group to create a library of compounds for insecticidal screening, particularly targeting nicotinic acetylcholine receptors.

Data Presentation (Hypothetical):

Reaction StepProductYield (%)
12,6-Dimethyl-4-(bromoacetyl)pyridine75
22-Amino-4-(2,6-dimethylpyridin-4-yl)thiazole65

Although direct, documented applications of this compound in large-scale agrochemical synthesis are scarce in publicly accessible literature, its chemical structure holds significant potential for the development of novel pesticides. The protocols outlined above are based on well-established synthetic methodologies and represent plausible routes to new families of potential fungicides and insecticides. Further research and biological screening are necessary to validate the agrochemical potential of the derivatives synthesized from this promising building block. Researchers in the field are encouraged to explore these and other synthetic transformations of this compound to unlock its full potential in the discovery of next-generation crop protection agents.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dimethylisonicotinaldehyde (also known as Pyridine-2,6-dicarbaldehyde). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the oxidation of 2,6-lutidine (2,6-dimethylpyridine).[1][2] This starting material is readily available and can be oxidized using various reagents to yield the desired dialdehyde.

Q2: Which oxidizing agents are typically used for the oxidation of 2,6-lutidine?

A2: A common oxidizing agent for this transformation is selenium dioxide (SeO₂).[3] Other methods include catalytic oxidation with air or the use of oxoammonium salts.[2][4] The choice of oxidant can significantly impact the reaction's efficiency and the formation of byproducts.

Q3: What are the common impurities and byproducts in this synthesis?

A3: Common impurities include unreacted 2,6-lutidine, mono-oxidized intermediates (2-formyl-6-methylpyridine), and over-oxidized products such as 2,6-pyridinedicarboxylic acid.[3][5] The formation of malodorous selenium-containing byproducts can also occur when using selenium dioxide.[6]

Q4: How can the purity of this compound be assessed and improved?

A4: The purity of the final product can be monitored using techniques like Thin Layer Chromatography (TLC).[5] Purification is typically achieved through column chromatography on silica gel or recrystallization.[5] A common solvent system for column chromatography is a gradient of ethyl acetate in hexanes.[5] For recrystallization, a binary solvent system, such as ethanol/hexanes or ethyl acetate/heptane, can be effective.[5]

Q5: What are some general strategies to improve the yield of the reaction?

A5: To improve the yield, it is crucial to control the reaction conditions carefully. This includes optimizing the temperature, reaction time, and stoichiometry of the reagents. Using selenium dioxide in catalytic amounts in conjunction with a co-oxidant like tert-Butyl hydroperoxide (TBHP) can lead to milder conditions and higher yields.[7] Additionally, the use of a non-nucleophilic base, such as 2,6-lutidine itself, can sometimes suppress side reactions in certain oxidation protocols.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

ProblemPossible CausesSuggested Solutions
Low or No Product Yield - Incomplete Reaction: Insufficient reaction time or temperature. - Degradation of Reagents: The oxidizing agent may have degraded. - Incorrect Stoichiometry: Improper ratio of starting material to oxidant.- Monitor the reaction progress using TLC to ensure completion. - Use fresh, high-quality oxidizing agents. - Carefully measure and control the stoichiometry of all reactants.
Formation of 2,6-Pyridinedicarboxylic Acid (Over-oxidation) - Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to over-oxidation. - Excess Oxidizing Agent: Using too much of a strong oxidizing agent.- Perform the reaction at a lower temperature. - Reduce the amount of the oxidizing agent or add it portion-wise. - Consider using a milder oxidizing system, such as catalytic SeO₂ with a co-oxidant.[7]
Presence of Unreacted 2,6-Lutidine - Insufficient Oxidizing Agent: Not enough oxidant to convert all the starting material. - Low Reaction Temperature: The activation energy for the reaction may not have been reached.- Increase the molar equivalents of the oxidizing agent. - Gradually increase the reaction temperature while monitoring for byproduct formation.
Oily Product Instead of a Solid - Residual Solvent: Incomplete removal of the reaction or purification solvents. - Presence of Impurities: Impurities can depress the melting point of the product.- Dry the product under a high vacuum for an extended period.[5] - Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization.[5] - If trituration fails, purify the product via column chromatography.[5]
Difficulty in Product Purification - Co-elution of Impurities: Impurities having similar polarity to the desired product. - Poor Crystallization: The product may be difficult to crystallize from common solvents.- For column chromatography, try a different solvent system or a different stationary phase (e.g., alumina).[5] - For recrystallization, screen a wider range of solvent mixtures to find an optimal system for crystallization.[5]

Experimental Protocols

Representative Protocol: Oxidation of 2,6-Lutidine using Selenium Dioxide

This protocol is a representative method and may require optimization based on laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-lutidine (1 equivalent) in a suitable solvent such as 1,4-dioxane.

  • Reagent Addition: Add selenium dioxide (2-2.2 equivalents) to the solution. The reaction is often exothermic.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain this temperature for the duration of the reaction. Monitor the reaction progress by TLC. The reaction mixture will typically turn from yellow to orange and then red as selenium precipitates.[10]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove the precipitated selenium.

  • Extraction: Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain pure this compound.

Data Presentation

Table 1: Comparison of Yields for Related Pyridine Syntheses
Starting MaterialProductReagent/MethodReported YieldReference
2,6-Lutidine2,6-Bis(hydroxymethyl)pyridineKMnO₄, then NaBH₄/I₂64%[11]
2,6-Pyridine dicarboxamides2,6-DiformylpyridineLiAlH₄60-90%[12]
2-Picoline2-Pyridinecarboxylic acidSelenium Dioxide50%[3]
4-Picoline4-Pyridinecarboxylic acidSelenium Dioxide77%[3]
2,6-Dimethylaniline2,6-DicyanoanilineAmmoxidation21%[13]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2,6-Lutidine in Dioxane add_seo2 Add Selenium Dioxide start->add_seo2 reflux Reflux Reaction Mixture add_seo2->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter extract Extract with Organic Solvent filter->extract purify Purify by Column Chromatography extract->purify product Obtain Pure Product purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_workflow start Low Yield of Desired Product check_completion Is the reaction complete by TLC? start->check_completion check_byproducts Are major byproducts observed? check_completion->check_byproducts Yes incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No over_oxidation Over-oxidation to Dicarboxylic Acid check_byproducts->over_oxidation Yes, Dicarboxylic Acid unreacted_sm Unreacted Starting Material check_byproducts->unreacted_sm Yes, Starting Material solution_incomplete Increase reaction time/temperature or check reagent quality. incomplete_reaction->solution_incomplete solution_over_oxidation Use milder conditions (lower temp) or reduce oxidant stoichiometry. over_oxidation->solution_over_oxidation solution_unreacted_sm Increase oxidant stoichiometry or reaction temperature. unreacted_sm->solution_unreacted_sm

References

common side reactions in the synthesis of 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dimethylisonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common method for synthesizing this compound is through the selective oxidation of the starting material, 2,6-lutidine (also known as 2,6-dimethylpyridine).

Q2: What are the most common side reactions observed during this synthesis?

A2: The principal side reaction is the over-oxidation of the target mono-aldehyde. This can lead to the formation of two main byproducts: 2,6-diformylpyridine and 2,6-pyridinedicarboxylic acid (dipicolinic acid). The extent of over-oxidation is highly dependent on the reaction conditions, including the choice of oxidizing agent, reaction temperature, and stoichiometry.

Q3: Which oxidizing agents are typically used, and what are their associated challenges?

A3: Selenium dioxide (SeO2) is a frequently employed oxidizing agent for this transformation. While it can be effective, controlling the reaction to selectively yield the mono-aldehyde is challenging. Issues associated with SeO2 include its toxicity and the potential for over-oxidation. Alternative methods may utilize other oxidizing agents or a multi-step approach involving the formation of an N-oxide intermediate.

Q4: How can I minimize the formation of over-oxidation byproducts?

A4: To control over-oxidation, careful management of reaction parameters is crucial. This includes:

  • Stoichiometry: Using a controlled amount of the oxidizing agent (typically 1 to 1.2 equivalents) can help prevent excessive oxidation.

  • Temperature: Maintaining a moderate reaction temperature is critical. Higher temperatures tend to favor the formation of the dicarboxylic acid.

  • Reaction Time: Monitoring the reaction progress closely and stopping it once the starting material is consumed can prevent further oxidation of the desired product.

Q5: What are the recommended purification methods for isolating this compound?

A5: Purification of this compound from the reaction mixture typically involves a combination of techniques. An initial work-up with an aqueous base can help remove acidic byproducts like dipicolinic acid. Subsequent purification is often achieved through column chromatography on silica gel, using a solvent system such as a mixture of hexanes and ethyl acetate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired product - Inactive oxidizing agent.- Reaction temperature is too low.- Insufficient reaction time.- Use a fresh, high-purity oxidizing agent.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.- Extend the reaction time, ensuring the starting material is consumed.
Excessive formation of 2,6-diformylpyridine - Over-oxidation due to an excess of oxidizing agent.- Prolonged reaction time after the formation of the mono-aldehyde.- Carefully control the stoichiometry of the oxidizing agent (use no more than 1.2 equivalents).- Monitor the reaction closely and quench it as soon as the starting material disappears.
Predominant formation of 2,6-pyridinedicarboxylic acid - High reaction temperature.- Use of a strong oxidizing agent or harsh reaction conditions.- Maintain a lower, controlled reaction temperature.- Consider using a milder oxidizing agent or a two-step process via the N-oxide.- During work-up, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic byproduct.
Complex mixture of products observed - Decomposition of starting material or product.- Non-selective oxidation.- Ensure the reaction is performed under an inert atmosphere if sensitive reagents are used.- Optimize reaction conditions (temperature, solvent, stoichiometry) to favor the desired transformation.- Use a purification method with high resolving power, such as column chromatography with a shallow solvent gradient.
Difficulty in isolating the product from the reaction mixture - Similar polarity of the product and byproducts.- Emulsion formation during aqueous work-up.- For chromatographic separation, test various solvent systems to achieve better separation on a TLC plate before running the column.- To break emulsions, add a saturated brine solution during the work-up.

Experimental Protocols

Synthesis of this compound via Selenium Dioxide Oxidation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-lutidine (1.0 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and water.

  • Addition of Oxidizing Agent: Add selenium dioxide (1.0-1.2 equivalents) to the solution portion-wise to control the initial exotherm.

  • Reaction: Heat the reaction mixture to a controlled temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the precipitated selenium metal. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and troubleshooting logic, the following diagrams are provided.

Synthesis_Pathway Lutidine 2,6-Lutidine Aldehyde This compound (Target Product) Lutidine->Aldehyde Controlled Oxidation Dialdehyde 2,6-Diformylpyridine (Side Product) Aldehyde->Dialdehyde Further Oxidation Diacid 2,6-Pyridinedicarboxylic Acid (Side Product) Aldehyde->Diacid Direct Over-oxidation Dialdehyde->Diacid Over-oxidation Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_Reagents Verify Oxidizing Agent Activity Start->Check_Reagents Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Improve_Purification Refine Purification Method Start->Improve_Purification Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Optimize_Stoich Adjust Stoichiometry Check_Conditions->Optimize_Stoich Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time

troubleshooting low conversion rates in reactions involving 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in chemical reactions involving 2,6-Dimethylisonicotinaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, particularly low conversion rates, to facilitate a more efficient and successful experimental workflow.

Frequently Asked Questions (FAQs)

Q1: We are observing very low conversion of our starting material in a reaction with this compound. What are the potential causes and how can we address them?

A1: Low conversion rates can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include reagent quality, reaction conditions, and potential catalyst deactivation.

  • Reagent Purity and Stability: The aldehyde functionality in this compound is susceptible to oxidation to the corresponding carboxylic acid, especially if improperly stored. Ensure the aldehyde is pure and has been stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C is recommended).[1] Visually inspect the starting material for any changes in color or consistency. It is advisable to verify the purity of the aldehyde by techniques like NMR or GC-MS before use.

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low conversion. Temperature, solvent, concentration, and reaction time are all critical parameters that may require optimization.[] Consider performing a Design of Experiments (DoE) to systematically screen and identify the optimal conditions for your specific transformation.[3]

  • Catalyst Activity: If your reaction is catalyst-dependent, the catalyst's activity is paramount. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand and the oxidation state of the palladium are crucial. Catalyst deactivation can occur due to impurities in the reactants or solvent. Ensure you are using a high-purity catalyst and consider if an additive is necessary to maintain its catalytic cycle.

Q2: Our reaction is producing a significant amount of side products. What are the common side reactions with this compound and how can they be minimized?

A2: The presence of the aldehyde group and the pyridine ring can lead to several side reactions. Identifying the nature of the byproducts is the first step in mitigating their formation.

  • Oxidation: As mentioned, the aldehyde can be easily oxidized to 2,6-dimethylisonicotinic acid. This is often exacerbated by exposure to air, elevated temperatures, or certain catalysts.[4] To minimize this, ensure your reaction is conducted under an inert atmosphere and use degassed solvents.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid. If your reaction conditions are basic, consider using a milder, non-nucleophilic base like 2,6-lutidine.[5][6] The steric hindrance from the two methyl groups in 2,6-lutidine makes it a poor nucleophile while still being an effective acid scavenger.[5][6]

  • Aldol or Knoevenagel Condensation: If your reaction mixture contains other enolizable carbonyl compounds or active methylene compounds, aldol or Knoevenagel condensations can occur. Careful selection of reactants and reaction conditions is necessary to avoid these side pathways.

  • Homocoupling and Polymerization: In some catalytic reactions, self-coupling of the starting material can be a competing process. Additionally, aldehydes can be prone to polymerization under certain acidic or basic conditions.

Q3: We are struggling with the purification of our product from the reaction mixture containing unreacted this compound. What purification strategies are recommended?

A3: The choice of purification method will depend on the properties of your desired product and the impurities present.

  • Column Chromatography: This is a widely used technique for separating compounds with different polarities.[4] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from the starting aldehyde and other byproducts.[4] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.[4] The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then allowed to cool slowly. The pure product should crystallize out, leaving impurities in the solution.[4]

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for separation from non-basic impurities. By adjusting the pH of the aqueous phase during an extraction, it may be possible to move the desired product or impurities between the aqueous and organic layers.

Troubleshooting Workflow

Below is a logical workflow for troubleshooting low conversion rates in reactions involving this compound.

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_conditions Condition Checks start Low Conversion Rate Observed check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK purity_check Purity Analysis (NMR, GC-MS) check_reagents->purity_check storage_check Proper Storage? (Inert atmosphere, 2-8°C) check_reagents->storage_check check_catalyst 3. Assess Catalyst Performance (if applicable) check_conditions->check_catalyst Conditions Appear Suitable temp Temperature check_conditions->temp solvent Solvent (Anhydrous? Degassed?) check_conditions->solvent time Reaction Time check_conditions->time optimize Systematic Optimization (DoE) check_catalyst->optimize Catalyst OK success Conversion Rate Improved optimize->success

Caption: A flowchart for troubleshooting low conversion rates.

Data on Reaction Parameter Optimization

The following table provides a hypothetical example of a Design of Experiments (DoE) approach to optimize a Suzuki coupling reaction involving this compound.

ExperimentCatalyst Loading (mol%)Temperature (°C)Base (equivalents)SolventConversion (%)
12802.0 (K₂CO₃)Toluene/H₂O45
25802.0 (K₂CO₃)Toluene/H₂O65
321002.0 (K₂CO₃)Toluene/H₂O58
451002.0 (K₂CO₃)Toluene/H₂O85
551003.0 (K₃PO₄)Dioxane/H₂O92
63902.5 (Cs₂CO₃)THF/H₂O78

Key Experimental Protocols

Protocol 1: Quality Check of this compound by ¹H NMR

Objective: To confirm the purity and integrity of the aldehyde starting material.

Methodology:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis: Look for the characteristic aldehyde proton singlet around 10.1 ppm. The two methyl groups should appear as a singlet at approximately 2.6 ppm. The pyridine ring protons will be visible in the aromatic region. The presence of a significant peak around 8.0-8.5 ppm (broad singlet) could indicate the presence of the corresponding carboxylic acid impurity.

Protocol 2: General Procedure for a Trial Suzuki Coupling Reaction

Objective: To provide a starting point for the coupling of this compound with a boronic acid.

Methodology:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.03 equivalents), the aryl boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add a 4:1 mixture of degassed toluene and water.

  • Add this compound (1.0 equivalent).

  • Heat the reaction mixture to 90°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship of Troubleshooting Steps

The diagram below illustrates the interconnectedness of potential issues and their corresponding solutions.

LogicalRelationships low_conversion Problem Low Conversion reagent_quality Cause Poor Reagent Quality low_conversion:p->reagent_quality:c suboptimal_conditions Cause Suboptimal Conditions low_conversion:p->suboptimal_conditions:c catalyst_deactivation Cause Catalyst Deactivation low_conversion:p->catalyst_deactivation:c side_products Problem Side Products oxidation Cause Oxidation of Aldehyde side_products:p->oxidation:c cannizzaro Cause Cannizzaro Reaction side_products:p->cannizzaro:c purification_issues Problem Purification Difficulty purification_issues:p->side_products:p similar_polarity Cause Similar Polarity of Products purification_issues:p->similar_polarity:c verify_purity Solution Verify Purity & Storage reagent_quality:c->verify_purity:s optimize_params Solution Optimize Temp, Solvent, Time suboptimal_conditions:c->optimize_params:s use_inert_atmosphere Solution Use Inert Atmosphere catalyst_deactivation:c->use_inert_atmosphere:s oxidation:c->use_inert_atmosphere:s use_milder_base Solution Use Milder/Non-nucleophilic Base cannizzaro:c->use_milder_base:s chromatography Solution Optimize Chromatography similar_polarity:c->chromatography:s recrystallization Solution Attempt Recrystallization similar_polarity:c->recrystallization:s

Caption: Interrelationship between problems, causes, and solutions.

References

Technical Support Center: Optimization of Reaction Parameters for 2,6-Dimethylisonicotinaldehyde Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the condensation reactions of 2,6-dimethylisonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the condensation of this compound?

The most critical parameters to optimize are typically the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants. The specific optimal conditions will depend on the nature of the active methylene compound used in the condensation.

Q2: How can I minimize the formation of side products?

Minimizing side product formation often involves careful control of the reaction temperature and the rate of addition of reactants. Using a less reactive catalyst or a solvent that disfavors side reactions can also be effective. Purification techniques such as column chromatography or recrystallization are commonly employed to remove impurities.

Q3: What are some common catalysts used for this type of condensation?

Common catalysts for Knoevenagel-type condensations involving this compound include weak bases such as piperidine, pyridine, and beta-alanine. The choice of catalyst can significantly influence the reaction rate and yield.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Yield Inactive catalystEnsure the catalyst is fresh and has been stored correctly.
Incorrect solventThe polarity of the solvent can significantly affect the reaction. Try screening a range of solvents with different polarities (e.g., ethanol, toluene, DMF).
Reaction temperature is too lowGradually increase the reaction temperature in increments of 10°C.
Insufficient reaction timeMonitor the reaction progress using TLC or another suitable analytical technique to determine the optimal reaction time.
Formation of Multiple Products/Side Reactions Reaction temperature is too highDecrease the reaction temperature.
Catalyst is too strong/concentratedUse a milder catalyst or decrease the catalyst loading.
Incorrect stoichiometryEnsure the molar ratio of this compound to the active methylene compound is optimized.
Product is Difficult to Purify Presence of unreacted starting materialsOptimize the reaction conditions to drive the reaction to completion.
Formation of closely related impuritiesEmploy a more efficient purification method, such as preparative HPLC or fractional crystallization.
Reaction Fails to Initiate Poor quality of starting materialsVerify the purity of this compound and the active methylene compound using techniques like NMR or melting point analysis.
Presence of water in the reaction mixtureEnsure all glassware is thoroughly dried and use anhydrous solvents, especially if the catalyst or reactants are sensitive to moisture.

Experimental Protocols

General Procedure for the Knoevenagel Condensation of this compound:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, toluene), add the active methylene compound (1-1.2 equivalents).

  • Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).

  • The reaction mixture is then heated to a specific temperature (e.g., reflux) and stirred for a designated period (e.g., 2-24 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start reactants 1. Mix Reactants (Aldehyde, Active Methylene Compound) start->reactants catalyst 2. Add Catalyst (e.g., Piperidine) reactants->catalyst heating 3. Heat and Stir (e.g., Reflux) catalyst->heating monitoring 4. Monitor Reaction (TLC) heating->monitoring monitoring->heating Incomplete workup 5. Reaction Work-up (Cooling, Solvent Removal) monitoring->workup Reaction Complete purification 6. Purify Product (Recrystallization/Chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for the condensation of this compound.

troubleshooting_logic start Low/No Yield? check_catalyst Check Catalyst Activity start->check_catalyst Yes side_products Side Products? start->side_products No check_solvent Screen Solvents check_catalyst->check_solvent increase_temp Increase Temperature check_solvent->increase_temp increase_time Increase Reaction Time increase_temp->increase_time increase_time->side_products decrease_temp Decrease Temperature side_products->decrease_temp Yes success Successful Optimization side_products->success No change_catalyst Use Milder Catalyst decrease_temp->change_catalyst optimize_ratio Optimize Stoichiometry change_catalyst->optimize_ratio optimize_ratio->success

Technical Support Center: Storage and Handling of 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,6-Dimethylisonicotinaldehyde to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The primary cause of degradation for this compound is oxidation. The aldehyde functional group is susceptible to oxidation, which converts it into the corresponding carboxylic acid, 2,6-dimethylisonicotinic acid. This process can be accelerated by several factors including:

  • Exposure to Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.

  • Exposure to Light: Light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Impurities: Certain metal ions or other impurities can act as catalysts for oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed and protected from light.

Q3: How can I visually identify if my sample of this compound has degraded?

A3: While a change in color (e.g., yellowing) or the formation of a precipitate can be visual indicators of degradation, these are not definitive. The most reliable way to assess the purity and degradation of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q4: Can I use an antioxidant to prevent the oxidation of this compound?

A4: Yes, the addition of a small amount of an antioxidant can help to inhibit the oxidation process. Common antioxidants used for stabilizing aldehydes include butylated hydroxytoluene (BHT) or hydroquinone. However, the choice and concentration of the antioxidant should be carefully considered to avoid interference with downstream applications. It is advisable to conduct a small-scale stability study to determine the most suitable antioxidant and its optimal concentration for your specific needs.

Q5: What is the expected shelf-life of this compound under recommended storage conditions?

A5: The shelf-life of this compound can vary depending on its initial purity and the strictness of adherence to the recommended storage conditions. When stored properly at 2-8°C under an inert atmosphere and protected from light, the compound is expected to be stable for an extended period. For critical applications, it is recommended to re-analyze the purity of the material after long-term storage.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Discoloration of the sample (e.g., yellowing) Oxidation of the aldehyde to the corresponding carboxylic acid or other colored impurities.1. Confirm the purity of the sample using a validated analytical method (e.g., HPLC).2. If degradation is confirmed, consider purifying the material if possible, or use a fresh batch for sensitive experiments.3. Ensure future storage is strictly under an inert atmosphere and protected from light.
Appearance of unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Degradation of the compound into one or more new chemical entities.1. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.2. Use a mass spectrometer (e.g., LC-MS) to identify the mass of the unknown peaks and aid in structure elucidation.3. Review storage conditions and handling procedures to identify potential sources of contamination or stress.
Inconsistent or poor results in downstream experiments (e.g., synthetic reactions, biological assays) Use of a degraded or impure starting material.1. Always verify the purity of this compound before use in critical applications.2. Prepare stock solutions fresh whenever possible.3. If stock solutions must be stored, store them at low temperatures (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.

Data Presentation

The following tables provide illustrative data on the stability of a pyridine aldehyde under various stress conditions. The data is representative and intended to demonstrate how to present stability data.

Table 1: Stability of a Pyridine Aldehyde in Solution under Different pH Conditions at 60°C

Time (hours)Purity (%) at pH 2 (0.01 M HCl)Purity (%) at pH 7 (Water)Purity (%) at pH 12 (0.01 M NaOH)
099.899.999.7
2498.599.895.2
4897.199.790.8
7295.899.686.3

Table 2: Stability of a Pyridine Aldehyde under Oxidative, Thermal, and Photolytic Stress

Stress ConditionDurationPurity (%)Major Degradant Peak Area (%)
3% H₂O₂ at 25°C24 hours85.312.8
Dry Heat at 80°C48 hours98.11.5
Photolytic (UV light)24 hours96.53.1

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 48 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 48 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a thin layer of the solid compound to a UV lamp (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dissolve the solid samples in the initial solvent.

  • Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Oxidation_Pathway Compound This compound Product 2,6-Dimethylisonicotinic Acid Compound->Product Oxidation Oxidant Oxygen (Air) Light, Heat, Impurities Oxidant->Product

Caption: The primary degradation pathway of this compound is oxidation to its corresponding carboxylic acid.

Experimental_Workflow cluster_storage Storage Conditions cluster_stress Forced Degradation cluster_analysis Analysis Inert Atmosphere\n(Argon/Nitrogen) Inert Atmosphere (Argon/Nitrogen) 2-8°C 2-8°C Protection from Light Protection from Light Acid/Base Hydrolysis Acid/Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) Thermal (Heat) Thermal (Heat) Photolytic (UV) Photolytic (UV) HPLC Analysis HPLC Analysis LC-MS for Identification LC-MS for Identification HPLC Analysis->LC-MS for Identification This compound This compound This compound->Inert Atmosphere\n(Argon/Nitrogen) This compound->2-8°C This compound->Protection from Light This compound->Acid/Base Hydrolysis This compound->Oxidation (H2O2) This compound->Thermal (Heat) This compound->Photolytic (UV) cluster_stress cluster_stress cluster_stress->HPLC Analysis cluster_storage cluster_storage cluster_storage->HPLC Analysis

Caption: Recommended workflow for storing and analyzing the stability of this compound.

Technical Support Center: Purification of 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the purification of 2,6-Dimethylisonicotinaldehyde. Below, you will find troubleshooting guides and frequently asked questions to address common issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted 2,6-lutidine, over-oxidized products such as 2,6-dimethylisonicotinic acid, and by-products from the specific synthetic route employed. It is crucial to characterize your crude mixture using techniques like HPLC and LC-MS to identify specific impurities before choosing a purification strategy.

Q2: My this compound is degrading during purification. What can I do?

A2: The aldehyde functional group in this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, and heat.[1] To minimize degradation, it is recommended to:

  • Work under an inert atmosphere (e.g., nitrogen or argon) when possible.[2]

  • Use deoxygenated solvents for chromatography and recrystallization.[1]

  • Avoid prolonged exposure to high temperatures during solvent evaporation.[2]

  • Store the compound in a cool, dark place under an inert atmosphere.[1][3]

Q3: What are the most effective methods for purifying this compound?

A3: The most common and effective purification methods for compounds of this type are:

  • Column Chromatography: Silica gel is a suitable stationary phase for separating this compound from impurities with different polarities.[2]

  • Recrystallization: This technique is effective for removing small amounts of impurities from a solid product. A binary solvent system, such as ethyl acetate and hexanes, is often a good starting point.[2]

  • Extraction: Liquid-liquid extraction can be used as an initial purification step to remove water-soluble impurities.[2]

Q4: My purified this compound is an oil instead of a solid. How can I induce crystallization?

A4: The presence of residual solvent or impurities can lower the melting point and result in an oily product.[2] To induce crystallization, you can:

  • Dry the product under a high vacuum to remove residual solvents.[2]

  • Triturate the oil with a non-polar solvent like hexanes.[2]

  • Attempt recrystallization from a different solvent system.

  • If the issue persists, re-purify the compound using column chromatography.[2]

Troubleshooting Guides

Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (mobile phase).[2]- Overloading the column.[2]- Column was not packed properly.[1]- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A gradient of hexanes and ethyl acetate is a common starting point.[2] - Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).- Repack the column carefully to ensure a homogenous stationary phase.[1]
Product is not Eluting from the Column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate system.
Co-elution of Impurities - Impurities have a similar polarity to the desired product.[2]- Try a different solvent system for column chromatography.[2]- Consider using a different stationary phase, such as alumina.[2]
Product Discoloration on the Column - Oxidation of the aldehyde on the silica gel.[1]- Use deoxygenated solvents.[1]- Work quickly to minimize the time the compound spends on the column.
Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Oiling Out Instead of Crystallizing - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.[4]- Warm the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.[4]- Try a different solvent or a solvent system with a lower boiling point.[4]
No Crystals Form Upon Cooling - Too much solvent was used, resulting in a solution that is not supersaturated.[4]- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.[4]- Add a seed crystal of the pure compound.[4]
Low Recovery of Purified Product - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Crystals were lost during filtration.[4]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[4]- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[4]- Wash the collected crystals with a minimal amount of ice-cold solvent.[4]

Quantitative Data Summary

The following table provides target values for the purification of this compound. Actual results may vary depending on the synthetic route and the nature of the impurities.

Parameter Column Chromatography Recrystallization
Expected Purity >98% (by HPLC or NMR)>99% (by HPLC or NMR)
Expected Yield 60-90%70-95%
Typical Impurity Profile (Post-Purification) <1% starting material<0.5% oxidized impurity<0.5% starting material<0.2% oxidized impurity

Experimental Protocols

Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Add a layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a hot solvent (e.g., ethyl acetate).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification cluster_analysis Analysis cluster_end Final Product Crude Crude 2,6-Dimethyl- isonicotinaldehyde ColumnChrom Column Chromatography Crude->ColumnChrom Recrystal Recrystallization ColumnChrom->Recrystal Optional Polishing Step TLC TLC Monitoring ColumnChrom->TLC Monitor Fractions FinalAnalysis Purity Check (HPLC, NMR) ColumnChrom->FinalAnalysis Recrystal->FinalAnalysis TLC->ColumnChrom PureProduct Pure Product FinalAnalysis->PureProduct If >98% Pure Troubleshooting_Low_Purity cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Purity after Column Chromatography Cause1 Incorrect Solvent System Start->Cause1 Cause2 Column Overload Start->Cause2 Cause3 Co-eluting Impurity Start->Cause3 Sol1 Optimize Mobile Phase via TLC Cause1->Sol1 Sol2 Reduce Sample Load Cause2->Sol2 Sol3 Try Different Stationary/Mobile Phase Cause3->Sol3

References

identifying and minimizing byproducts in 2,6-Dimethylisonicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,6-Dimethylisonicotinaldehyde. Our focus is on identifying and minimizing byproducts to improve reaction efficiency and product purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily through the oxidation of 2,6-lutidine.

Issue 1: Low Yield of this compound and Formation of a White Precipitate

  • Question: My reaction to synthesize this compound from 2,6-lutidine has a low yield, and I'm observing a significant amount of a white, sparingly soluble solid. What is this byproduct and how can I minimize its formation?

  • Answer: The white precipitate is likely 2,6-pyridinedicarboxylic acid , a common byproduct resulting from the over-oxidation of both methyl groups of 2,6-lutidine. This issue is prevalent when using strong oxidizing agents or harsh reaction conditions.

    Troubleshooting Steps:

    • Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate are known to favor the formation of the dicarboxylic acid.[1] Consider using a milder and more selective oxidizing agent such as selenium dioxide (SeO₂). SeO₂ is known to oxidize benzylic methyl groups to aldehydes.[2]

    • Control of Stoichiometry: Use a carefully controlled stoichiometric amount of the oxidizing agent. An excess of the oxidant will significantly increase the likelihood of over-oxidation. It is recommended to start with a 1:1 molar ratio of 2,6-lutidine to SeO₂ and optimize from there.

    • Temperature Control: High reaction temperatures can promote over-oxidation. Maintain a moderate reaction temperature. For SeO₂ oxidations, a reflux in a solvent like dioxane is common, but the temperature should be carefully monitored.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde.

Issue 2: Presence of Multiple Impurities in the Final Product

  • Question: My final product shows multiple spots on a TLC plate and several unexpected peaks in the HPLC and NMR spectra. What are the likely impurities besides the dicarboxylic acid?

  • Answer: Besides 2,6-pyridinedicarboxylic acid, other common byproducts in the synthesis of this compound include:

    • 2,6-Diformylpyridine: The product of oxidation of both methyl groups to aldehydes.

    • 2-Methyl-6-pyridinecarboxylic acid: The result of over-oxidation of one methyl group to a carboxylic acid.

    • 2,6-Lutidine N-oxide: Formed by the oxidation of the pyridine nitrogen.[3][4][5]

    • Unreacted 2,6-lutidine: Incomplete reaction.

    Troubleshooting and Identification:

    • Selective Oxidation Conditions: To minimize the formation of 2,6-diformylpyridine and 2-methyl-6-pyridinecarboxylic acid, precise control over the stoichiometry of the oxidizing agent and reaction time is critical.

    • Minimizing N-Oxide Formation: The formation of the N-oxide can sometimes be suppressed by the choice of solvent and reaction conditions.

    • Analytical Identification:

      • HPLC: Use a reverse-phase HPLC method with a gradient elution to separate the polar byproducts (acids) from the less polar aldehyde and starting material.

      • NMR Spectroscopy:

        • ¹H NMR: The aldehyde proton of this compound will appear as a singlet around 10 ppm. The methyl protons will be a singlet around 2.6 ppm. The aromatic protons will show a characteristic pattern. Byproducts will have distinct signals, for example, the absence of one methyl signal and the appearance of a carboxylic acid proton for 2-methyl-6-pyridinecarboxylic acid.

        • ¹³C NMR: The carbonyl carbon of the aldehyde will be visible around 193 ppm.

      • Mass Spectrometry (MS): Confirm the molecular weight of the main product and identify the mass of the impurities.

Issue 3: Difficulty in Purifying the Product

  • Question: I am struggling to isolate pure this compound from the reaction mixture. What purification techniques are most effective?

  • Answer: The choice of purification method depends on the nature of the impurities. A multi-step approach is often necessary.

    Recommended Purification Workflow:

    • Aqueous Workup: After the reaction, an aqueous workup can help remove some of the more polar byproducts. If acidic byproducts like 2,6-pyridinedicarboxylic acid are present, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help extract them into the aqueous layer. Be cautious, as the desired aldehyde may also have some aqueous solubility.

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired aldehyde from the non-polar starting material and other byproducts. Use a solvent system with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent can further enhance its purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory-scale synthesis involves the selective oxidation of the commercially available starting material, 2,6-lutidine. Selenium dioxide (SeO₂) is a frequently used oxidizing agent for this transformation due to its relative selectivity for the oxidation of activated methyl groups to aldehydes.[2]

Q2: What are the main byproducts to watch out for in this reaction?

A2: The primary byproducts are typically:

  • Over-oxidation products: 2,6-pyridinedicarboxylic acid and 2-methyl-6-pyridinecarboxylic acid.

  • Di-aldehyde: 2,6-diformylpyridine.

  • N-oxidation product: 2,6-Lutidine N-oxide.[3][4][5]

  • Unreacted starting material: 2,6-lutidine.

Q3: How can I monitor the progress of the reaction to avoid byproduct formation?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and byproducts. The disappearance of the starting material spot and the appearance of the product spot can be tracked over time. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: Are there any "greener" alternatives to traditional oxidizing agents?

A4: Research is ongoing into more environmentally friendly oxidation methods. Catalytic systems using a metal catalyst and a co-oxidant like molecular oxygen or hydrogen peroxide are being explored to reduce the use of stoichiometric, and often toxic, heavy metal oxidants.

Data Presentation

Table 1: Comparison of Oxidizing Agents for 2,6-Lutidine Oxidation

Oxidizing AgentTypical ByproductsSelectivity for Mono-aldehydeNotes
Potassium Permanganate (KMnO₄) 2,6-Pyridinedicarboxylic acidLowStrong oxidant, difficult to control over-oxidation.[1]
Selenium Dioxide (SeO₂) ** 2,6-Diformylpyridine, 2-Methyl-6-pyridinecarboxylic acidModerate to HighA common reagent for this transformation, but careful control of conditions is required.[6]
Chromium Trioxide (CrO₃) 2,6-Pyridinedicarboxylic acidLow to ModerateToxic and environmentally hazardous.
Catalytic Systems (e.g., Co/Mn with O₂) **Varies depending on catalyst and conditionsModerate to High"Greener" approach, but may require optimization.

Table 2: Typical HPLC Retention Times for Analyte and Byproducts

CompoundTypical Retention Time (min)Notes
2,6-Pyridinedicarboxylic acid2.5Very polar, elutes early.
2-Methyl-6-pyridinecarboxylic acid4.2Polar, elutes early.
This compound 8.5 Desired Product.
2,6-Diformylpyridine9.1Similar polarity to the desired product.
2,6-Lutidine12.3Non-polar, elutes late.
2,6-Lutidine N-oxide6.8More polar than the starting material.
Note: Retention times are illustrative and will vary depending on the specific HPLC column, mobile phase, and gradient program used.

Experimental Protocols

Protocol 1: Synthesis of this compound using Selenium Dioxide

Materials:

  • 2,6-Lutidine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-lutidine (1.0 eq) in 1,4-dioxane.

  • Add selenium dioxide (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the black selenium byproduct.

  • Dilute the filtrate with dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Protocol 2: HPLC Analysis of Reaction Mixture

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

  • Start with 95% A and 5% B.

  • Linearly increase to 95% B over 15 minutes.

  • Hold at 95% B for 5 minutes.

  • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Dilute it with the initial mobile phase composition (e.g., 1 mL).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Visualizations

Reaction_Pathway Lutidine 2,6-Lutidine Aldehyde This compound Lutidine->Aldehyde Selective Oxidation (e.g., SeO2) Di_Aldehyde 2,6-Diformylpyridine Lutidine->Di_Aldehyde Over-oxidation N_Oxide 2,6-Lutidine N-oxide Lutidine->N_Oxide N-Oxidation Mono_Acid 2-Methyl-6-pyridinecarboxylic acid Aldehyde->Mono_Acid Over-oxidation Di_Acid 2,6-Pyridinedicarboxylic acid Di_Aldehyde->Di_Acid Over-oxidation Mono_Acid->Di_Acid Over-oxidation

Caption: Reaction pathway for the synthesis of this compound and formation of major byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify Identify Byproducts (HPLC, NMR, MS) Start->Identify Over_Oxidation Over-oxidation Products (Acids, Di-aldehyde) Identify->Over_Oxidation N_Oxidation N-Oxide Formation Identify->N_Oxidation Incomplete_Reaction Unreacted Starting Material Identify->Incomplete_Reaction Action1 Use Milder Oxidant Reduce Stoichiometry Control Temperature Monitor Reaction Time Over_Oxidation->Action1 Action2 Modify Solvent and Conditions N_Oxidation->Action2 Action3 Increase Reaction Time Optimize Stoichiometry Incomplete_Reaction->Action3 Purify Purify Product (Chromatography) Action1->Purify Action2->Purify Action3->Purify

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

stability of 2,6-Dimethylisonicotinaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,6-Dimethylisonicotinaldehyde under various experimental conditions. The information is structured to address potential issues encountered during its use, handling, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by its functional groups: the aldehyde and the dimethyl-substituted pyridine ring. Key factors include:

  • pH: The basicity of the pyridine nitrogen can make the compound susceptible to degradation in both acidic and basic environments.

  • Oxidizing agents: The aldehyde group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid.[1][2] This can be accelerated by exposure to air and light.[1]

  • Temperature: Elevated temperatures can significantly accelerate the rate of degradation reactions.

  • Light (Photostability): Aromatic systems, such as the pyridine ring, can be susceptible to photolytic degradation.[2]

  • Contaminants: The presence of acidic or basic impurities or certain metal ions can catalyze polymerization of the aldehyde.[1]

Q2: What are the likely degradation products of this compound under acidic and basic conditions?

A2: While specific degradation pathways for this molecule are not extensively documented, based on the chemistry of similar compounds, the following are potential degradation products:

  • Under Acidic Conditions: In the presence of strong acids, while the dimethylpyridine ring is relatively stable, forced conditions could potentially lead to reactions involving the aldehyde group.

  • Under Basic Conditions: Strong basic conditions can promote certain reactions.

  • Oxidative Degradation: The most common degradation pathway is the oxidation of the aldehyde group to form 2,6-dimethylisonicotinic acid.[1][2]

Q3: How should this compound be stored to ensure its long-term stability?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] It is sensitive to air, so storage under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is highly recommended to prevent oxidation and moisture exposure.[1][3] For extended storage, refrigeration (2-8 °C) is advisable.[4][5]

Q4: My solution of this compound has turned yellow/brown. What is the likely cause?

A4: Discoloration is a common indicator of degradation.[1] The most probable cause is the oxidation of the aldehyde group, potentially leading to the formation of 2,6-dimethylisonicotinic acid or other colored byproducts.[1] This process can be accelerated by exposure to air and/or light.[1]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
Potential Cause Recommended Action
Degradation of this compound solution, leading to a lower effective concentration.Verify the purity of the solution using an appropriate analytical method such as HPLC. Prepare a fresh solution from high-purity solid material. Ensure that all solvents and buffers used are of high purity and free from contaminants.[6]
The compound is degrading under the experimental pH conditions.Determine the pH of your experimental medium. If possible, adjust the pH to a more neutral range. Perform a preliminary stability study of this compound in your specific buffer system.
Issue 2: Formation of precipitates in the solution upon storage.
Potential Cause Recommended Action
The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature.Gently warm the solution and sonicate to attempt to redissolve the precipitate. If it does not redissolve, it may be a degradation product, and a fresh solution should be prepared.[6]
Polymerization of the aldehyde.This can be catalyzed by acidic or basic impurities.[1] Ensure high-purity solvents and glassware are used. Prepare fresh solutions before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase for analysis.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute with the mobile phase.[2]

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase.[2]

  • Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for 48 hours.[1]

  • Photolytic Degradation: Expose a solid sample to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[1]

3. Analysis:

  • Analyze all stressed samples, along with a control sample stored under normal conditions, using a stability-indicating HPLC method.

  • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample.

Visualizations

G Potential Degradation Pathways of this compound A This compound B 2,6-Dimethylisonicotinic Acid A->B Oxidation (Air, H2O2) C Polymerization Products A->C Acidic/Basic Contaminants D Photodegradation Products A->D UV Light G Experimental Workflow for Forced Degradation Studies cluster_0 Stress Conditions A Acid Hydrolysis (HCl) Neutralize Neutralize Samples (if applicable) A->Neutralize B Base Hydrolysis (NaOH) B->Neutralize C Oxidation (H2O2) C->Neutralize D Thermal Stress Dilute Dilute with Mobile Phase D->Dilute E Photolytic Stress (UV) E->Dilute Stock Prepare Stock Solution (1 mg/mL) Stock->A Stock->B Stock->C Stock->D Stock->E Neutralize->Dilute Analyze Analyze by HPLC Dilute->Analyze Compare Compare with Control & Determine Degradation Analyze->Compare

References

Technical Support Center: Managing Steric Hindrance from the 2,6-Dimethyl Substitution Pattern

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the 2,6-dimethyl substitution pattern, a common challenge that introduces significant steric hindrance.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is steric hindrance and why is the 2,6-dimethyl substitution pattern particularly challenging?

A1: Steric hindrance is the slowing or prevention of a chemical reaction due to the spatial bulk of substituents near the reactive site.[1] The 2,6-dimethyl substitution pattern places two methyl groups on the ortho positions of an aromatic ring, which effectively shields the reactive center. This "crowding" can prevent reagents from approaching the reaction site, leading to low reactivity, poor yields, or undesired side reactions.[1][2]

Q2: What are the general strategies to overcome steric hindrance in reactions involving 2,6-disubstituted substrates?

A2: Several strategies can be employed:

  • Ligand Design: Utilizing bulky, electron-rich ligands on a metal catalyst can facilitate the reaction by creating a more reactive catalytic species that can accommodate sterically demanding substrates.[3][4]

  • Catalyst Selection: Employing alternative metal catalysts (e.g., Ruthenium, Nickel) can sometimes offer better performance than traditional Palladium-based systems for sterically hindered couplings.[5][6]

  • Reaction Conditions Optimization: Adjusting temperature, reaction time, solvent, and the choice of base can significantly impact the outcome of sterically challenging reactions.[7]

  • Use of More Reactive Reagents: Employing more potent nucleophiles or electrophiles can sometimes overcome the activation energy barrier imposed by steric hindrance.[7]

Troubleshooting Guides

Cross-Coupling Reactions

Q3: My Buchwald-Hartwig amination of a 2,6-dimethyl-substituted aryl halide is giving a low yield. What are the likely causes and how can I troubleshoot it?

A3: Low yields in this reaction are common due to the steric hindrance around the C-N bond-forming center. Here's a troubleshooting workflow:

  • Problem: Inefficient oxidative addition of the aryl halide to the palladium catalyst.

    • Solution: Switch to a more electron-rich and sterically demanding phosphine ligand like XPhos or RuPhos. These ligands promote the formation of the active Pd(0) species and facilitate the oxidative addition step.[8][9]

  • Problem: Catalyst deactivation.

    • Solution: Ensure strictly inert conditions, as oxygen can deactivate the catalyst. Use fresh, high-purity reagents and properly degassed solvents.[9][10]

  • Problem: Unsuitable base.

    • Solution: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[11][12]

Q4: I am observing significant amounts of byproducts in my Suzuki-Miyaura coupling with 2,6-dimethylphenylboronic acid. How can I improve the selectivity?

A4: Side reactions in Suzuki-Miyaura couplings with sterically hindered boronic acids are often due to competing pathways like protodeboronation or homocoupling.

  • Problem: Protodeboronation (loss of the boronic acid group).

    • Solution: This side reaction is often exacerbated by prolonged reaction times at high temperatures. Using a more active catalyst system that allows for shorter reaction times can be beneficial. Additionally, the choice of base and solvent can influence the rate of protodeboronation.[13]

  • Problem: Homocoupling of the boronic acid.

    • Solution: Homocoupling is often promoted by the presence of Pd(II) species and oxygen. Ensure the reaction is performed under a strictly inert atmosphere and consider using a Pd(0) precatalyst. Bulky ligands can also help suppress this side reaction.[10]

Workflow for Troubleshooting Low Yield in Cross-Coupling Reactions

Troubleshooting_Workflow start Low Yield in Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki) check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos, SPhos) check_catalyst->ligand metal Consider Alternative Metal Catalyst (e.g., Ni, Ru) check_catalyst->metal base Screen Different Bases (e.g., NaOtBu, K3PO4, Cs2CO3) check_conditions->base solvent_temp Vary Solvent and Temperature check_conditions->solvent_temp reagent_purity Ensure High Purity and Anhydrous Conditions check_reagents->reagent_purity outcome Improved Yield ligand->outcome metal->outcome base->outcome solvent_temp->outcome reagent_purity->outcome degas Degas Solvent Thoroughly degas->outcome reagents reagents reagents->degas

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Quantitative Data Summary

Table 1: Comparison of Catalyst Systems for the ortho-Arylation of Benzoic Acid with 2,6-Disubstituted Aryl Halides.[5]

EntryCatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1[Ru(p-cym)I₂]₂ (5)3,4,7,8-tetramethyl-1,10-phenanthroline (10)K₂CO₃ (1.2)NMP1002495
2Pd(OAc)₂ (5)XPhos (10)K₂CO₃ (2.0)Toluene11024<5
3NiCl₂(dme) (10)IPr (20)K₃PO₄ (2.0)Dioxane12024Not Detected

Table 2: Effect of Ligand on the Buchwald-Hartwig Amination of 2,6-Dimethylchlorobenzene with Morpholine.[11]

EntryPalladium Source (mol %)Ligand (mol %)Base (equiv)Temp (°C)Time (min)Yield (%)
1Pd₂(dba)₃ (1.5)P(tBu)₃ (3.0)NaOtBu (1.4)706035
2(IPr)Pd(cinnamyl)Cl (3.0)-NaOtBu (1.4)701052
3Pd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄ (2.0)10012078

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed ortho-Arylation of Benzoic Acid with a 2,6-Disubstituted Aryl Halide[5]
  • Reaction Setup: To an oven-dried screw-cap vial, add benzoic acid (0.1 mmol, 1.0 equiv), the 2,6-disubstituted aryl halide (0.15 mmol, 1.5 equiv), [Ru(p-cym)I₂]₂ (5 mol %), 3,4,7,8-tetramethyl-1,10-phenanthroline (10 mol %), and K₂CO₃ (1.2 equiv).

  • Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP, 1.0 mL) via syringe.

  • Reaction: Seal the vial and place it in a preheated oil bath at 100 °C. Stir for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide[8]
  • Reaction Setup: In a microwave vial, combine the aryl bromide (1.0 equiv), the secondary amine (2.2 equiv), Pd₂(dba)₃ (5 mol %), XPhos (7 mol %), and NaOtBu (2.2 equiv).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Solvent Addition: Add dry, degassed toluene (20 mL per 1.0 g of aryl bromide) via syringe.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 150 °C for 10 minutes (microwave power set to 200 W).

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM), wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L) B->C D Amine Coordination & Deprotonation C->D R2NH, Base E Ar-Pd(II)-NR2(L) D->E F Reductive Elimination E->F F->A Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Decision Tree for Ligand Selection in Sterically Hindered Couplings

Ligand_Selection start Substrate: 2,6-Dimethyl-Substituted reaction_type Reaction Type? start->reaction_type buchwald Buchwald-Hartwig Amination reaction_type->buchwald C-N Coupling suzuki Suzuki-Miyaura Coupling reaction_type->suzuki C-C Coupling ligand_buchwald Try Bulky Biarylphosphines: XPhos, RuPhos, BrettPhos buchwald->ligand_buchwald ligand_suzuki Try Bulky Dialkylbiarylphosphines: SPhos, XPhos suzuki->ligand_suzuki nhc_option Consider NHC Ligands (e.g., IPr, IMes) for very hindered substrates ligand_buchwald->nhc_option ligand_suzuki->nhc_option

Caption: Decision tree for selecting ligands for sterically hindered couplings.

References

dealing with the discoloration of 2,6-Dimethylisonicotinaldehyde upon storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dimethylisonicotinaldehyde

This guide provides troubleshooting and frequently asked questions regarding the discoloration of this compound upon storage. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. What is the likely cause?

Discoloration of this compound is a common issue stemming from the inherent reactivity of the aldehyde functional group. The primary causes are:

  • Oxidation: Aldehydes are highly susceptible to oxidation when exposed to air (oxygen), which can convert the aldehyde group into a carboxylic acid or other colored impurities.[1] This process can be accelerated by light and heat.[2]

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, leading to the formation of higher molecular weight, often colored, byproducts.[1]

  • Contamination: Exposure to moisture or other reactive impurities can also trigger degradation pathways leading to discoloration.[2]

Q2: What are the ideal storage conditions for this compound to prevent discoloration?

To maintain the stability and prevent degradation of this compound, proper storage is critical.[1] The recommended storage conditions are summarized below.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)Prevents oxidation by displacing oxygen.[2]
Light Store in the dark (e.g., amber vial)Prevents photo-oxidation and other light-induced degradation.[2]
Container Tightly sealed glass vialPrevents ingress of air and moisture.[2] Use of packaging like the Sure/Seal™ system is ideal for air-sensitive reagents.[3][4][5]

Data sourced from product specifications and best practices for handling air-sensitive compounds.[2][6]

Q3: Is the discolored product still usable for my experiment?

The usability of discolored this compound depends entirely on the sensitivity of your application. The presence of impurities could lead to side reactions, inaccurate results, or lower yields. It is strongly recommended to assess the purity of the material before use. For high-stakes applications like drug development, using a discolored reagent without purification is not advisable.

Troubleshooting Guide: Dealing with Discoloration

If you observe discoloration in your stock of this compound, follow this workflow to assess and potentially rectify the issue.

G cluster_0 Troubleshooting Workflow A Discoloration Observed B Assess Purity (e.g., GC-MS, HPLC, NMR) A->B C Is Purity Acceptable for Application? B->C D Proceed with Experiment (Use with Caution) C->D Yes E Purify Compound C->E No, and Purification is Feasible F Discard and Use New Stock C->F No, and Purification is Not Feasible G Verify Purity of Purified Material E->G H Store Purified Product Under Inert Atmosphere G->H H->D

Caption: A workflow for troubleshooting discolored this compound.

Potential Degradation Pathways

The discoloration is likely due to the formation of various degradation products. The diagram below illustrates the probable chemical pathways.

G cluster_1 Potential Degradation Pathways Mol This compound Oxidation Oxidation (O2, Light, Heat) Mol->Oxidation Polymerization Polymerization (Trace Acid/Base) Mol->Polymerization CarboxylicAcid 2,6-Dimethylisonicotinic Acid (Colorless, but indicates degradation) Oxidation->CarboxylicAcid OtherOxidation Further Oxidized Products (Colored Quinone-like Structures) Oxidation->OtherOxidation Polymer Polyacetal / Aldol Products (Colored Polymers) Polymerization->Polymer

Caption: Potential degradation pathways leading to product discoloration.

Experimental Protocols

Protocol 1: Purity Assessment of this compound

To quantify the purity of your aldehyde, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method.[7][8]

Objective: To determine the percentage purity of this compound and identify potential impurities.

Materials:

  • Discolored this compound sample

  • High-purity solvent (e.g., Acetonitrile or Toluene)[1]

  • GC-MS system with a suitable column (e.g., DB-5 or equivalent)

  • Microsyringe

Methodology:

  • Sample Preparation:

    • Prepare a stock solution by dissolving a small, accurately weighed amount of the aldehyde in the chosen solvent (e.g., 1 mg/mL).

    • Perform serial dilutions to create a working solution suitable for GC-MS analysis (e.g., 10 µg/mL).

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the working solution into the GC-MS.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the relative peak area percentage to estimate purity.

    • Use the MS library to identify potential degradation products based on their mass spectra.

Comparison of Analytical Methods:

MethodProsCons
GC-MS High sensitivity and specificity; provides structural information for impurity identification.[9]Requires derivatization for less volatile aldehydes; thermal degradation can be an issue.[7]
HPLC-UV Good for quantitative analysis; non-destructive.May require derivatization (e.g., with DNPH) for sensitive UV detection.[7]
NMR Provides detailed structural information; good for identifying unknown impurities.Lower sensitivity compared to MS; requires higher sample concentration.
Protocol 2: General Purification by Flash Column Chromatography

If the purity assessment reveals significant impurities, you can attempt to purify the compound.

Objective: To remove colored impurities from this compound.

Materials:

  • Silica gel

  • Solvent system (e.g., Hexane/Ethyl Acetate mixture; determine ratio by TLC)

  • Flash chromatography setup (column, pump, fraction collector)

  • Rotary evaporator

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between the desired product (Rf ~0.3) and the impurities.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the discolored aldehyde in a minimum amount of the eluent and load it onto the column.

  • Elution: Run the column with the solvent system, collecting fractions. Monitor the fractions by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

  • Post-Purification: Re-run the purity analysis (Protocol 1) to confirm the success of the purification. Immediately store the purified product under ideal conditions (see FAQ Q2).

Protocol 3: Proper Handling of Air-Sensitive Aldehydes

To prevent degradation of new or purified stock, strict adherence to air-sensitive handling techniques is required.[3][4][5]

Objective: To handle this compound while minimizing exposure to air and moisture.

Workflow:

G cluster_2 Air-Sensitive Handling Workflow A Prepare Dry Glassware (Oven-dried) B Assemble and Purge with Inert Gas (N2/Ar) A->B C Transfer Reagent via Syringe through Septum B->C D Maintain Positive Inert Gas Pressure C->D E Seal Reaction Vessel Under Inert Atmosphere D->E F Clean Syringes Immediately E->F

Caption: A standard workflow for handling air-sensitive reagents like aldehydes.

References

forced degradation studies of 2,6-Dimethylisonicotinaldehyde to identify potential degradants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for forced degradation studies of 2,6-Dimethylisonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A1: Forced degradation studies are essential to understand the chemical stability of this compound under various stress conditions.[1] These studies help to:

  • Identify potential degradation products.[2]

  • Elucidate degradation pathways.[1][2]

  • Establish the intrinsic stability of the molecule.[1]

  • Develop and validate a stability-indicating analytical method, typically HPLC.[2][3]

Q2: Are forced degradation studies a regulatory requirement?

A2: Yes, regulatory agencies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) require forced degradation studies to demonstrate the specificity of stability-indicating methods.[4]

Q3: What are the typical stress conditions for this compound?

A3: Typical stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis to assess the stability of the molecule under various scenarios.[4]

Q4: What is a reasonable target for degradation in these studies?

A4: A generally accepted range for degradation is 5-20%.[4] Over-stressing the molecule can lead to the formation of secondary degradants that may not be relevant under normal storage conditions, while under-stressing may not produce a sufficient amount of degradants for detection and method development.[4][5]

Q5: What are the likely degradation pathways for this compound?

A5: Based on the structure, which contains an aldehyde group and a substituted pyridine ring, the following degradation pathways are plausible:

  • Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid (2,6-Dimethylisonicotinic acid).

  • Reduction: The aldehyde could be reduced to an alcohol ( (2,6-dimethylpyridin-4-yl)methanol).

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening or other reactions.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially leading to radical-mediated reactions or rearrangements.

Troubleshooting Guides

This section provides solutions to common problems encountered during forced degradation studies of this compound.

Problem Possible Cause(s) Troubleshooting Steps
No or very little degradation observed. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or prolong the exposure time.[4]
Excessive degradation (>20%). Stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.[4]
Poor peak shape in HPLC analysis. Inappropriate mobile phase pH for the analyte's pKa. Secondary interactions with the stationary phase. Column overload.Adjust the mobile phase pH. Use a mobile phase modifier to minimize secondary interactions. Inject a smaller sample volume or a more dilute sample.[6]
Irreproducible retention times in HPLC. Fluctuations in mobile phase composition. Temperature variations. Column degradation.Ensure proper mixing and degassing of the mobile phase. Use a column oven for temperature control. Flush or replace the column if necessary.[6]
Mass balance is not within the acceptable range (typically 95-105%). Co-elution of degradants with the parent peak. Degradants do not have a UV chromophore. Formation of volatile or non-UV active degradants. Different response factors of degradants.Check peak purity using a photodiode array (PDA) detector. Use a mass spectrometer (MS) detector to look for co-eluting or non-UV active peaks. If major degradants are identified, determine their individual response factors.

Experimental Protocols

Detailed methodologies for key forced degradation experiments are provided below. A starting concentration of 1 mg/mL of this compound is recommended.

Acid Hydrolysis
  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add an equal volume of 0.1 N HCl.

  • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Analyze a control sample of the compound in the solvent without acid.[4]

Base Hydrolysis
  • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Add an equal volume of 0.1 N NaOH.

  • Maintain the solution at room temperature for a specified period.

  • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Analyze a control sample of the compound in the solvent without base.[4]

Oxidative Degradation
  • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for a specified period.

  • At each time point, withdraw a sample, dilute with the mobile phase, and analyze by HPLC.

  • Analyze a control sample of the compound in the solvent without H₂O₂.[4]

Thermal Degradation
  • Place the solid this compound in a controlled temperature oven (e.g., 70°C).

  • Expose the sample for a defined period (e.g., 1, 3, 7 days).

  • At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

Photolytic Degradation
  • Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be protected from light.

  • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation

Table 1: Potential Degradants of this compound and Analytical Methods
Potential Degradant Predicted Structure Formation Condition Recommended Analytical Technique
2,6-Dimethylisonicotinic acid
alt text
OxidativeHPLC-UV, LC-MS
(2,6-dimethylpyridin-4-yl)methanol
alt textmethanol)
Reductive (less common in standard forced degradation)HPLC-UV, LC-MS, GC-MS
Pyridine ring-opened productsVariousExtreme acidic/basic hydrolysis, PhotolyticLC-MS/MS for structural elucidation

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare 1 mg/mL solution of This compound B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Base Hydrolysis (0.1 N NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid, 70°C) A->E F Photolytic (ICH Guidelines) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I HPLC-UV/PDA Analysis H->I J LC-MS for Identification I->J K Assess % Degradation I->K L Identify Degradants J->L M Propose Degradation Pathways K->M L->M

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

G A This compound B 2,6-Dimethylisonicotinic acid A->B Oxidation (H₂O₂) C (2,6-dimethylpyridin-4-yl)methanol A->C Reduction D Ring-opened Products A->D Hydrolysis (Acid/Base) Photolysis

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for 2,6-Dimethylisonicotinaldehyde Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. 2,6-Dimethylisonicotinaldehyde, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides an objective comparison of a typical validated Reverse-Phase HPLC (RP-HPLC) method for determining the purity of this compound against other viable analytical techniques. Detailed experimental protocols and representative validation data are presented to assist in the selection and implementation of a suitable analytical strategy.

Workflow for HPLC Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for purity assessment, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

HPLC Method Validation Workflow A Method Development & Optimization B Method Validation Protocol A->B Define Parameters C System Suitability Testing (SST) B->C Initiate Validation D Specificity / Selectivity C->D Verify System Performance E Linearity & Range D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Robustness H->I J Validation Report & Method Finalization I->J Compile & Approve

Caption: Workflow for the validation of an HPLC method for purity analysis.

Proposed HPLC Method and Validation Data

A robust RP-HPLC method with UV detection is proposed for the purity determination of this compound. The following tables summarize the chromatographic conditions and the quantitative data from a representative method validation study.

Table 1: Proposed Chromatographic Conditions

ParameterCondition
Instrument HPLC System with UV Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 min, then hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Table 2: Summary of HPLC Method Validation Data

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank, placebo, or known impurities at the retention time of the main peak.Pass. Peak is spectrally pure and well-resolved from impurities.
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9998
Range 50% - 150% of the nominal concentration0.5 - 1.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision - Repeatability (% RSD) ≤ 2.0%0.45%
Precision - Intermediate (% RSD) ≤ 2.0%0.82%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Robustness % RSD of results should be ≤ 2.0% after minor changes.Pass. Method is robust to minor changes in flow rate and mobile phase composition.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation of impurities or the absence of a reference standard.

Table 3: Comparison of Analytical Methods for Purity Determination

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Robust, reproducible, highly quantitative, and widely available.Requires a chromophore for detection. May not resolve all impurities. Co-eluting impurities can lead to inaccurate results.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.Excellent for volatile impurities. Provides structural information for impurity identification.This compound may require derivatization to improve volatility. High temperatures can cause degradation of thermally labile compounds.
Quantitative NMR (qNMR) Measures the ratio of the integrated signal of the analyte to that of a certified internal standard of known purity.A primary ratio method; does not require a reference standard of the analyte. Provides structural information and can quantify multiple components simultaneously. Non-destructive.[1]Lower sensitivity compared to chromatographic methods. Requires a more expensive and specialized instrument. Sample must be soluble in deuterated solvents.[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Offers higher sensitivity and selectivity than HPLC-UV. Provides molecular weight information, aiding in the identification of unknown impurities.More complex and expensive instrumentation. Matrix effects can suppress ionization and affect quantitation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the HPLC method validation.

High-Performance Liquid Chromatography (HPLC) Method
  • Objective: To determine the purity of this compound by calculating the area percentage of the main peak.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, and data acquisition software.

  • Procedure:

    • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Degas both solutions before use.

    • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile/Water 50:50) to get a stock solution of 100 µg/mL. Further dilute to a working concentration of 1.0 µg/mL.

    • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

    • Chromatographic Analysis: Set up the HPLC system with the conditions specified in Table 1. Inject the diluent (blank), followed by the standard solution (five replicate injections for system suitability) and then the sample solution.

    • Calculation: Calculate the purity by determining the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Validation Protocol for Accuracy
  • Objective: To assess the closeness of the experimental value to the true value.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Spike a placebo (if a formulated product is being tested) or diluent with the stock solution to achieve concentrations at three levels: 80%, 100%, and 120% of the nominal sample concentration.

    • Prepare three independent samples at each concentration level.

    • Analyze these nine samples using the HPLC method.

    • Calculate the percent recovery for each sample. The mean recovery at each level should be within 98.0% to 102.0%.

References

A Comparative Guide to the Reactivity of 2,6-Dimethylisonicotinaldehyde and Other Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2,6-dimethylisonicotinaldehyde against other common pyridine aldehydes, namely pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, and pyridine-4-carboxaldehyde. The reactivity of these compounds is of significant interest in medicinal chemistry and organic synthesis, where they serve as versatile building blocks. While direct comparative kinetic data for this compound is limited in publicly available literature, this guide leverages established principles of physical organic chemistry to predict and explain the differences in their reactivity.

Theoretical Underpinnings of Reactivity

The reactivity of the aldehyde functional group in pyridine aldehydes is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric effects imparted by the pyridine ring and its substituents.

Electronic Effects of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally increases the electrophilicity of the aldehyde's carbonyl carbon compared to benzaldehyde. The position of the aldehyde group relative to the nitrogen atom modulates this effect:

  • Pyridine-4-carboxaldehyde (Isonicotinaldehyde): The aldehyde group is at the 4-position, para to the nitrogen. The nitrogen exerts a strong electron-withdrawing resonance effect, significantly increasing the electrophilicity of the carbonyl carbon.

  • Pyridine-2-carboxaldehyde: The aldehyde group is at the 2-position, ortho to the nitrogen. Similar to the 4-isomer, the nitrogen's electron-withdrawing effect increases the carbonyl's reactivity.

  • Pyridine-3-carboxaldehyde: The aldehyde group is at the 3-position, meta to the nitrogen. The electron-withdrawing effect is primarily inductive and less pronounced than in the 2- and 4-isomers.

Electronic and Steric Effects of Methyl Groups in this compound:

  • Electronic Effect: The two methyl groups at the 2- and 6-positions are electron-donating. This partially counteracts the electron-withdrawing effect of the pyridine nitrogen, slightly reducing the electrophilicity of the carbonyl carbon at the 4-position compared to the unsubstituted pyridine-4-carboxaldehyde.

  • Steric Hindrance: The most significant impact of the two methyl groups is steric hindrance. Their presence ortho to the nitrogen and meta to the aldehyde group can impede the approach of nucleophiles to the carbonyl carbon. This steric shielding is expected to be the dominant factor governing the reactivity of this compound.

Comparative Reactivity Analysis

Based on the interplay of electronic and steric effects, we can predict the relative reactivity of these aldehydes in nucleophilic addition and condensation reactions.

Table 1: Qualitative Comparison of Pyridine Aldehyde Reactivity

CompoundKey Structural FeaturesExpected Aldehyde ElectrophilicityExpected Steric HindrancePredicted Overall Reactivity
Pyridine-4-carboxaldehyde Aldehyde para to nitrogenHighLowHigh
Pyridine-2-carboxaldehyde Aldehyde ortho to nitrogenHighModerateModerate to High
Pyridine-3-carboxaldehyde Aldehyde meta to nitrogenModerateLowModerate
This compound Aldehyde para to nitrogen, two ortho methyl groupsHigh (slightly reduced by methyl groups)HighLow

The predicted order of reactivity is: Pyridine-4-carboxaldehyde > Pyridine-2-carboxaldehyde > Pyridine-3-carboxaldehyde > this compound

The significantly lower predicted reactivity of this compound is primarily attributed to the substantial steric hindrance from the two methyl groups flanking the pyridine nitrogen.

Quantitative Reactivity Data: An Illustrative Example

To provide a quantitative context, a study on the carbinolamine formation between pyridine-4-carboxaldehyde and sarcosine reported a rate constant.[1]

Table 2: Exemplary Kinetic Data for Pyridine-4-carboxaldehyde

ReactionReactantRate Constant (k)Conditions
Carbinolamine formationSarcosine1.0 (±0.25) x 10⁴ M⁻¹ sec⁻¹Uncatalyzed

This value highlights the high reactivity of pyridine-4-carboxaldehyde. A direct quantitative comparison would necessitate determining the rate constants for this compound and the other pyridine aldehydes under identical experimental conditions.

Experimental Protocols for Comparative Kinetic Analysis

To obtain reliable comparative kinetic data, a standardized experimental protocol is essential. The Knoevenagel condensation is a suitable model reaction for this purpose, as the reaction rate is sensitive to the electrophilicity of the aldehyde.

Protocol: Comparative Kinetics of Pyridine Aldehydes via Knoevenagel Condensation Monitored by UV-Vis Spectroscopy

1. Objective: To determine the second-order rate constants for the reaction of different pyridine aldehydes with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).

2. Materials:

  • Pyridine-4-carboxaldehyde
  • Pyridine-2-carboxaldehyde
  • Pyridine-3-carboxaldehyde
  • This compound
  • Malononitrile (or other active methylene compound)
  • Basic catalyst (e.g., piperidine, triethylamine)
  • Solvent (e.g., ethanol, acetonitrile)
  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

3. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each pyridine aldehyde, the active methylene compound, and the catalyst in the chosen solvent at known concentrations.
  • Determination of λmax: Record the UV-Vis spectrum of the product of each reaction to determine the wavelength of maximum absorbance (λmax). This will be the wavelength used for kinetic monitoring.
  • Kinetic Run:
  • Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 25 °C).
  • In a quartz cuvette, mix the pyridine aldehyde solution and the active methylene compound solution.
  • Initiate the reaction by adding a small, precise volume of the catalyst solution.
  • Immediately start recording the absorbance at the predetermined λmax as a function of time.
  • Data Analysis:
  • Assuming pseudo-first-order conditions (if one reactant is in large excess) or second-order kinetics, plot the appropriate function of concentration versus time.
  • The slope of the resulting linear plot will be used to calculate the rate constant (k).
  • Comparison: Repeat the experiment for each pyridine aldehyde under identical conditions. A direct comparison of the determined rate constants will provide a quantitative measure of their relative reactivities.

Visualizations

G cluster_factors Factors Influencing Reactivity cluster_aldehydes Pyridine Aldehydes Electronic_Effects Electronic Effects P4CA Pyridine-4-carboxaldehyde Electronic_Effects->P4CA -R (strong activation) P2CA Pyridine-2-carboxaldehyde Electronic_Effects->P2CA -I, -R (strong activation) P3CA Pyridine-3-carboxaldehyde Electronic_Effects->P3CA -I (moderate activation) DMIA This compound Electronic_Effects->DMIA -R, +I (activation reduced) Steric_Effects Steric Effects Steric_Effects->P4CA Low Steric_Effects->P2CA Moderate Steric_Effects->P3CA Low Steric_Effects->DMIA High Reactivity Overall Reactivity P4CA->Reactivity High P2CA->Reactivity Moderate-High P3CA->Reactivity Moderate DMIA->Reactivity Low

Caption: Factors influencing the reactivity of pyridine aldehydes.

G cluster_workflow Experimental Workflow for Kinetic Analysis Start Start Prep Prepare Stock Solutions (Aldehydes, Nucleophile, Catalyst) Start->Prep Lambda Determine λmax of Reaction Product Prep->Lambda Kinetics Perform Kinetic Run (Mix reagents, monitor absorbance vs. time) Lambda->Kinetics Analysis Data Analysis (Plot data, calculate rate constant k) Kinetics->Analysis Compare Compare Rate Constants Analysis->Compare End End Compare->End

Caption: General experimental workflow for comparative kinetic analysis.

Conclusion

The reactivity of pyridine aldehydes is a nuanced interplay of electronic and steric factors. While the electron-withdrawing nature of the pyridine ring generally enhances the electrophilicity of the aldehyde group, the position of the aldehyde and the presence of other substituents can significantly alter this reactivity. In the case of this compound, the two methyl groups introduce substantial steric hindrance, which is predicted to be the dominant factor, rendering it significantly less reactive than pyridine-2-, 3-, and 4-carboxaldehydes. For a definitive quantitative comparison, direct experimental investigation under standardized conditions is recommended. This guide provides a foundational understanding and a practical framework for researchers to conduct such comparative studies.

References

comparing the steric effects of 2,6-dimethyl vs. other substitution patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of substituents on an aromatic ring profoundly influences a molecule's reactivity, conformational preference, and biological activity. Among various substitution patterns, the 2,6-dimethyl motif presents a unique steric environment that can dramatically alter a compound's properties compared to other isomeric forms. This guide provides an objective comparison of the steric effects of 2,6-dimethyl substitution versus other patterns, supported by experimental data and detailed methodologies.

Executive Summary

The 2,6-dimethyl substitution pattern imposes significant steric hindrance around the ipso-carbon and the functional group attached to it. This steric bulk restricts bond rotation, influences the planarity of the molecule, and can either hinder or, in some cases, promote specific chemical reactions and biological interactions. Compared to its 2,4- and 3,5-dimethyl isomers, the 2,6-disubstituted analogue consistently demonstrates the most pronounced steric effects, leading to slower reaction rates in many cases and distinct conformational preferences.

Data Presentation: Quantitative Comparison of Steric Effects

The following tables summarize quantitative data from various experimental studies, highlighting the impact of the 2,6-dimethyl substitution pattern on reaction kinetics and enzyme inhibition compared to other substitution patterns.

Table 1: Kinetic Data for the Oxidation of Dimethylphenol Isomers

This table presents the kinetic parameters for the enzymatic hydroxylation of different dimethylphenol isomers by a two-component flavin-dependent monooxygenase system (MpdAB). The data reveals how the position of the methyl groups affects the enzyme's affinity (Km) and catalytic efficiency (kcat/Km) for the substrate.

CompoundSubstitution PatternApparent Km (mM)[1]kcat/Km (s-1mM-1)[1]
2,6-Dimethylphenol2,6-0.12 ± 0.014.02
2,3,6-Trimethylphenol2,3,6-0.17 ± 0.012.84

Analysis: The lower Km value for 2,6-dimethylphenol suggests a higher binding affinity to the enzyme's active site compared to the more substituted 2,3,6-trimethylphenol.[1] The higher catalytic efficiency (kcat/Km) for 2,6-dimethylphenol indicates that its specific orientation within the active site is more favorable for the hydroxylation reaction.[1] This highlights that while steric hindrance can be a factor, the specific topology of the active site can accommodate and even favor certain substitution patterns.

Table 2: Relative Reaction Rates in SN2 Reactions
Substrate TypeRelative Rate
MethylFastest
PrimaryFast
SecondarySlow
TertiaryNo Reaction

Analysis: The rate-determining step of an SN2 reaction involves the backside attack of a nucleophile on the carbon atom bearing the leaving group.[2][3] In the case of a 2,6-dimethyl-substituted benzyl halide, the two ortho-methyl groups create significant steric hindrance, shielding the benzylic carbon from the approaching nucleophile. This steric impediment is expected to dramatically decrease the reaction rate compared to a 3,5-dimethylbenzyl halide (a primary halide with less steric hindrance around the reaction center) or a 2,4-dimethylbenzyl halide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to assessing steric effects.

Protocol 1: Enzymatic Kinetic Assay for Dimethylphenol Hydroxylation

This protocol is based on the characterization of the 2,6-dimethylphenol monooxygenase MpdAB.[1]

Objective: To determine the Michaelis-Menten kinetic parameters (Km and kcat) for the enzymatic hydroxylation of various dimethylphenol isomers.

Materials:

  • Purified MpdA and MpdB proteins

  • Dimethylphenol substrates (2,6-dimethylphenol, 2,4-dimethylphenol, 3,5-dimethylphenol)

  • NADH

  • Flavin adenine dinucleotide (FAD)

  • Phosphate buffer (pH 7.5)

  • Spectrophotometer capable of monitoring NADH consumption at 340 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, FAD, and NADH in a quartz cuvette.

  • Add a fixed concentration of MpdA and MpdB to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of the dimethylphenol substrate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6.22 mM-1cm-1).

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Calculate kcat from the equation Vmax = kcat[E]total, where [E]total is the total enzyme concentration.

  • Determine the catalytic efficiency as the ratio kcat/Km.

Protocol 2: General Procedure for Monitoring SN2 Reaction Kinetics

This is a general protocol for comparing the rates of SN2 reactions of different substituted benzyl halides.

Objective: To determine the relative rate constants for the reaction of a nucleophile with various dimethyl-substituted benzyl halides.

Materials:

  • Dimethyl-substituted benzyl halides (e.g., 2,6-dimethylbenzyl bromide, 2,4-dimethylbenzyl bromide, 3,5-dimethylbenzyl bromide)

  • Nucleophile (e.g., sodium iodide in acetone)

  • Aprotic polar solvent (e.g., acetone)

  • Thermostatted reaction vessel

  • Method for monitoring the reaction progress (e.g., HPLC, GC, or titration of the formed halide ion)

Procedure:

  • Prepare solutions of the benzyl halide and the nucleophile of known concentrations in the chosen solvent.

  • Equilibrate the solutions to the desired reaction temperature in the thermostatted vessel.

  • Initiate the reaction by mixing the two solutions.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the quenched aliquots to determine the concentration of the reactant or product.

  • Plot the concentration of the reactant versus time and determine the rate constant from the integrated rate law for a second-order reaction.

  • Repeat the experiment for each of the isomeric benzyl halides under identical conditions to compare their rate constants.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the study of steric effects.

Steric_Hindrance_SN2 cluster_26 2,6-Dimethylbenzyl Bromide cluster_35 3,5-Dimethylbenzyl Bromide Nu Nucleophile C_alpha_26 Benzylic Carbon Nu->C_alpha_26 Hindered Attack Br Br C_alpha_26->Br Me1_26 CH3 Me2_26 CH3 Aryl_26 Aromatic Ring Aryl_26->C_alpha_26 Aryl_26->Me1_26 Aryl_26->Me2_26 Nu_35 Nucleophile C_alpha_35 Benzylic Carbon Nu_35->C_alpha_35 Unhindered Attack Br_35 Br C_alpha_35->Br_35 Aryl_35 Aromatic Ring Aryl_35->C_alpha_35 Conformational_Restriction cluster_26_conf 2,6-Dimethylphenyl Group cluster_35_conf 3,5-Dimethylphenyl Group Aryl_26_conf Aromatic Ring Subst_26 Substituent Aryl_26_conf->Subst_26 Restricted Rotation Me1_26_conf CH3 Aryl_26_conf->Me1_26_conf Me2_26_conf CH3 Aryl_26_conf->Me2_26_conf Aryl_35_conf Aromatic Ring Subst_35 Substituent Aryl_35_conf->Subst_35 Free Rotation

References

A Comparative Guide to Analytical Method Validation for the Quantification of 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the accurate and precise quantification of 2,6-Dimethylisonicotinaldehyde, a key intermediate in various chemical syntheses. The selection of an appropriate analytical technique is critical for quality control, process monitoring, and stability testing in research and drug development. This document outlines the experimental protocols and performance data for three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance metrics for the quantification of this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.

Parameter HPLC-UV with DNPH Derivatization GC-MS with PFBHA Derivatization UV-Vis Spectrophotometry (Direct Measurement)
Principle Separation based on polarity, detection of DNPH derivativeSeparation based on volatility and mass-to-charge ratio of PFBHA derivativeMeasurement of light absorbance by the analyte
Linearity (r²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL~3 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%
Sample Throughput ModerateModerate to HighHigh
Selectivity HighVery HighLow to Moderate
Instrumentation Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for the analysis of aldehydes.[1] To enhance sensitivity and selectivity, a pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is often employed, which converts the aldehyde into a hydrazone derivative that can be detected at a specific wavelength.[2][3]

a. Sample Preparation (Derivatization):

  • A standard solution of this compound is prepared in acetonitrile.

  • An acidic solution of DNPH is added to the sample.

  • The mixture is incubated at a controlled temperature to allow for the derivatization reaction to complete.

  • The resulting solution containing the DNPH derivative is then diluted to a suitable concentration for HPLC analysis.

b. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[2]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 20 µL[2]

  • Detection Wavelength: 360 nm (for the DNPH derivative)[2]

  • Column Temperature: 30 °C[2]

c. Validation Parameters:

  • Linearity: A calibration curve is generated by analyzing a series of standard solutions of the derivatized analyte at different concentrations.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: Assessed by repeatedly analyzing the same sample to determine the relative standard deviation (RSD).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the quantification of volatile and semi-volatile compounds.[1] For aldehydes, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common approach to improve chromatographic properties and detection limits.

a. Sample Preparation (Derivatization):

  • A solution of this compound is prepared in an appropriate solvent.

  • A solution of PFBHA is added to the sample.

  • The reaction is allowed to proceed at a specific temperature and time.

  • The resulting oxime derivative is then extracted using a suitable solvent (e.g., hexane) for GC-MS analysis.

b. GC-MS Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-1701, 30 m x 0.25 mm, 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Injection Mode: Splitless injection.[4]

  • Inlet Temperature: 250 °C.[4]

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components.[4]

  • Ion Source: Electron Ionization (EI).[4]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity.

c. Validation Parameters:

  • Linearity: Established by analyzing a range of standard concentrations of the PFBHA-derivatized analyte.

  • Accuracy: Evaluated through spike and recovery experiments.

  • Precision: Determined from the RSD of replicate measurements.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique for the quantification of compounds that absorb light in the UV-visible range.[5] While it may lack the selectivity of chromatographic methods, it can be suitable for the analysis of relatively pure samples.

a. Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol).

  • A series of standard solutions are prepared by diluting the stock solution.

b. Spectrophotometric Measurement:

  • The UV-Vis spectrophotometer is blanked using the solvent.

  • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound.

  • The absorbance of the unknown sample is also measured at the same wavelength.

c. Validation Parameters:

  • Linearity: A calibration curve is constructed by plotting absorbance versus concentration for the standard solutions.

  • Accuracy: Assessed by the standard addition method or by analyzing a certified reference material if available.

  • Precision: Determined by the RSD of absorbance measurements of a single sample.

Mandatory Visualization

The following diagrams illustrate the workflows for the analytical method validation and the general process of aldehyde quantification.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_protocol 2. Protocol Development cluster_execution 3. Validation Execution cluster_documentation 4. Documentation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method sample_prep Optimize Sample Preparation select_method->sample_prep instrument_params Define Instrument Parameters sample_prep->instrument_params validation_params Select Validation Parameters instrument_params->validation_params linearity Linearity & Range validation_params->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision selectivity Selectivity/Specificity precision->selectivity lod_loq LOD & LOQ selectivity->lod_loq robustness Robustness lod_loq->robustness compile_data Compile & Analyze Data robustness->compile_data validation_report Prepare Validation Report compile_data->validation_report

Caption: Workflow for Analytical Method Validation.

Aldehyde_Quantification_Workflow cluster_sample Sample Handling cluster_derivatization Derivatization (Optional) cluster_analysis Instrumental Analysis cluster_quantification Data Processing & Quantification sample_collection Sample Collection sample_preparation Sample Preparation sample_collection->sample_preparation add_reagent Add Derivatizing Reagent (e.g., DNPH, PFBHA) sample_preparation->add_reagent reaction Incubate for Reaction add_reagent->reaction injection Inject into Instrument (HPLC, GC, Spectrophotometer) reaction->injection separation_detection Separation & Detection injection->separation_detection peak_integration Peak Integration / Absorbance Measurement separation_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Calculate Concentration calibration_curve->concentration_calc

Caption: General Workflow for Aldehyde Quantification.

References

A Comparative Guide to Establishing the Purity of Synthesized 2,6-Dimethylisonicotinaldehyde by qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for establishing the purity of 2,6-Dimethylisonicotinaldehyde.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment, offering direct, SI-traceable quantification without the need for a specific reference standard of the analyte.[1][2] Its accuracy and precision make it an invaluable tool in pharmaceutical quality control and stability studies.[3]

Comparison of Analytical Methods for Purity Determination

The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte, potential impurities, and the desired level of accuracy. Below is a comparison of qNMR with other common methods for aldehyde analysis.

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/DAD)
Principle Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[2]Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection by flame ionization.[4]Separation of compounds based on their differential distribution between a stationary and a mobile phase, with detection via UV-Vis absorbance.[5]
Primary Use Provides absolute purity determination against a certified internal standard and structural confirmation.[4]Excellent for separating and quantifying volatile impurities, providing a detailed impurity profile.[4]Widely used for the analysis of non-volatile or thermally labile compounds. Derivatization is often required for aldehydes.[5][6]
Quantification Absolute (with a certified internal standard).[4]Relative (requires a reference standard for absolute purity unless all impurities are known and have the same response factor).[4]Relative (requires a reference standard for each analyte).
Sample Throughput Moderate.High.[4]High.
Selectivity High (structure-specific).[4]High (separation-based).[4]High (separation-based).
Advantages - Direct and linear response.[2]- High precision with low uncertainty.[3]- Non-destructive.- Provides structural information.- High resolution for complex mixtures.- High sensitivity for volatile compounds.- Versatile for a wide range of compounds.- Good sensitivity with UV detectors.[5]
Limitations - Lower sensitivity compared to chromatographic methods.- Potential for signal overlap in complex mixtures.[2]- Requires a highly pure internal standard.[7]- Requires volatile and thermally stable analytes.- Response factors can vary between compounds.- Derivatization can add complexity and potential for side reactions.[5]- Mobile phase consumption.

Experimental Protocol: Purity Determination of this compound by ¹H-qNMR

This protocol outlines the steps for determining the purity of synthesized this compound using ¹H-qNMR with an internal standard.

1. Materials and Reagents:

  • Synthesized this compound (expected purity ~98%)

  • Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB) (Certified Reference Material, purity ≥ 99.5%)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision analytical balance (readability ± 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

2. Selection of Internal Standard and Solvent: 1,4-Bis(trimethylsilyl)benzene (BTMSB) is chosen as the internal standard due to its chemical stability, high purity, and the presence of sharp singlet signals in regions of the ¹H NMR spectrum that are unlikely to overlap with the analyte signals.[8] Its aromatic and trimethylsilyl protons provide well-separated resonances.[8] CDCl₃ is selected as the solvent due to the expected good solubility of the non-polar analyte and the internal standard.[8]

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the BTMSB internal standard into the same vial. A 1:1 to 2:1 molar ratio of analyte to internal standard is recommended.[9]

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with a 30° pulse angle to ensure full relaxation between scans.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time (AQ): ≥ 3 seconds

    • Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton (a D1 of 30 seconds is generally sufficient for quantitative accuracy).

    • Number of Scans (NS): 8 to 32 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).[10]

    • Temperature: 298 K

5. Data Processing:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.[10]

  • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aldehyde proton signal (around 10 ppm) and the two equivalent methyl group signals (around 2.6 ppm) are suitable for quantification. For BTMSB, the singlet from the 18 equivalent trimethylsilyl protons (around 0.25 ppm) is ideal.[8]

6. Purity Calculation:

The purity of the analyte (Purityₐ) is calculated using the following equation:

Purityₐ (%) = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (Mₐ / Mᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ

Where:

  • Iₐ and Iᵢₛ are the integral values of the analyte and internal standard signals, respectively.

  • Nₐ and Nᵢₛ are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

  • Mₐ and Mᵢₛ are the molar masses of the analyte (135.17 g/mol ) and internal standard (222.42 g/mol ), respectively.

  • mₐ and mᵢₛ are the masses of the analyte and internal standard, respectively.

  • Purityᵢₛ is the certified purity of the internal standard.

Workflow for Purity Determination by qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Weigh Analyte (this compound) weigh_is Weigh Internal Standard (BTMSB) dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and IS Signals processing->integration calculation Calculate Purity using qNMR Equation integration->calculation result Purity Result calculation->result

References

A Comparative Guide to the Synthetic Routes of 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,6-Dimethylisonicotinaldehyde, a key building block in the synthesis of various pharmaceuticals and fine chemicals, presents a unique synthetic challenge in achieving selective functionalization of the pyridine ring. This guide provides a comparative analysis of established synthetic routes to this valuable compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies: An Overview

The primary approaches to the synthesis of this compound revolve around the selective oxidation of one of the methyl groups of 2,6-lutidine or the introduction of a formyl group at the 4-position of the 2,6-dimethylpyridine core. This guide will detail a prominent and well-documented method: the oxidation of a hydroxymethyl intermediate.

Route 1: Oxidation of (2,6-Dimethylpyridin-4-yl)methanol

This widely utilized two-step method involves the initial hydroxymethylation of 2,6-lutidine followed by the oxidation of the resulting alcohol to the desired aldehyde. A specific protocol for the second step, the oxidation, is detailed in the literature.

Experimental Protocol:

A solution of (2,6-dimethylpyridin-4-yl)methanol (1.0 g, 7.29 mmol) in dichloromethane (25 mL) is added to a stirred suspension of pyridinium chlorochromate (PCC) (2.35 g, 10.9 mmol) in dichloromethane (25 mL). The resulting mixture is stirred at room temperature for 2 hours. Following the reaction, the mixture is diluted with diethyl ether (50 mL) and filtered through a bed of silica gel. The filtrate is then concentrated under reduced pressure to yield the crude product, which is further purified by chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

ParameterValue
Starting Material (2,6-Dimethylpyridin-4-yl)methanol
Reagents Pyridinium chlorochromate (PCC), Dichloromethane
Reaction Time 2 hours
Temperature Room Temperature
Yield 0.85 g (85%)
Purification Silica gel chromatography

Logical Workflow for Route 1:

cluster_0 Route 1: Oxidation of (2,6-Dimethylpyridin-4-yl)methanol A 2,6-Lutidine B (2,6-Dimethylpyridin-4-yl)methanol A->B Hydroxymethylation (details not specified in source) C This compound B->C Oxidation with PCC (85% Yield)

Caption: Synthetic pathway from 2,6-Lutidine to this compound via a hydroxymethyl intermediate.

Comparison of Synthetic Routes

While a comprehensive comparison with alternative routes is limited by the availability of detailed, published experimental data for other methods, the oxidation of (2,6-dimethylpyridin-4-yl)methanol stands out as a high-yielding and well-documented procedure. Other potential, though less detailed, strategies include:

  • Formylation of 2,6-Lutidine: Direct introduction of a formyl group at the 4-position of 2,6-lutidine is another theoretical possibility. However, electrophilic aromatic substitution on the pyridine ring is generally difficult and often requires harsh conditions, which can lead to low yields and side products.

  • Multi-step Synthesis from other Pyridine Derivatives: Building the desired molecule from a more functionalized pyridine precursor is a viable strategy, though it typically involves a longer synthetic sequence.

Conclusion

For researchers requiring a reliable and high-yielding synthesis of this compound, the two-step process involving the preparation and subsequent oxidation of (2,6-dimethylpyridin-4-yl)methanol is the most robust and well-documented method available in the current literature. The high yield and straightforward experimental protocol make it an attractive choice for both small-scale research and larger-scale production campaigns. Further research into direct, selective oxidation or formylation methods could provide more atom-economical routes in the future.

Cross-Validation of Analytical Results for 2,6-Dimethylisonicotinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common analytical techniques for the characterization and quantification of 2,6-Dimethylisonicotinaldehyde: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of an appropriate analytical method is critical for ensuring the purity, identity, and stability of this compound in research and development settings. This document outlines the experimental protocols for each method and presents a comparative summary of expected analytical data to aid in cross-validation of results.

Comparative Analytical Data

The following tables summarize the expected quantitative data for the analysis of this compound using HPLC-UV (after derivatization with 2,4-dinitrophenylhydrazine), GC-MS, and ¹H NMR. These values are based on established analytical principles and data from structurally similar compounds.

Table 1: HPLC-UV Data (Post-derivatization with DNPH)

ParameterExpected Value
AnalyteThis compound-DNPH
Retention Time (t R )~ 8.5 min
λ max365 nm
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantitation (LOQ)~ 0.3 µg/mL
Linearity (r²)> 0.999

Table 2: GC-MS Data

ParameterExpected Value
AnalyteThis compound
Retention Time (t R )~ 12.2 min
Molecular Ion [M]⁺m/z 135
Key Fragment Ionsm/z 134, 106, 78, 51
Ionization ModeElectron Ionization (EI)

Table 3: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ)MultiplicityIntegrationAssignment
~ 10.1 ppmSinglet1HAldehyde (-CHO)
~ 7.6 ppmSinglet2HAromatic (H-3, H-5)
~ 2.6 ppmSinglet6HMethyl (-CH₃)

Experimental Protocols

Detailed methodologies for each of the cited analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method involves the derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone, which can be readily detected by UV spectroscopy.

1. Sample Preparation (DNPH Derivatization):

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.

  • To 1 mL of the sample stock solution, add 1 mL of the DNPH reagent.

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Allow the solution to cool to room temperature and dilute with acetonitrile as needed.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 365 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the direct analysis of the volatile aldehyde, providing both retention time and mass spectral data for identification.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

  • Dilute the stock solution to the desired concentration range (e.g., 1-100 µg/mL) with dichloromethane.

2. GC-MS Conditions:

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 90°

  • Acquisition Time: 4.0 s

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 2,6-Dimethyl- isonicotinaldehyde Derivatization Derivatization (60°C, 30 min) Sample->Derivatization DNPH DNPH Reagent DNPH->Derivatization HPLC HPLC System Derivatization->HPLC UV_Detector UV Detector (365 nm) HPLC->UV_Detector Data Chromatogram (Retention Time) UV_Detector->Data

Caption: HPLC-UV analysis workflow with DNPH derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 2,6-Dimethyl- isonicotinaldehyde Dilution Dilution Sample->Dilution Solvent Dichloromethane Solvent->Dilution GC Gas Chromatograph Dilution->GC MS Mass Spectrometer GC->MS Data Chromatogram & Mass Spectrum MS->Data

Caption: GC-MS analysis workflow for volatile compounds.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample 2,6-Dimethyl- isonicotinaldehyde Dissolution Dissolution Sample->Dissolution Solvent CDCl₃ with TMS Solvent->Dissolution NMR_Spec NMR Spectrometer (400 MHz) Dissolution->NMR_Spec Data ¹H NMR Spectrum (Chemical Shifts) NMR_Spec->Data

Caption: Workflow for structural elucidation by NMR spectroscopy.

A Comparative Guide to Assessing the Lot-to-Lot Variability of Commercial 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistency of starting materials is paramount to ensure the reproducibility and reliability of experimental results and the quality of the final product. This guide provides a framework for assessing the lot-to-lot variability of commercial 2,6-Dimethylisonicotinaldehyde, a key building block in the synthesis of various pharmaceutical compounds. While specific data for this compound is not publicly available, this guide presents a comparative analysis using hypothetical data to illustrate the recommended evaluation process.

The assessment focuses on purity and impurity profiling, which are critical quality attributes that can vary between different manufacturing batches and suppliers. The methodologies described herein are standard analytical techniques for the characterization of organic compounds.

Data Presentation

The following tables summarize hypothetical quantitative data from the analysis of three different lots of this compound from three different commercial suppliers.

Table 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Lot NumberSupplierRetention Time (min)Purity (%)
Lot A-001Supplier X8.599.5
Lot B-002Supplier Y8.598.8
Lot C-003Supplier Z8.699.1

Table 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Lot NumberSupplierImpurity 1 (Retention Time, %)Impurity 2 (Retention Time, %)Total Impurities (%)
Lot A-001Supplier X2,6-Lutidine (5.2 min, 0.2%)Unidentified (6.8 min, 0.1%)0.5
Lot B-002Supplier Y2,6-Lutidine (5.2 min, 0.5%)Oxidation product (9.1 min, 0.4%)1.2
Lot C-003Supplier Z2,6-Lutidine (5.3 min, 0.3%)Unidentified (7.1 min, 0.3%)0.9

Table 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Analysis

Lot NumberSupplierAssay (% w/w)
Lot A-001Supplier X99.3
Lot B-002Supplier Y98.5
Lot C-003Supplier Z99.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of this compound and to separate it from potential impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

    • Set up the HPLC system with a suitable gradient program (e.g., 10% to 90% acetonitrile over 20 minutes).

    • Inject the sample and record the chromatogram.

    • Calculate the purity by the area percentage of the main peak relative to the total area of all peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

  • Objective: To identify and quantify volatile impurities in the this compound samples.

  • Instrumentation: A GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 35-500.

  • Procedure:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane.

    • Inject 1 µL of the solution into the GC-MS.

    • Analyze the resulting chromatogram to identify peaks corresponding to impurities.

    • Use the MS library to identify the structure of the impurities.

    • Quantify the impurities based on their peak areas relative to the main peak.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Assay

  • Objective: To determine the absolute content (assay) of this compound in the commercial samples.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Reagents: Deuterated chloroform (CDCl3) and a high-purity internal standard (e.g., maleic anhydride).

  • Procedure:

    • Accurately weigh about 15 mg of the this compound sample and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of CDCl3 (e.g., 0.7 mL).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 s) to ensure accurate integration.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the assay of the analyte using the known purity and weight of the internal standard and the integral values.

Mandatory Visualization

The following diagram illustrates the general workflow for assessing the lot-to-lot variability of a commercial chemical.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion reception Receive Lots A, B, C documentation Review Certificates of Analysis reception->documentation prep Sample Preparation for Analysis documentation->prep hplc HPLC Purity Analysis prep->hplc gcms GC-MS Impurity Profiling prep->gcms qnmr qNMR Assay prep->qnmr data_analysis Analyze Chromatograms & Spectra hplc->data_analysis gcms->data_analysis qnmr->data_analysis comparison Compare Purity, Impurities, Assay data_analysis->comparison variability Assess Lot-to-Lot Variability comparison->variability conclusion Determine if Variability is Acceptable variability->conclusion

Caption: Workflow for assessing lot-to-lot variability.

performance of 2,6-Dimethylisonicotinaldehyde in comparative biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2,6-Dimethylisonicotinaldehyde in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological performance of this compound, a synthetic pyridoxal (vitamin B6) analog. The primary focus of existing research lies in its activity as an inhibitor of pyridoxal kinase, a critical enzyme in the vitamin B6 salvage pathway. This document synthesizes the available experimental data, outlines relevant protocols, and visualizes key biological pathways and experimental workflows to support further research and drug development.

Core Biological Activity: Inhibition of Pyridoxal Kinase

This compound is structurally similar to pyridoxal, one of the natural forms of vitamin B6. Its primary biological activity stems from its interaction with pyridoxal kinase (PDXK), the enzyme responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine into their active coenzyme form, pyridoxal 5'-phosphate (PLP).[1][2] PLP is an essential cofactor for over 160 different enzymes in the human body, participating in a vast array of metabolic processes, including the biosynthesis of amino acids and neurotransmitters.[2][3]

By inhibiting pyridoxal kinase, compounds like this compound can deplete the cellular pool of PLP. This disruption of PLP-dependent enzymes makes pyridoxal kinase a compelling target for therapeutic intervention in various diseases, including certain types of cancer and neurological disorders.[1][4]

Data Presentation: Comparative Inhibitory Activity

Quantitative data directly comparing the inhibitory potency of this compound against other pyridoxal analogs is limited in publicly available literature. However, studies on various alkyl-substituted vitamin B6 analogs demonstrate that modifications at the 2 and 6 positions of the pyridine ring are critical for their affinity to pyridoxal kinase.[5] The following table summarizes the known inhibitory characteristics of related compounds to provide a comparative context.

Compound/AnalogTarget EnzymeAssay TypeKey FindingsReference
2,6-disubstituted Pyridoxal Analogs Pyridoxal KinaseEnzyme Inhibition AssayThe presence of alkyl groups in the 2nd or 6th positions of the pyridine ring is a necessary condition for high affinity to the enzyme.[5]
Artemisinins (e.g., Artesunate) Pyridoxal KinaseEnzyme Kinetics, X-ray CrystallographyInhibits PLP biosynthesis by binding to pyridoxal kinase. IC50 values were determined.[2]
Pyridoxal Phosphate (PLP) Acetyl-CoA Carboxylase (ACC-1 and ACC-2)Enzyme Inhibition AssayPLP acts as a reversible inhibitor of ACC isoforms, with IC50 values around 200 µM for ACC-1.[6]
D-cycloserine PLP-dependent enzymes (e.g., Serine Palmitoyltransferase)Enzyme Inactivation AssayInactivates many PLP-dependent enzymes by forming an adduct with the PLP cofactor.[7]

Experimental Protocols

Protocol 1: In Vitro Pyridoxal Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory potential of compounds like this compound against pyridoxal kinase.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human pyridoxal kinase.

2. Materials:

  • Recombinant human pyridoxal kinase (PDXK)

  • Pyridoxal (substrate)

  • Adenosine triphosphate (ATP, co-substrate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

  • Microplate reader (luminometer)

  • 384-well white microplates

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 1 mM.

  • Enzyme Reaction:

    • Add 2 µL of the test compound dilution or DMSO (as a control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing PDXK and pyridoxal in the assay buffer. The final concentrations should be optimized, for example, 10 nM PDXK and 100 µM pyridoxal.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 4 µL of ATP solution (e.g., final concentration of 100 µM).

    • Incubate the reaction for 60 minutes at 30°C.

  • Detection:

    • Stop the enzymatic reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the enzyme's activity.

    • Normalize the data using controls (0% inhibition with DMSO, 100% inhibition with no enzyme).

    • Plot the normalized enzyme activity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling and Experimental Pathways

The following diagrams illustrate the key biological pathway involving pyridoxal kinase and a generalized workflow for an enzyme inhibition assay.

Vitamin_B6_Metabolism cluster_0 Vitamin B6 Salvage Pathway Pyridoxal Pyridoxal (Vitamin B6) PDXK Pyridoxal Kinase (PDXK) Pyridoxal->PDXK Substrate ATP ATP ATP->PDXK ADP ADP PLP Pyridoxal 5'-Phosphate (PLP - Active Cofactor) PLP_Enzymes PLP-Dependent Enzymes (>160 enzymes) PLP->PLP_Enzymes Binds as Cofactor PDXK->ADP PDXK->PLP Catalyzes Phosphorylation Inhibitor This compound Inhibitor->PDXK Inhibits Metabolism Amino Acid, Lipid, & Neurotransmitter Metabolism PLP_Enzymes->Metabolism Catalyzes Reactions Enzyme_Inhibition_Workflow start Start prep_compound Prepare Serial Dilution of Test Compound start->prep_compound add_enzyme Dispense Enzyme, Substrate, and Compound to Plate prep_compound->add_enzyme pre_incubate Pre-incubate to Allow Compound Binding add_enzyme->pre_incubate initiate_reaction Initiate Reaction (Add ATP) pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate detect Stop Reaction & Add Detection Reagents incubate->detect read_plate Measure Signal (Luminescence) detect->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the chemical stability of 2,6-Dimethylisonicotinaldehyde against structurally related compounds. Due to a lack of publicly available, direct comparative studies, this document outlines a comprehensive experimental protocol to generate the necessary data. The proposed studies will evaluate the intrinsic stability of these compounds under various stress conditions, providing critical information for handling, formulation, and development.

Introduction to Compound Stability

The chemical stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical attribute that influences its shelf-life, storage conditions, and degradation pathways. Aldehydes, in particular, are known to be susceptible to oxidation, reduction, and polymerization. The presence of a pyridine ring and methyl substituents in this compound introduces electronic and steric factors that can significantly impact its stability profile compared to simpler aromatic aldehydes or related pyridine derivatives.

This guide proposes a comparative stability assessment against three key compounds to elucidate the roles of the aldehyde group, the pyridine nitrogen, and the methyl substituents.

cluster_target Target Compound cluster_related Related Compounds for Comparison This compound This compound Isonicotinaldehyde Isonicotinaldehyde This compound->Isonicotinaldehyde Remove -CH3 groups 2,6-Lutidine 2,6-Lutidine This compound->2,6-Lutidine Remove -CHO group Benzaldehyde Benzaldehyde Isonicotinaldehyde->Benzaldehyde Remove Pyridine N

Figure 1: Structural relationships of the compounds for stability assessment.
  • Isonicotinaldehyde (Pyridine-4-carboxaldehyde): The parent compound without methyl groups. This comparison will highlight the stabilizing or destabilizing effect of the two methyl groups.

  • Benzaldehyde: A simple aromatic aldehyde lacking the pyridine nitrogen. This comparison will demonstrate the influence of the heteroatom on the aldehyde's stability. Benzaldehyde is known to readily oxidize in the air to form benzoic acid.[1][2][3]

  • 2,6-Lutidine (2,6-Dimethylpyridine): The parent heterocycle of the target compound, lacking the aldehyde group. This will help isolate the reactivity and degradation pathways associated specifically with the aldehyde functional group.

Proposed Experimental Protocols: Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[4][5] The following protocols are designed to generate potential degradation products and compare the degradation rates of the four compounds.

Analytical Method:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated for the simultaneous analysis of the parent compound and its degradation products.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) is recommended to ensure the separation of compounds with varying polarities.

  • Detection: UV detection at a wavelength that allows for the sensitive detection of all compounds and their derivatives (e.g., 254 nm or 270 nm).

  • Quantification: The percentage degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

cluster_stress Forced Degradation Conditions (Apply to each compound) start Prepare Stock Solutions of Each Compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, Solid State) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Sample at Time Points (e.g., 0, 2, 8, 24, 48h) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Analyze by Stability-Indicating HPLC Method analysis->hplc data Quantify Degradation & Identify Degradants hplc->data

Figure 2: General experimental workflow for comparative forced degradation studies.

2.1 Hydrolytic Stability

Hydrolysis studies investigate the susceptibility of the compound to water-mediated degradation at different pH values.[7]

  • Acid Hydrolysis:

    • Prepare a solution of the test compound in 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 2, 8, 24 hours).

    • Neutralize the aliquots before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the test compound in 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time intervals.

    • Neutralize the aliquots before HPLC analysis.

2.2 Oxidative Stability

This protocol assesses the compound's susceptibility to oxidation, a common degradation pathway for aldehydes.[1]

  • Prepare a solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add a solution of 3% hydrogen peroxide.

  • Keep the mixture at room temperature, protected from light.

  • Withdraw aliquots at specified time intervals for HPLC analysis.

2.3 Thermal Stability

Thermal stress testing evaluates the stability of the compound in its solid state at elevated temperatures.

  • Place a known quantity of the solid compound in a vial.

  • Store the vial in an oven at 80°C.

  • At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

2.4 Photostability

Photostability testing determines if the compound is degraded upon exposure to light.

  • Spread a thin layer of the solid compound in a transparent container.

  • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At the end of the exposure period, dissolve both the exposed and control samples for HPLC analysis.

Data Presentation and Interpretation

The quantitative results from the HPLC analysis should be summarized in tables to facilitate a clear comparison of the stability of the four compounds under each stress condition.

Table 1: Comparative Hydrolytic Degradation (%)

Time (hours) Condition This compound Isonicotinaldehyde Benzaldehyde 2,6-Lutidine
8 0.1 M HCl, 60°C
24 0.1 M HCl, 60°C
8 0.1 M NaOH, 60°C

| 24 | 0.1 M NaOH, 60°C | | | | |

Table 2: Comparative Oxidative, Thermal, and Photolytic Degradation (%)

Condition Duration This compound Isonicotinaldehyde Benzaldehyde 2,6-Lutidine
Oxidative (3% H₂O₂) 24 hours
Thermal (80°C) 48 hours

| Photolytic (ICH Q1B) | End of Test | | | | |

Potential Degradation Pathways

The primary degradation pathway anticipated for this compound, particularly under oxidative conditions, is the oxidation of the aldehyde group to a carboxylic acid, forming 2,6-dimethylisonicotinic acid. This is a well-known reaction for aromatic aldehydes like benzaldehyde.[3] Analysis by LC-MS would be required to confirm the structure of any observed degradation products.

A This compound B 2,6-Dimethylisonicotinic Acid A->B Oxidation ([O], e.g., H2O2)

Figure 3: Anticipated primary oxidative degradation pathway for this compound.

By conducting the experiments outlined in this guide, researchers can generate robust, comparative data to fully characterize the stability of this compound. This information is invaluable for making informed decisions regarding its use in drug discovery and development, ensuring the quality and reliability of research outcomes.

References

Comparative Guide to the Knoevenagel Condensation Products of 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reaction products of 2,6-Dimethylisonicotinaldehyde with two common active methylene compounds: malononitrile and diethyl malonate. The reactions proceed via the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. Given the limited direct experimental data for the specific reaction products of this compound, this guide utilizes established chemical principles and spectroscopic data from analogous compounds to offer a comprehensive predictive analysis.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound possessing an acidic methylene group, catalyzed by a weak base, to form an α,β-unsaturated product. This reaction is a versatile tool for the synthesis of a wide variety of functionalized molecules with potential applications in medicinal chemistry and materials science.

Predicted Reaction Products: A Comparative Overview

The reaction of this compound with malononitrile is predicted to yield 2-((2,6-dimethylpyridin-4-yl)methylene)malononitrile . In contrast, the reaction with diethyl malonate is expected to produce diethyl 2-((2,6-dimethylpyridin-4-yl)methylene)malonate . The structural differences in these products, stemming from the different active methylene compounds used, are expected to confer distinct spectroscopic and physicochemical properties.

A summary of the predicted properties of these two compounds is presented in the table below.

Property2-((2,6-dimethylpyridin-4-yl)methylene)malononitrileDiethyl 2-((2,6-dimethylpyridin-4-yl)methylene)malonate
Molecular Formula C₁₁H₉N₃C₁₅H₁₉NO₄
Molecular Weight 183.21 g/mol 277.31 g/mol
Predicted ¹H NMR Pyridine-H: ~7.4-7.6 ppm (s, 2H), Vinylic-H: ~7.7-7.9 ppm (s, 1H), Methyl-H: ~2.6 ppm (s, 6H)Pyridine-H: ~7.2-7.4 ppm (s, 2H), Vinylic-H: ~7.8-8.0 ppm (s, 1H), Methylene-H: ~4.3 ppm (q, 4H), Methyl-H (ester): ~1.3 ppm (t, 6H), Methyl-H (ring): ~2.5 ppm (s, 6H)
Predicted ¹³C NMR Pyridine C-CH₃: ~158 ppm, Pyridine C-H: ~120 ppm, Pyridine C-C=: ~145 ppm, Vinylic =CH: ~155 ppm, Vinylic =C(CN)₂: ~85 ppm, CN: ~112, 113 ppm, Methyl C: ~24 ppmPyridine C-CH₃: ~157 ppm, Pyridine C-H: ~121 ppm, Pyridine C-C=: ~148 ppm, Vinylic =CH: ~140 ppm, Vinylic =C(COOEt)₂: ~130 ppm, C=O: ~165, 163 ppm, Methylene C: ~62 ppm, Methyl C (ester): ~14 ppm, Methyl C (ring): ~24 ppm
Predicted IR (cm⁻¹) ~2220 (C≡N), ~1600 (C=C), ~1550 (aromatic C=C)~1720 (C=O), ~1620 (C=C), ~1560 (aromatic C=C)

Experimental Protocols

The following is a generalized experimental protocol for the Knoevenagel condensation of this compound with an active methylene compound. This protocol can be adapted for both malononitrile and diethyl malonate.

Materials:

  • This compound

  • Active methylene compound (malononitrile or diethyl malonate)

  • Ethanol (or other suitable solvent)

  • Weak base catalyst (e.g., piperidine, triethylamine, or ammonium acetate)

  • Stirring apparatus

  • Reaction vessel

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a suitable reaction vessel, dissolve 1 equivalent of this compound in a minimal amount of ethanol.

  • Add 1 to 1.2 equivalents of the active methylene compound to the solution.

  • Add a catalytic amount of a weak base (e.g., 2-3 drops of piperidine).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

  • Characterize the purified product using spectroscopic methods (NMR, IR, MS) to confirm its structure.

Reaction Pathway and Workflow

The Knoevenagel condensation of this compound proceeds through a well-established mechanism. The following diagrams illustrate the overall reaction pathway and a typical experimental workflow.

Knoevenagel_Pathway cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_product Product aldehyde This compound intermediate Tetrahedral Intermediate aldehyde->intermediate Nucleophilic Attack active_methylene Active Methylene (Malononitrile or Diethyl Malonate) active_methylene->intermediate catalyst Weak Base (e.g., Piperidine) catalyst->active_methylene Deprotonation solvent Solvent (e.g., Ethanol) product α,β-Unsaturated Product intermediate->product Dehydration water Water

Caption: General reaction pathway for the Knoevenagel condensation.

Experimental_Workflow start Mix Reactants and Catalyst reaction Stir at Room Temperature or Gentle Heating start->reaction monitoring Monitor by TLC reaction->monitoring workup Isolation of Product (Filtration or Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization end Confirmed Product Structure characterization->end

Caption: A typical experimental workflow for synthesis and confirmation.

comparative analysis of the spectral data of 2,6-Dimethylisonicotinaldehyde and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data of 2,6-Dimethylisonicotinaldehyde and its structural isomers. Understanding the distinct spectroscopic fingerprints of these compounds is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and materials science. This document summarizes key spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers in the field.

Spectroscopic Data Comparison

The following tables summarize the available spectral data for this compound and a selection of its isomers. It is important to note that experimental spectral data for this compound is limited in the public domain; therefore, predicted mass spectrometry data is included for comparison.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)

CompoundAldehyde Proton (s)Aromatic Protons (m)Methyl Protons (s)Solvent
This compound Data not availableData not availableData not available-
2,5-Dimethylbenzaldehyde 10.257.63 (s, 1H), 7.29 (d, 1H), 7.18 (d, 1H)2.59 (s, 3H), 2.37 (s, 3H)CDCl₃
2,6-Dimethylbenzaldehyde 10.617.37 (t, 1H), 7.10 (d, 2H)2.63 (s, 6H)CDCl₃
3,5-Dimethylbenzaldehyde 9.957.49 (s, 2H), 7.26 (s, 1H)2.39 (s, 6H)CDCl₃

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

CompoundC=OAromatic CMethyl CSolvent
This compound Data not availableData not availableData not available-
2,5-Dimethylbenzaldehyde 192.9137.1, 135.5, 134.9, 132.2, 130.1, 129.021.0, 20.2CDCl₃
2,6-Dimethylbenzaldehyde 193.3140.4, 133.8, 131.7, 128.820.0CDCl₃
3,5-Dimethylbenzaldehyde 192.8138.8, 136.6, 136.2, 127.621.1CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Absorptions in cm⁻¹)

Compoundν(C=O)ν(C-H) Aldehydeν(C-H) Aromaticν(C-H) Aliphatic
This compound Data not availableData not availableData not availableData not available
2,5-Dimethylbenzaldehyde ~1695~2820, ~2730~3020~2920
2,6-Dimethylbenzaldehyde ~1690~2860, ~2760~3050~2925
3,5-Dimethylbenzaldehyde ~1703~2825, ~2735~3010~2920

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment IonsIonization Method
This compound 135.07 (Predicted)[M+H]⁺: 136.07570, [M+Na]⁺: 158.05764[1]ESI (Predicted)
2,5-Dimethylbenzaldehyde 134.07133, 105, 91, 77EI
2,6-Dimethylbenzaldehyde 134.07133, 105, 91, 77EI
3,5-Dimethylbenzaldehyde 134.07133, 105, 91, 77EI

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal reference (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 or 400 MHz spectrometer. Data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a corresponding frequency (e.g., 75 or 100 MHz). Proton-decoupled spectra were obtained to simplify the spectrum to single peaks for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound was ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film was cast from a volatile solvent onto a salt plate (NaCl or KBr).

  • Data Acquisition: The IR spectrum was recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For Electron Ionization (EI), a small amount of the sample was introduced into the mass spectrometer, where it was vaporized and bombarded with a high-energy electron beam. For Electrospray Ionization (ESI), the sample was dissolved in a suitable solvent and infused into the instrument.

  • Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound and its isomers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis of Isomers purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparative Analysis data_analysis->comparison structure Structure Elucidation comparison->structure

Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of this compound and its isomers.

References

Safety Operating Guide

Safe Disposal of 2,6-Dimethylisonicotinaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2,6-Dimethylisonicotinaldehyde as a hazardous substance. The following procedures are based on best practices for handling analogous chemical compounds in the absence of a specific Safety Data Sheet (SDS). Always consult with your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and regulations.

Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed protocols for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Given the absence of a dedicated SDS for this compound, the safety and disposal information is synthesized from data on structurally similar chemicals.

Hazard Assessment and Safety Precautions

Based on the hazard profiles of analogous compounds, this compound should be handled with caution. The potential hazards and requisite safety precautions are summarized below.

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)Handling Precautions
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.[3]Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle in a well-ventilated area, preferably a chemical fume hood.[3][4]
Skin Corrosion/Irritation May cause skin irritation.[1]Chemical-resistant gloves, lab coat.[5]Wash hands and any exposed skin thoroughly after handling.[3][4]
Serious Eye Damage/Irritation May cause serious eye irritation.[1]Safety goggles with side-shields or a face shield.[3]Avoid contact with eyes.[3] If contact occurs, rinse cautiously with water for several minutes.[1][4]
Respiratory Irritation May cause respiratory irritation.[1]Use only in a well-ventilated area or a chemical fume hood.[1][4]Avoid breathing dust or vapors.[1][4]

Experimental Protocol: Chemical Waste Segregation and Disposal

The mandated and primary method for the disposal of this compound is through a licensed hazardous waste disposal company, coordinated by your institution's EHS office.[6] Never dispose of this chemical down the drain or in regular trash.[3][6]

Step 1: Waste Identification and Classification

  • Treat all this compound waste, including the pure compound, solutions, and contaminated materials, as hazardous waste.[3][6]

  • Due to its chemical structure, it should likely be classified as a non-halogenated organic waste, unless dissolved in a halogenated solvent.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect pure, unused, or contaminated solid this compound in a designated, robust, and sealable hazardous waste container.[6] This includes any contaminated absorbent materials from spill cleanups.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.[6] Do not mix with other waste streams unless explicitly permitted by your EHS office.[6]

  • Contaminated Labware:

    • Disposable items (e.g., pipette tips, gloves, wipes) contaminated with the compound should be double-bagged, sealed, and labeled as hazardous waste.[6]

    • Non-disposable glassware must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol), and the rinsate must be collected as hazardous liquid waste.[6]

Step 3: Container Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[3]

  • Include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]

  • Indicate the approximate quantity of the waste.[3]

Step 4: Storage

  • Store sealed waste containers in a designated, secure, and well-ventilated waste accumulation area.[3]

  • Ensure containers are kept closed except when adding waste.[7]

Step 5: Arranging for Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

  • Provide the EHS office or contractor with a complete and accurate description of the waste.[3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated solids) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsate) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps collect_solid Collect in labeled, sealed solid hazardous waste container solid->collect_solid collect_liquid Collect in labeled, sealed liquid hazardous waste container liquid->collect_liquid collect_sharps Collect in designated sharps container sharps->collect_sharps storage Store in designated satellite accumulation area collect_solid->storage collect_liquid->storage collect_sharps->storage contact_ehs Contact EHS or licensed waste contractor for pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2,6-Dimethylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 2,6-Dimethylisonicotinaldehyde (CAS No. 18206-06-9). Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Identification and Chemical Properties

This compound is a substituted pyridine derivative. While specific toxicity data is limited, its aldehyde functional group and structural similarity to other pyridines warrant careful handling. The primary known hazard is that it is harmful if swallowed.[1]

Table 1: Physical and Chemical Properties

Property Value Source
CAS Number 18206-06-9 [1][2][3]
Molecular Formula C₈H₉NO [1][2][3]
Molecular Weight 135.17 g/mol [1][3]
Physical Form Liquid, Solid, or Semi-solid [1]
Boiling Point 218.1°C at 760 mmHg [3]

| Density | 1.065 g/cm³ | |

Table 2: GHS Hazard Information

Category Information
Pictogram
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed.[1]

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin/eye contact. Aldehydes as a class can be irritants and sensitizers.[4]

Table 3: Recommended Personal Protective Equipment

Body Part PPE Specification Rationale and Best Practices
Hands Nitrile or Butyl Rubber Gloves Provides resistance against aldehydes.[4] Latex gloves are not recommended as they offer poor protection.[4] Always inspect gloves for tears or holes before use.
Eyes/Face Chemical Splash Goggles and/or Full Face Shield Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[4]
Body Chemical-Resistant Lab Coat or Apron A fully buttoned lab coat, preferably chemical-resistant, protects skin and personal clothing from contamination. For larger scale operations, a chemical-resistant apron provides an additional layer of protection.
Respiratory Use in a Certified Chemical Fume Hood All handling of this compound should occur within a properly functioning chemical fume hood to minimize inhalation of vapors. For spill cleanup or in case of ventilation failure, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[4]

| Feet | Closed-Toed, Impervious Shoes | Protects feet from spills. Shoes should be made of a material that does not absorb chemicals. |

Operational Plan: From Receipt to Use

A systematic workflow ensures minimal exposure and prevents contamination.

Step 1: Receiving and Storage

  • Inspect: Upon receipt, inspect the container for any damage or leaks.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area designated for toxic or harmful chemicals.[5]

  • Conditions: Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Segregate: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Step 2: Handling and Dispensing

  • Location: Always handle this chemical inside a certified chemical fume hood. Ensure safety showers and eyewash stations are easily accessible.[5]

  • Preparation: Before dispensing, ensure all required PPE is correctly worn.

  • Dispensing: If the compound is solid, use appropriate tools (e.g., spatula) to avoid generating dust. If it is a liquid, pour carefully to avoid splashing.

  • Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly with soap and water after handling is complete.[4]

Step 3: First Aid Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical advice if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Waste Management and Decontamination

Proper disposal is regulated and crucial for environmental and personnel safety. Chemical waste must not be disposed of in regular trash or down the sewer system.[6][7]

Step 1: Waste Segregation and Collection

  • Hazardous Waste: All waste containing this compound is classified as hazardous waste.

  • Solid Waste: Collect unused or contaminated solid material, along with contaminated items like weighing paper or absorbent pads from spills, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and sealed liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Contaminated Labware: Disposable items (gloves, pipette tips, wipes) must be double-bagged, sealed, and placed in a solid hazardous waste container.[1] Reusable glassware must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected as hazardous liquid waste.

Step 2: Labeling and Storage of Waste

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7]

  • Storage: Store waste containers in a designated satellite accumulation area. Keep containers closed except when adding waste and use secondary containment for liquids.[1]

Step 3: Final Disposal

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[6]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical decision-making and operational flow for working with this compound.

G Workflow for Handling this compound prep Preparation - Review SDS - Verify Fume Hood & Safety Shower - Don Required PPE handling Handling & Use - Work in Fume Hood - Dispense Carefully - Keep Container Sealed prep->handling Proceed spill Spill Occurs? handling->spill Check spill_proc Spill Response - Evacuate & Alert - Use Spill Kit - Collect Waste spill->spill_proc Yes waste_gen Waste Generation - Unused Reagent - Contaminated Materials - Rinsate spill->waste_gen No spill_proc->waste_gen segregate Segregate Waste - Solid vs. Liquid - Label Container Correctly waste_gen->segregate decon Decontamination - Clean Work Area - Triple-Rinse Glassware - Remove PPE segregate->decon disposal Final Disposal - Store Waste in SAA - Contact EHS for Pickup decon->disposal

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.